molecular formula C6H4N6 B1178584 Reteplase CAS No. 133652-38-7

Reteplase

Katalognummer: B1178584
CAS-Nummer: 133652-38-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reteplase is a recombinant, non-glycosylated form of human tissue plasminogen activator (tPA) used in research on thrombolysis and cardiovascular diseases . As a deletion mutein, it consists of 355 amino acids containing the kringle-2 and protease domains of native tPA, but lacks the finger, epidermal growth factor, and kringle-1 domains . This structural modification results in a longer plasma half-life compared to alteplase and a lower affinity for fibrin, which enhances its ability to penetrate into the fibrin matrix of blood clots . Its primary mechanism of action is the catalytic conversion of the inactive proenzyme plasminogen into the active protease plasmin . Plasmin subsequently degrades the fibrin network of thrombi, leading to clot dissolution . This compound is produced in Escherichia coli and is available as a lyophilized powder . It is provided for research applications only, including in vitro studies on fibrinolysis, investigation of coronary artery thrombolysis models, and exploration of mechanisms for acute myocardial infarction management . This product is strictly for Research Use Only and is not intended for diagnostic or human therapeutic use.

Eigenschaften

CAS-Nummer

133652-38-7

Molekularformel

C6H4N6

Herkunft des Produkts

United States

Foundational & Exploratory

Reteplase's Thrombolytic Action: A Deep Dive into its Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the core mechanism of action of Reteplase, a third-generation thrombolytic agent. Designed for researchers, scientists, and drug development professionals, this guide delves into the biochemical interactions, quantitative parameters, and experimental methodologies that define this compound's efficacy in dissolving fibrin clots.

Executive Summary

This compound is a recombinant, non-glycosylated deletion mutein of human tissue plasminogen activator (t-PA)[1][2][3][4]. Its structure, consisting of the kringle-2 and serine protease domains of t-PA, confers unique pharmacokinetic and pharmacodynamic properties[1][2][3]. Notably, this compound exhibits a longer half-life and a lower binding affinity for fibrin compared to its predecessor, Alteplase[4]. These characteristics facilitate a bolus administration regimen and enhance its ability to penetrate the clot matrix, leading to effective thrombolysis[4]. This guide will explore the molecular underpinnings of these properties and their implications for therapeutic applications.

Molecular Structure and a Unique Mode of Action

This compound is a single-chain polypeptide containing 355 amino acids, with a molecular weight of approximately 39 kDa[1][3]. It is produced using recombinant DNA technology in E. coli[1]. The key structural modification in this compound is the deletion of the finger, epidermal growth factor (EGF), and kringle-1 domains of native t-PA[1][3].

The primary mechanism of action for this compound is the catalytic conversion of plasminogen to plasmin. Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to its dissolution[1][2][3]. Unlike native t-PA, this compound's activity is less dependent on the presence of fibrin, although fibrin still enhances its activity. The kringle-2 domain is implicated in this interaction with fibrin[1][5][6].

The molecular interactions governing this process are depicted in the following signaling pathway:

Reteplase_Mechanism cluster_circulation Circulation cluster_thrombus Thrombus This compound This compound Fibrin Fibrin Clot This compound->Fibrin Binds (via Kringle-2) Plasmin Plasmin (Active) This compound->Plasmin Catalyzes Conversion Plasminogen Plasminogen (Inactive) Plasminogen->Plasmin FDP Fibrin Degradation Products Fibrin->FDP Plasmin->Fibrin Degrades

This compound's catalytic conversion of plasminogen to plasmin, leading to fibrin clot degradation.

Quantitative Analysis of this compound's Biochemical and Clinical Properties

The efficacy of this compound can be quantified through various biochemical and clinical parameters. The following tables summarize key data comparing this compound with Alteplase.

Table 1: Biochemical Properties of this compound vs. Alteplase

ParameterThis compoundAlteplaseReference
Fibrin Binding Affinity Lower (approx. 5-fold)Higher[4]
Half-life ~13-16 minutesShorter[4]
Fibrin Specificity Less Fibrin SpecificMore Fibrin Specific[7]
Plasminogen Activation Less dependent on fibrinHighly dependent on fibrin[7]

Table 2: Clinical Efficacy from Major Trials (GUSTO III & RAPID I/II)

OutcomeThis compoundAlteplaseTrialReference
30-Day Mortality 7.47%7.24%GUSTO III[8]
Stroke 1.64%1.79%GUSTO III[8]
TIMI 3 Flow at 90 min 60%45%RAPID II[9]
TIMI 2 or 3 Flow at 90 min 83.4%73.3%RAPID II[9]
TIMI 3 Flow at 90 min 63%49%RAPID I[10]

Detailed Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Chromogenic Substrate Assay for Plasminogen Activator Activity

This assay quantifies the ability of this compound to convert plasminogen to plasmin, which then cleaves a chromogenic substrate.

Experimental Workflow:

Chromogenic_Assay_Workflow start Start prep Prepare Reagents: This compound dilutions Plasminogen solution Chromogenic substrate start->prep mix Mix this compound and Plasminogen in a 96-well plate prep->mix incubate1 Incubate to allow plasminogen activation mix->incubate1 add_substrate Add chromogenic substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read Measure absorbance at 405 nm incubate2->read analyze Calculate activity based on standard curve read->analyze end End analyze->end

Workflow for the chromogenic substrate assay to determine this compound activity.

Methodology:

  • Reagent Preparation:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Prepare a working solution of human plasminogen.

    • Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251)[11].

  • Assay Procedure:

    • In a 96-well microplate, add the this compound standards or test samples and the plasminogen solution.

    • Incubate the plate to allow for the conversion of plasminogen to plasmin.

    • Add the chromogenic substrate to each well to initiate the colorimetric reaction.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at various time points or after a fixed incubation period.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.

    • Determine the activity of the test samples by interpolating their absorbance values on the standard curve.

Fibrin Plate Assay for Fibrinolytic Activity

This assay provides a measure of the overall fibrinolytic potential of this compound by observing the lysis of a fibrin clot.

Methodology:

  • Plate Preparation:

    • Prepare a solution of plasminogen-rich fibrinogen.

    • In a petri dish, add the fibrinogen solution and clot it with a thrombin solution to form a uniform fibrin layer[9][12][13][14].

    • Allow the fibrin clot to stabilize.

  • Assay Procedure:

    • Create small wells in the fibrin plate.

    • Add known concentrations of this compound standards and the test samples into the wells.

    • Incubate the plate at 37°C for a specified period (e.g., 18 hours).

  • Data Analysis:

    • Measure the diameter of the lytic zones created by the diffusion and activity of this compound.

    • The area of the lytic zone is proportional to the concentration of the fibrinolytic agent.

    • Plot the diameter of the lytic zones against the logarithm of the this compound concentrations to generate a standard curve.

    • Determine the fibrinolytic activity of the test samples from the standard curve.

In Vivo Rabbit Jugular Vein Thrombosis Model

This animal model is used to evaluate the thrombolytic efficacy of this compound in a physiological setting.

Experimental Workflow:

InVivo_Model_Workflow start Start anesthetize Anesthetize Rabbit start->anesthetize isolate_vein Surgically expose and isolate jugular vein anesthetize->isolate_vein induce_thrombus Induce thrombus formation (e.g., with thrombin) isolate_vein->induce_thrombus administer_drug Administer this compound or control intravenously induce_thrombus->administer_drug monitor Monitor for a set period of time administer_drug->monitor assess_lysis Harvest vein segment and quantify clot lysis monitor->assess_lysis end End assess_lysis->end

Workflow of the in vivo rabbit jugular vein thrombosis model.

Methodology:

  • Animal Preparation:

    • Anesthetize a rabbit according to approved institutional protocols.

    • Surgically expose and isolate a segment of the jugular vein[15][16][17].

  • Thrombus Induction:

    • Induce the formation of a thrombus within the isolated vein segment. This can be achieved by introducing a thrombogenic stimulus, such as thrombin, into the temporarily occluded segment[15][17].

  • Drug Administration:

    • Administer this compound or a control substance (e.g., saline) intravenously.

  • Assessment of Thrombolysis:

    • After a predetermined time, harvest the vein segment containing the thrombus.

    • Quantify the extent of thrombolysis by measuring the remaining clot weight or by using radiolabeled fibrinogen to determine the percentage of clot dissolution[15].

Conclusion

This compound's unique molecular structure, characterized by the absence of several domains present in native t-PA, results in a distinct pharmacologic profile. Its prolonged half-life and reduced fibrin binding affinity allow for convenient bolus administration and effective clot penetration. The quantitative data from both biochemical assays and large-scale clinical trials demonstrate its potent thrombolytic activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and optimize thrombolytic therapies.

References

An In-depth Technical Guide to the Structure and Function of the Reteplase Kringle-2 Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reteplase, a third-generation thrombolytic agent, is a non-glycosylated deletion mutant of human tissue-type plasminogen activator (t-PA).[1] Comprising the kringle-2 (K2) and serine protease domains of t-PA, this compound is distinguished by its reduced fibrin binding affinity and longer plasma half-life compared to its parent molecule, alteplase.[2] This guide provides a comprehensive technical overview of the structure and function of the this compound kringle-2 domain, its role in fibrinolysis, and the experimental methodologies used for its characterization.

Introduction

This compound is a single-chain polypeptide of 355 amino acids with a molecular weight of approximately 39 kDa.[1] It is produced via recombinant DNA technology in E. coli.[1] The absence of the finger domain, epidermal growth factor domain, and kringle-1 domain, which are present in native t-PA, contributes to this compound's unique pharmacokinetic and pharmacodynamic profile.[1] The kringle-2 domain plays a pivotal role in mediating the interaction of this compound with fibrin, albeit with a lower affinity than full-length t-PA. This characteristic is believed to facilitate deeper and more efficient clot penetration.[3]

Structure of the this compound Kringle-2 Domain

The kringle-2 domain is a highly conserved, triple-looped structure stabilized by three disulfide bonds. This compact, globular domain is crucial for the protein-protein interactions that govern the fibrinolytic process.

Amino Acid Composition and Three-Dimensional Structure

The this compound molecule consists of amino acids 1-3 and 176-527 of the native human t-PA. The crystal structure of the kringle-2 domain of tissue plasminogen activator has been determined and is available in the Protein Data Bank (PDB). The overall fold is characterized by a series of beta-sheets and loops, creating a binding pocket for lysine and its analogs.

Key structural features of the t-PA kringle-2 domain include:

  • An exposed cleft that forms the lysine-binding site.

  • Negatively charged residues, such as Asp55 and Asp57, within the binding pocket that interact with positively charged lysine residues on fibrin.

  • An aromatic pocket structured by residues like Tyr36, Trp62, His64, and Trp72 that contributes to ligand binding.

Function of the this compound Kringle-2 Domain

The primary function of the kringle-2 domain in this compound is to mediate its binding to fibrin within a thrombus. This interaction, although weaker than that of alteplase, is essential for localizing the enzymatic activity of the protease domain to the site of the clot.

Fibrin Binding and Fibrinolysis

The binding of the kringle-2 domain to lysine residues on the surface of fibrin is a critical step in the fibrinolytic cascade. This interaction positions the protease domain of this compound to efficiently convert plasminogen to plasmin. Plasmin, a serine protease, then degrades the fibrin matrix, leading to clot dissolution. The lower fibrin binding affinity of this compound is thought to allow the molecule to diffuse more freely within the clot, resulting in more uniform lysis compared to the surface-bound lysis characteristic of alteplase.

The overall mechanism of this compound-mediated fibrinolysis is depicted in the following signaling pathway:

Fibrinolysis_Pathway cluster_clot Thrombus (Fibrin Clot) This compound This compound Fibrin Fibrin This compound->Fibrin Kringle-2 Mediated Binding Plasminogen Plasminogen This compound->Plasminogen Catalytic Conversion Fibrin_Degradation_Products Fibrin_Degradation_Products Fibrin->Fibrin_Degradation_Products Plasmin Plasmin Plasminogen->Plasmin Activation Plasmin->Fibrin Degradation

This compound-mediated fibrinolysis pathway.

Quantitative Data

While numerous studies qualitatively describe the reduced fibrin binding affinity of this compound compared to alteplase, specific quantitative data for the dissociation constant (Kd) of the this compound kringle-2 domain binding to fibrin is not consistently reported in the literature. However, studies on t-PA variants provide valuable insights into the contribution of the kringle-2 domain to fibrin binding.

MoleculeBinding PartnerDissociation Constant (Kd)Reference
Tissue Plasminogen Activator (t-PA)Intact Fibrin Clot0.36 ± 0.08 µM[4]
t-PA (Kringle-2 domain deleted)Intact Fibrin Clot1.1 ± 0.2 µM[4]
t-PA (Finger domain deleted)Intact Fibrin Clot3.2 ± 0.6 µM[4]

These data indicate that the deletion of the kringle-2 domain results in a roughly 3-fold decrease in binding affinity (higher Kd) of t-PA to fibrin, highlighting the significant role of this domain in the interaction.[4] this compound, which lacks the finger domain but retains the kringle-2 domain, is reported to have a 5-fold lower binding affinity to fibrin compared to t-PA.[1]

Experimental Protocols

The characterization of the this compound kringle-2 domain involves a variety of experimental techniques, from protein expression and purification to detailed binding and functional assays.

Recombinant Expression and Purification of this compound

This compound is typically expressed in E. coli as inclusion bodies. A general protocol for its expression and purification involves the following steps:

  • Transformation: The expression vector containing the this compound gene is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

  • Cell Lysis and Inclusion Body Isolation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. Inclusion bodies are then collected by centrifugation.

  • Solubilization and Refolding: The isolated inclusion bodies are solubilized in a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). The solubilized protein is then refolded by dialysis or rapid dilution into a refolding buffer.

  • Purification: The refolded this compound is purified using chromatographic techniques, such as affinity chromatography (e.g., using a lysine-sepharose column) and size-exclusion chromatography.

Fibrin Binding Assays

The interaction between the this compound kringle-2 domain and fibrin can be quantitatively assessed using techniques like Surface Plasmon Resonance (SPR).

Workflow for Surface Plasmon Resonance (SPR) Analysis:

SPR_Workflow start Start immobilize Immobilize Fibrinogen on Sensor Chip start->immobilize activate Convert Fibrinogen to Fibrin (e.g., with Thrombin) immobilize->activate inject Inject this compound (Analyte) at Various Concentrations activate->inject measure Measure Change in Refractive Index (RU) inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgram Data to Determine ka, kd, and Kd measure->analyze regenerate->inject Repeat for each concentration end End analyze->end

Workflow for SPR analysis of this compound-fibrin binding.

Detailed SPR Methodology:

  • Ligand Immobilization: Fibrinogen is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Fibrin Formation: Thrombin is injected over the immobilized fibrinogen to convert it to a fibrin surface.

  • Analyte Injection: this compound solutions of varying concentrations are injected over the fibrin surface.

  • Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the surface plasmon resonance angle, which are recorded as resonance units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Clot Lysis Assay

The functional activity of this compound can be assessed using an in vitro clot lysis assay. This assay measures the ability of this compound to dissolve a pre-formed fibrin clot.

Protocol for Turbidimetric Clot Lysis Assay:

  • Clot Formation: A mixture of fibrinogen and plasminogen in a suitable buffer is added to a microplate well. Clotting is initiated by the addition of thrombin. The formation of the fibrin clot is monitored by an increase in turbidity (absorbance) at a specific wavelength (e.g., 405 nm).

  • Addition of this compound: Once the clot is formed, this compound is added to the well.

  • Lysis Monitoring: The decrease in turbidity over time, which corresponds to the dissolution of the clot, is monitored spectrophotometrically.

  • Data Analysis: The time required for a 50% reduction in turbidity (t1/2 lysis) is often used as a measure of the fibrinolytic activity of this compound.

Conclusion

The kringle-2 domain is a critical structural and functional component of this compound, mediating its interaction with fibrin and thereby localizing its thrombolytic activity. While possessing a lower fibrin binding affinity than native t-PA, this characteristic is believed to contribute to this compound's clinical efficacy by allowing for enhanced clot penetration. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this important therapeutic protein and its constituent domains. A deeper understanding of the structure-function relationship of the kringle-2 domain will continue to inform the development of next-generation thrombolytic agents with improved safety and efficacy profiles.

References

The Genesis of a Thrombolytic Powerhouse: An In-depth Technical Guide to the Discovery and Development of Reteplase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reteplase, a third-generation thrombolytic agent, represents a significant milestone in the management of acute myocardial infarction (AMI). As a genetically engineered deletion mutant of human tissue-type plasminogen activator (t-PA), its development was driven by the need for a thrombolytic with a more favorable pharmacokinetic profile, allowing for simpler and more rapid administration in emergency settings. This technical guide provides a comprehensive overview of the discovery, molecular characteristics, mechanism of action, and pivotal clinical evaluation of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical journey of this important biopharmaceutical.

Introduction: The Quest for an Improved Thrombolytic

The advent of thrombolytic therapy revolutionized the treatment of AMI by enabling the dissolution of occlusive coronary thrombi and restoration of blood flow. The first-generation agents, such as streptokinase, and the second-generation agent, alteplase (recombinant t-PA), demonstrated the profound clinical benefit of this approach. However, the short half-life of alteplase, necessitating a prolonged intravenous infusion, spurred the development of new-generation thrombolytics with improved pharmacokinetic properties.[1] The goal was to create an agent that could be administered as a simple bolus injection, thereby facilitating earlier treatment initiation and reducing the potential for dosing errors. This ambition led to the creation of this compound.

Molecular Architecture: Engineering a More Potent Plasminogen Activator

This compound is a non-glycosylated recombinant protein produced in Escherichia coli.[2] It is a truncated variant of human t-PA, consisting of 357 of the original 527 amino acids.[2] The key structural modifications involve the deletion of three domains: the finger domain, the epidermal growth factor (EGF) domain, and the kringle 1 domain.[2] However, it retains the crucial kringle 2 and serine protease domains.[2][3]

The rationale for these deletions was strategic:

  • Deletion of the Finger and EGF Domains: These domains are primarily responsible for the rapid clearance of t-PA from the circulation via hepatic receptors.[2] Their removal significantly prolongs the plasma half-life of this compound.

  • Deletion of the Kringle 1 Domain: This domain contributes to the high fibrin-binding affinity of t-PA. Its absence, while retaining the fibrin-binding properties of the kringle 2 domain, results in this compound having a lower overall affinity for fibrin compared to alteplase.[4][5] This lower affinity is thought to allow for more effective penetration of the drug into the thrombus.

This engineered molecular structure gives this compound a molecular weight of approximately 39 kDa.[2]

Mechanism of Action: A Targeted Enzymatic Cascade

Similar to its parent molecule, t-PA, this compound functions as a serine protease that catalyzes the conversion of plasminogen to plasmin.[6][7] Plasmin is a broad-spectrum protease that degrades the fibrin matrix of a thrombus, leading to its dissolution.[6]

The thrombolytic action of this compound can be summarized in the following steps:

  • Binding to Fibrin: The kringle 2 domain of this compound facilitates its binding to fibrin within the thrombus.[8][9]

  • Plasminogen Activation: Once bound to fibrin, this compound cleaves the Arg561-Val562 peptide bond in plasminogen, converting it to the active enzyme, plasmin.[2]

  • Fibrin Degradation: Plasmin then proteolytically degrades the cross-linked fibrin polymers that form the structural integrity of the clot, resulting in the formation of soluble fibrin degradation products and clot dissolution.[10]

The lower fibrin affinity of this compound is a key differentiator from alteplase. It is hypothesized that this characteristic prevents the drug from being tightly bound to the surface of the clot, allowing for deeper and more uniform penetration into the thrombus, leading to more complete lysis.

Thrombolysis_Pathway cluster_0 Circulation cluster_1 Thrombus Plasminogen Plasminogen (Inactive Zymogen) Plasminogen_bound Fibrin-Bound Plasminogen Plasminogen->Plasminogen_bound Binds to Fibrin Reteplase_circ This compound (Administered) Reteplase_bound Fibrin-Bound This compound Reteplase_circ->Reteplase_bound Binds to Fibrin (Kringle-2 Domain) Fibrin Fibrin Clot FDP Fibrin Degradation Products Fibrin->FDP Plasmin Plasmin (Active Enzyme) Plasminogen_bound->Plasmin Reteplase_bound->Plasmin Catalyzes Conversion Plasmin->Fibrin Degrades Clot_Lysis_Workflow Reagents Prepare Reagents (Fibrinogen, Plasminogen, Thrombin, this compound) Clot_Formation Induce Clot Formation in Microplate (Add Thrombin) Reagents->Clot_Formation Add_this compound Add this compound Dilutions to Clots Clot_Formation->Add_this compound Incubate_Read Incubate at 37°C and Read Absorbance (e.g., 405 nm) over Time Add_this compound->Incubate_Read Data_Analysis Analyze Data (Plot Absorbance vs. Time, Calculate t1/2 Lysis) Incubate_Read->Data_Analysis Reteplase_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_final Final Product Cloning Gene Synthesis & Cloning Transformation Transformation into E. coli Cloning->Transformation Cell_Bank Cell Banking (MCB/WCB) Transformation->Cell_Bank Fermentation Fermentation & Expression Cell_Bank->Fermentation Harvest Cell Harvest & Lysis Fermentation->Harvest Inclusion_Body Inclusion Body Isolation Harvest->Inclusion_Body Refolding Solubilization & Refolding Inclusion_Body->Refolding Purification Chromatographic Purification Refolding->Purification Formulation Formulation & Lyophilization Purification->Formulation QC Quality Control Testing Formulation->QC Final_Product Final this compound Product QC->Final_Product

References

A Technical Guide to the Molecular Biology of Non-Glycosylated Reteplase Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular strategies and methodologies employed in the production of non-glycosylated Reteplase, a recombinant therapeutic protein. This compound is a modified, non-glycosylated form of human tissue plasminogen activator (tPA) used as a thrombolytic agent.[1][2][3][4] It consists of the kringle-2 and protease domains of the parent molecule, comprising 355 of the 527 amino acids of native tPA.[1][5][6] The absence of glycosylation sites necessary for its function allows for its efficient and cost-effective production in prokaryotic systems, primarily Escherichia coli.[1][3][4] However, high-level expression in E. coli typically leads to the formation of insoluble, inactive protein aggregates known as inclusion bodies, necessitating complex downstream processing to obtain the biologically active form.[5][7][8]

Expression Systems: Host Strains and Vectors

The foundation of successful recombinant protein production lies in the selection of an appropriate host strain and expression vector. E. coli is the most extensively used host for this compound production due to its rapid growth, well-understood genetics, and the availability of a multitude of genetic tools.[1][9]

1.1. Host Strains The choice of E. coli strain is critical for maximizing protein yield and quality. Strains are often engineered to overcome common challenges in recombinant protein expression, such as protease degradation and codon bias.[9][10]

  • BL21(DE3): This is one of the most widely used strains for protein expression.[9][11] It is deficient in Lon and OmpT proteases, which helps to minimize degradation of the expressed recombinant protein.[9][10] The (DE3) designation indicates that the strain is a lysogen carrying the gene for T7 RNA polymerase under the control of the lacUV5 promoter, making it suitable for use with T7 promoter-based expression vectors.[10][11]

  • TOP10: This strain is also commonly used for this compound expression, particularly with non-T7 promoter systems like the arabinose-inducible araBAD promoter.[2][12][13]

  • Specialized Strains (Rosetta-gami, SHuffle T7): this compound contains nine disulfide bonds.[5][8] Strains like Rosetta-gami and SHuffle T7 have been developed to facilitate correct disulfide bond formation. They possess a more oxidizing cytoplasmic environment compared to standard strains.[5][9] Rosetta strains also contain a plasmid carrying genes for tRNAs that are rare in E. coli, which can improve the translation of eukaryotic genes.[9] Despite these advantages, studies have shown that this compound is still predominantly expressed as inclusion bodies in these strains.[3][5]

1.2. Expression Vectors The expression vector carries the gene of interest and all the necessary regulatory elements for its transcription and translation.

  • pET Vectors (e.g., pET15b, pET22b, pET21a, pET28a): The pET system is one of the most powerful for protein expression in E. coli.[14] These vectors utilize the strong T7 promoter, which is recognized by the T7 RNA polymerase provided by the BL21(DE3) host strain.[14][15] Expression is tightly controlled and induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).[14]

  • pBAD/gIIIa Vector: This vector uses the L-arabinose-inducible araBAD promoter, which allows for finely tuned control over expression levels based on the concentration of L-arabinose in the culture medium.[12][16] An important feature of this vector is the inclusion of a signal sequence that can direct the expressed protein to the periplasmic space, which provides a more favorable environment for disulfide bond formation.[12][17]

  • pGEX Vectors: These vectors utilize the tac promoter, a strong hybrid of the trp and lac promoters, and are also inducible by IPTG.[13] They are often used for creating GST (Glutathione S-transferase) fusion proteins, which can aid in purification.[13]

A summary of commonly used strains and vectors is presented in Table 1.

Table 1: Common E. coli Strains and Expression Vectors for this compound Production

Component Examples Promoter System Inducer Key Features Citations
Host Strain E. coli BL21(DE3) T7 promoter-based IPTG Protease deficient (lon, ompT), carries T7 RNA polymerase gene. [5][7][14][18][19]
E. coli TOP10 araBAD, tac promoter-based L-arabinose, IPTG General high-transformation efficiency strain. [2][12][13][16]
E. coli Rosetta-gami T7 promoter-based IPTG Oxidizing cytoplasm, supplements rare tRNAs. [5][6]
E. coli SHuffle T7 T7 promoter-based IPTG Engineered for cytoplasmic disulfide bond formation. [5]
Expression Vector pET series (pET15b, pET22b, pET21a) T7 IPTG High-level, tightly regulated expression. Often includes His-tag. [3][5][14]
pBAD/gIIIa araBAD L-arabinose Tunable expression, potential for periplasmic secretion. [2][12][17]

| | pGEX-5x-1 | tac | IPTG | Strong hybrid promoter, produces GST-fusion proteins. |[13] |

Experimental Protocols: From Gene to Protein

2.1. Gene Cloning and Vector Construction The production process begins with cloning the this compound cDNA into a suitable expression vector.

Protocol: General Cloning Workflow

  • Gene Amplification: The this compound coding sequence is amplified using Polymerase Chain Reaction (PCR). Primers are designed to include specific restriction enzyme sites at the 5' and 3' ends for directional cloning.[13]

  • Vector and Insert Digestion: Both the amplified this compound cDNA and the chosen expression vector (e.g., pET15b) are digested with the same restriction enzymes (e.g., NcoI and BamHI).[12]

  • Ligation: The digested this compound insert is ligated into the linearized expression vector using T4 DNA ligase. The typical molar ratio of insert to vector is 3:1.[2][12]

  • Transformation: The resulting recombinant plasmid is transformed into a cloning host, such as E. coli DH5α, using a heat shock method.[12] Transformed cells are selected on agar plates containing the appropriate antibiotic.

  • Verification: Colonies are selected, and the plasmid DNA is isolated. The presence and correct orientation of the this compound insert are confirmed by restriction digestion analysis and DNA sequencing.[12]

  • Transformation into Expression Host: The verified recombinant plasmid is then transformed into the chosen expression host (e.g., E. coli BL21(DE3)) for protein production.[14]

experimental_workflow cluster_cloning Gene Cloning cluster_transformation Transformation & Selection Reteplase_cDNA This compound cDNA Restriction_Digestion Restriction Enzyme Digestion Reteplase_cDNA->Restriction_Digestion Expression_Vector Expression Vector (e.g., pET15b) Expression_Vector->Restriction_Digestion Ligation T4 DNA Ligase Ligation Restriction_Digestion->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation_Step Transformation (Heat Shock) Recombinant_Plasmid->Transformation_Step Ecoli_Host E. coli Host (e.g., BL21(DE3)) Ecoli_Host->Transformation_Step Transformed_Ecoli Transformed E. coli for Expression Transformation_Step->Transformed_Ecoli

Caption: Experimental workflow for this compound gene cloning.

2.2. Protein Expression and Optimization Once the expression host contains the this compound plasmid, protein production is initiated by adding an inducer to the culture medium. The conditions for expression are heavily optimized to maximize the yield.

Induction Mechanism (T7 System): In the widely used BL21(DE3)/pET system, the addition of IPTG triggers a cascade leading to this compound expression. IPTG binds to the LacI repressor, causing it to detach from the lac operator. This allows the host's RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase then specifically recognizes the T7 promoter on the plasmid and drives high-level transcription of the this compound gene.

T7_Induction_Pathway IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI binds to lacO lac Operator LacI->lacO binds to & represses T7_RNAP_Gene T7 RNA Polymerase Gene (on E. coli chromosome) LacI->T7_RNAP_Gene derepresses T7_RNAP T7 RNA Polymerase T7_RNAP_Gene->T7_RNAP transcribed & translated into T7_Promoter T7 Promoter T7_RNAP->T7_Promoter binds to Reteplase_Gene This compound Gene (on Plasmid) T7_Promoter->Reteplase_Gene drives transcription of Reteplase_Protein This compound Protein Reteplase_Gene->Reteplase_Protein transcribed & translated into

Caption: T7 promoter induction pathway for this compound expression.

Optimization of Fermentation Conditions: Various parameters are manipulated to achieve the highest possible protein yield. Response Surface Methodology (RSM) has been effectively used to model and optimize these interactions.[1][18] A summary of optimized conditions from different studies is provided in Table 2.

Table 2: Optimized this compound Expression Conditions in E. coli

Host Strain Culture Type Inducer Temperature Shaking Speed pH Other Conditions Reported Yield Citations
BL21(DE3) Shake Flask 1 mM IPTG 37°C 100 rpm - Absence of glucose Maximum protein production [14]
BL21(DE3) Bioreactor IPTG 32°C 210 rpm 8.4 - 188 mg/L [1][18][19][20]
TOP10 Shake Flask 0.0002% L-arabinose 37°C - - 2-hour incubation Maximum protein production [12][16]

| TOP10 | Bioreactor | 0.02% L-arabinose | 37°C | 180 rpm | 7.0 | - | 90.5 mg/L |[2] |

Downstream Processing: From Inclusion Bodies to Active Protein

The overexpression of this compound in E. coli consistently results in its accumulation as dense, insoluble inclusion bodies.[7][8] Therefore, a multi-step downstream process is required to isolate, solubilize, refold, and purify the protein into its active state.

Protocol: General Downstream Processing Workflow

  • Cell Harvest and Lysis: Bacterial cells are harvested from the culture by centrifugation. The cell pellet is resuspended and then disrupted by methods like sonication to release the intracellular contents.[1][19]

  • Inclusion Body Isolation: The dense inclusion bodies are separated from the soluble cellular components by centrifugation. The pellet is often washed repeatedly, sometimes with buffers containing mild detergents like Triton X-100, to remove contaminating proteins and cell debris.[7][21]

  • Solubilization: The purified inclusion bodies are solubilized using strong denaturing agents. High concentrations of urea (6 M) or guanidine hydrochloride (GdnHCl) are most effective.[7][22] Optimization of pH (e.g., pH 12) can significantly enhance solubilization efficiency.[7][22][23]

  • Refolding: This is the most critical and challenging step. The denatured protein is transferred into a refolding buffer that allows it to adopt its correct three-dimensional structure and form the nine necessary disulfide bonds. Common methods include:

    • Rapid Dilution: The solubilized protein is quickly diluted into a large volume of refolding buffer.[7]

    • Stepwise Dialysis: The denaturant is gradually removed by dialyzing against buffers with decreasing concentrations of the denaturant.[6][19] The refolding buffer is a complex mixture, often containing redox systems (e.g., reduced/oxidized glutathione - GSH/GSSG) to facilitate disulfide bond shuffling, and additives like sugars, amino acids, or polymers to prevent aggregation.[6][7]

  • Purification: The correctly folded, active this compound is purified from the refolding mixture. Affinity chromatography is commonly used, especially if the protein was expressed with a His-tag, allowing for purification on a Ni-NTA column.[1][19]

downstream_processing Culture E. coli Culture (with expressed this compound) Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis IB_Isolation Inclusion Body Isolation (Centrifugation & Wash) Lysis->IB_Isolation IBs Inclusion Bodies (Inactive Aggregates) IB_Isolation->IBs Solubilization Solubilization (6M Urea / GdnHCl) IBs->Solubilization Denatured_Protein Denatured this compound (Soluble, Inactive) Solubilization->Denatured_Protein Refolding Refolding (Dilution / Dialysis) Denatured_Protein->Refolding Active_Protein Refolded this compound (Active) Refolding->Active_Protein Purification Purification (Affinity Chromatography) Active_Protein->Purification Final_Product Purified Active this compound Purification->Final_Product

Caption: Downstream processing workflow for this compound.

Table 3: Optimized Conditions for Inclusion Body Solubilization and Refolding

Step Method/Reagent Optimized Conditions Key Additives Citations
Solubilization Denaturing Agent 6 M Urea at pH 12 - 12.3 - [7][21][22][23]
Refolding Rapid Dilution - 1.15 M Glucose, 9.16 mM Imidazole, 0.16 M Sorbitol [7][21]
Gradual Dialysis (SRGD) pH 9.0 1 mM GSSG, 3 mM GSH [6]

| | General Additives | - | Glycerol, Tranexamic Acid, Protein Disulfide Isomerase (PDI) |[24] |

Production Yield and Characterization

The success of the entire process is measured by the final yield of pure, biologically active this compound. The expressed protein has an expected molecular weight of approximately 39 kDa.[1][14] Its identity is confirmed by methods like SDS-PAGE and Western blotting, and its biological activity is quantified using chromogenic or clot lysis assays.[1][7]

Table 4: Summary of this compound Production Yield, Purity, and Activity

Host Strain Production Scale Yield / Expression Level Purity Specific Activity Citations
E. coli BL21(DE3) Bioreactor 188 mg/L - - [1][18][19][20]
E. coli TOP10 Bioreactor 90.5 mg/L - 0.8 units from 90.5 µg/mL [1][2]
E. coli BL21(DE3) Lab Scale Expressed protein constituted >20% of total bacterial protein >96% 580,000 IU/mg [25]
Rosetta-gami 2 50 mL Culture 4.26 mg (equivalent to 85.2 mg/L) - - [6]

| E. coli | - | 70 mg/L (soluble fraction) | - | - |[1][19] |

Conclusion

The production of non-glycosylated this compound in E. coli is a well-established but complex process. While high levels of expression are readily achievable, the formation of inclusion bodies remains the primary bottleneck. Success hinges on a carefully optimized, multi-step downstream process involving efficient inclusion body solubilization and, most critically, a highly optimized refolding protocol to recover the protein's biological activity. Continued research into novel host strains, co-expression of chaperones, and improved in vitro refolding techniques will be key to enhancing the efficiency and economic viability of producing this important thrombolytic drug.[1][3]

References

Preclinical Pharmacology of Reteplase in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Reteplase, a recombinant, non-glycosylated form of human tissue plasminogen activator (tPA), in various animal models. The information presented herein is intended to support research, discovery, and development efforts in the field of thrombolytic therapy.

Mechanism of Action

This compound exerts its thrombolytic effect by catalyzing the conversion of plasminogen to plasmin.[1][2] Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.[1][2] Unlike native tPA, this compound is a truncated mutant lacking the kringle-1 and finger domains, which results in a longer half-life and allows for convenient bolus administration.[1]

dot

Reteplase_Mechanism_of_Action cluster_blood_vessel Blood Vessel This compound This compound Plasminogen Plasminogen This compound->Plasminogen catalyzes conversion Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products

Caption: Mechanism of action of this compound in thrombolysis.

Pharmacokinetics in Animal Models

The pharmacokinetic profile of this compound has been characterized in several animal species. A key feature is its prolonged half-life compared to alteplase, which is attributed to its lower affinity for fibrin and reduced hepatic clearance.[3] This extended half-life underpins the feasibility of a double-bolus injection regimen. Animal experiments were instrumental in suggesting that a double bolus of this compound would be more effective than a single, larger bolus.[4]

ParameterRabbitDog
Half-life (t½) 13-16 minLonger than alteplase (specific values not consistently reported)
Plasma Clearance 250-450 mL/minNot specifically reported

Note: While a half-life of 13-16 minutes is frequently cited, the specific animal model is not always detailed in the available literature.[5] Further studies are needed to provide a more comprehensive comparative pharmacokinetic profile across different species.

Pharmacodynamics and Efficacy in Animal Models

The thrombolytic efficacy of this compound has been demonstrated in various animal models of thrombosis, including pulmonary embolism and venous thrombosis.

Canine Model of Pulmonary Thromboembolism

In a canine model of acute pulmonary thromboembolism, a single intravenous bolus of this compound (0.6 mg/kg) resulted in significant thrombus dissolution and restoration of blood flow.[3]

ParameterThis compound (0.6 mg/kg)Alteplase (1.6 mg/kg)Vehicle
Blood Flow Recovery >80%>80%No significant recovery
Vessel Blocking Area (at 2 hours) 16.79%12.70%68.42%
Prothrombin Time (PT) Dramatically elongatedElongatedNo significant change
Activated Partial Thromboplastin Time (aPTT) Dramatically elongatedElongatedNo significant change
Thrombin Time (TT) Dramatically elongatedElongatedNo significant change
Rabbit Model of Inferior Vena Cava Thrombosis

In a rabbit model of inferior vena cava thrombosis, pulse-spray thrombolysis with this compound was shown to be highly effective. The study identified an optimal concentration for achieving maximal clot lysis.

TreatmentConcentrationPercent Lysis
This compound (Pulse-spray)0.02 U/mL79%
tPA (Pulse-spray)0.02 mg/mL78%

Experimental Protocols

Canine Pulmonary Thromboembolism Model
  • Animal Model: Beagle dogs (8.0–12.0 kg) were used.

  • Thrombus Induction: Autologous blood clots were formed and injected into the pulmonary artery to create a thromboembolism, confirmed by a significant decrease in blood flow (~75% blocking area) via digital subtraction angiography (DSA).

  • Drug Administration: One hour after thrombus stabilization, this compound (0.6 mg/kg) was administered as a single intravenous bolus over 2 minutes.

  • Efficacy Assessment: Thrombus dissolution and blood flow recovery were monitored by DSA at various time points post-administration. Hemodynamic parameters and blood coagulation markers were also measured.[3]

Canine_PTE_Workflow

References

An In-depth Technical Guide to the Fibrin Specificity and Binding of Reteplase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase (r-PA) is a third-generation thrombolytic agent used in the management of acute myocardial infarction and other thromboembolic disorders.[1][2] It is a genetically engineered, non-glycosylated deletion mutant of the native human tissue plasminogen activator (tPA), designed to have a longer plasma half-life and a distinct mechanism of fibrin clot dissolution.[1][3][4] Unlike first-generation agents such as streptokinase, which cause systemic plasminogen activation, this compound is a fibrin-specific agent, meaning its primary activity is localized to the thrombus.[1][5][6]

This technical guide provides a comprehensive examination of the molecular structure, binding kinetics, and fibrin specificity of this compound. It details the experimental protocols used to characterize its activity and presents a comparative analysis with its parent molecule, alteplase (recombinant tPA).

Molecular Structure of this compound

This compound is a single-chain polypeptide consisting of 355 amino acids with a molecular weight of approximately 39 kDa.[1][7] Its structure is a truncated version of full-length tPA, from which several key domains have been deleted.

  • Retained Domains: this compound preserves the Kringle-2 (K2) and the serine protease domains of the original tPA molecule. The serine protease domain contains the catalytic site responsible for converting plasminogen to plasmin, while the Kringle-2 domain is involved in binding to fibrin.[1][8][9]

  • Deleted Domains: The domains absent in this compound include the Fibronectin finger-like domain, the Epidermal Growth Factor (EGF) domain, and the Kringle-1 (K1) domain.[1][8] The deletion of the finger domain is the principal reason for this compound's altered fibrin binding characteristics compared to alteplase.[1][8][10]

A significant manufacturing advantage of this compound is its lack of glycosylation. This structural modification allows for its efficient production in prokaryotic expression systems like E. coli, making it a more affordable therapeutic agent compared to the glycosylated alteplase, which requires mammalian cell culture systems.[1][3][4]

Mechanism of Action and Fibrin Specificity

The fundamental mechanism of this compound involves the catalytic conversion of the zymogen plasminogen into the active serine protease, plasmin.[11][12] Plasmin then degrades the fibrin polymer matrix that forms the structural basis of a thrombus, leading to clot dissolution.[13][14]

Reduced Fibrin Binding Affinity

A defining and somewhat paradoxical feature of this compound is its significantly lower binding affinity for fibrin compared to alteplase.[6][15][16] This characteristic is a direct consequence of the deletion of the high-affinity fibronectin finger domain.[1][8] While alteplase binds tightly to the surface of a fibrin clot, this compound exhibits a weaker interaction, which is estimated to be about five-fold lower than that of tPA.[1]

Enhanced Clot Penetration: The Advantage of Lower Affinity

The reduced fibrin binding of this compound is not a functional drawback but rather the basis for its distinct thrombolytic profile. While high-affinity agents like alteplase accumulate on the clot surface, this compound's lower affinity allows it to diffuse more freely and deeply into the interior of the thrombus.[6][17] This ability to penetrate the clot enables a more homogenous activation of plasminogen throughout the fibrin matrix, potentially leading to faster and more complete clot lysis from within.[17][18] This "clot-penetrating" mechanism is a key differentiator from the "surface-lysing" action of alteplase.[17]

G cluster_structure Molecular Structure cluster_function Functional Consequence This compound This compound Structure Deletion Deletion of Finger, EGF, Kringle-1 Domains This compound->Deletion results in LowerAffinity Lower Fibrin Affinity Deletion->LowerAffinity Penetration Deeper Clot Penetration LowerAffinity->Penetration allows for Thrombolysis Enhanced Thrombolysis Penetration->Thrombolysis leads to

Caption: Relationship between this compound structure and function.

Quantitative Data and Comparative Analysis

The structural modifications of this compound result in distinct pharmacokinetic and pharmacodynamic properties when compared to alteplase.

ParameterThis compoundAlteplaseReference(s)
Molecular Structure Non-glycosylated; Kringle-2 and Protease domains onlyGlycosylated; Contains Finger, EGF, K1, K2, Protease domains[1][8]
Fibrin Binding Affinity Lower (~5-fold less than tPA)High[1][15]
Mechanism of Lysis Deep clot penetrationSurface binding and lysis[6][17]
Plasma Half-life 13 - 16 minutes~ 5 minutes[15][19][20]
Dosing Regimen Double IV bolus (10 U + 10 U)IV bolus followed by infusion[11][21]
Systemic Fibrinogenolysis Moderate, dose-dependent decreaseModerate systemic effect[22][23]

In vivo studies have shown that this compound administration leads to a dose-dependent decrease in circulating fibrinogen, plasminogen, and α2-antiplasmin, indicating a moderate systemic lytic state that is comparable to other relatively fibrin-specific agents.[23] For instance, a 15 MU dose of this compound was shown to decrease median fibrinogen levels from 254 to 92 mg/dl within four hours.[23]

Experimental Protocols

The characterization of this compound's fibrin specificity and activity relies on a suite of established in vitro assays.

Chromogenic Substrate Assay for Plasminogen Activation

This assay quantifies the enzymatic activity of this compound by measuring the rate of plasmin generation.

  • Principle: this compound activates plasminogen to plasmin. The newly formed plasmin cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The rate of color formation is directly proportional to the activity of this compound.[10]

  • Methodology:

    • A reaction mixture is prepared in a 96-well microplate containing human plasminogen, a chromogenic substrate (e.g., D-Val-Leu-Lys 4-nitroanilide dihydrochloride), and the this compound sample in a suitable buffer.[10]

    • The plate is incubated at a controlled temperature (e.g., 25°C).[10]

    • The absorbance is measured kinetically at 405 nm using a microplate reader.[10]

    • The rate of change in absorbance (Vmax) is used to calculate the specific activity of the this compound sample relative to a known standard.

Turbidimetric Clot Lysis Assay

This method provides a direct measure of the thrombolytic efficacy of this compound by monitoring the dissolution of a pre-formed fibrin clot.

  • Principle: A fibrin clot is formed in a microplate well, creating a turbid solution. The addition of a thrombolytic agent initiates lysis, leading to a decrease in turbidity over time. The rate of clot dissolution is monitored by measuring the change in optical density.[10]

  • Methodology:

    • A fibrin gel is prepared in a 96-well flat-bottom plate by mixing human fibrinogen, human plasminogen, and human thrombin. The plate is incubated at 37°C to allow for complete clot formation.[10]

    • The this compound solution is added to the surface of the clot.[10]

    • The plate is incubated at 37°C, and the absorbance (turbidity) is monitored at 340 nm at regular time intervals.[10]

    • The time required to achieve 50% clot lysis (t1/2) is calculated to quantify the thrombolytic activity.[10]

G cluster_prep Clot Preparation cluster_lysis Lysis & Measurement cluster_analysis Data Analysis A Mix Fibrinogen, Plasminogen, Thrombin B Incubate at 37°C (Clot Formation) A->B C Add this compound Solution to Clot B->C D Monitor Absorbance (340nm) at 37°C over Time C->D E Plot Absorbance vs. Time D->E F Calculate Time to 50% Lysis (t½) E->F

Caption: Experimental workflow for the turbidimetric clot lysis assay.
Dynamic Plasma Clot Lysis Model with Immunostaining

This advanced model provides critical insights into the mechanism of clot penetration by simulating in vivo blood flow.

  • Principle: A plasma clot is subjected to a pressure-driven flow of plasma containing the thrombolytic agent. This setup allows for the simultaneous assessment of lysis rates and the spatial distribution of the drug within the clot.[17]

  • Methodology:

    • A human plasma clot is formed within a flow chamber apparatus.

    • Plasma containing a clinically relevant concentration of either this compound or alteplase is perfused through the clot under controlled pressure and flow rates.[17]

    • The extent of clot lysis is measured over time.

    • Following the experiment, the remaining clot is fixed, sectioned, and subjected to immunostaining using specific antibodies against this compound or alteplase.[17]

    • Microscopic analysis of the stained sections reveals the drug's location: accumulation on the surface (typical for alteplase) or deep penetration into the matrix (characteristic of this compound).[17]

Fibrinolytic Signaling Pathway

The action of this compound is a targeted enzymatic cascade localized at the site of the thrombus. It leverages the components of the endogenous fibrinolytic system to achieve clot dissolution.

G This compound This compound Plasminogen Plasminogen (in clot) This compound->Plasminogen   catalyzes conversion Plasmin Plasmin (active enzyme) dummy Plasminogen->dummy Fibrin Fibrin (insoluble clot) Plasmin->Fibrin   degrades FDP Fibrin Degradation Products (soluble) dummy2 Fibrin->dummy2 dummy->Plasmin dummy2->FDP

Caption: Signaling pathway of this compound-mediated fibrinolysis.

Conclusion

This compound represents a significant evolution in thrombolytic therapy, distinguished by its unique structural and functional properties. Its engineered design, which deletes the high-affinity finger domain of native tPA, results in lower fibrin binding. This characteristic facilitates deeper and more uniform penetration into a thrombus, leading to efficient clot lysis. The longer plasma half-life of this compound simplifies its clinical administration to a convenient double-bolus regimen. While it exhibits a moderate systemic lytic effect comparable to other fibrin-specific agents, its distinct clot-penetrating mechanism provides a clear rationale for its efficacy in treating thromboembolic diseases. A thorough understanding of these molecular interactions and binding kinetics is crucial for the continued development and optimization of thrombolytic strategies.

References

Reteplase: A Technical Guide to its Role in Plasminogen Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase, a third-generation thrombolytic agent, plays a critical role in the management of thrombotic diseases such as acute myocardial infarction and ischemic stroke.[1][2][3] As a recombinant, non-glycosylated deletion mutein of human tissue plasminogen activator (tPA), this compound offers a distinct pharmacological profile characterized by a longer half-life and altered fibrin-binding properties compared to its predecessor, Alteplase.[1][4] This guide provides an in-depth technical overview of this compound's core mechanism of action: the catalytic activation of plasminogen to plasmin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Structure of this compound

This compound is a single-chain polypeptide with a molecular weight of approximately 39 kDa.[4] It is a truncated form of native tPA, composed of 355 amino acids, and critically, it retains the Kringle-2 and serine protease domains.[4] Unlike native tPA, this compound lacks the Finger, Epidermal Growth Factor (EGF), and Kringle-1 domains.[4] This structural modification is a key determinant of its unique pharmacokinetic and pharmacodynamic properties.[4]

Mechanism of Action: Plasminogen Activation

The primary function of this compound is to act as a plasminogen activator. It catalyzes the conversion of the zymogen plasminogen into the active serine protease, plasmin.[4] This activation is achieved through the cleavage of the Arg561-Val562 peptide bond in the plasminogen molecule. Plasmin, in turn, is the principal enzyme responsible for the degradation of the fibrin matrix that forms the structural basis of a thrombus.[4] The breakdown of fibrin leads to the dissolution of the clot and the restoration of blood flow.

The catalytic activity of this compound is significantly enhanced in the presence of fibrin, although to a lesser extent than Alteplase.[4] The Kringle-2 domain of this compound is implicated in its binding to fibrin, which localizes its enzymatic activity to the site of the thrombus.[4]

Quantitative Data

ParameterThis compoundAlteplase (tPA)TenecteplaseReference
Fibrin Binding Affinity Lower than Alteplase (~5-fold)HighHigher than Alteplase[4]
Half-life 13-16 minutesShorter than this compoundLonger than Alteplase[2]
Fibrin Specificity Less specific than TenecteplaseLess specific than TenecteplaseMore specific[2]

Kinetics of Plasminogen Activation by tPA (Alteplase)

ConditionKm (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹)Reference
In the absence of Fibrin 650.060.00092[5]
In the presence of Fibrin 0.160.10.625[5]

Experimental Protocols

Chromogenic Assay for Plasminogen Activator Activity

This assay is a fundamental method for quantifying the enzymatic activity of this compound by measuring its ability to convert plasminogen to plasmin, which then cleaves a chromogenic substrate.

Materials:

  • This compound (or other plasminogen activator)

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-p-Nitroanilide)

  • Tris buffer (pH 7.4)

  • Microtiter plate reader

  • 96-well microtiter plates

Procedure:

  • Prepare a solution of human plasminogen in Tris buffer.

  • Prepare a solution of the chromogenic substrate in distilled water.

  • Prepare serial dilutions of this compound in Tris buffer.

  • In a 96-well plate, add the plasminogen solution to each well.

  • Add the this compound dilutions to the respective wells.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular time intervals using a microtiter plate reader.

  • The rate of change in absorbance is directly proportional to the plasmin activity, and thus to the concentration of active this compound.

In Vitro Clot Lysis Assay

This assay provides a more physiologically relevant measure of the thrombolytic efficacy of this compound by assessing its ability to dissolve a pre-formed fibrin clot.

Materials:

  • This compound

  • Human plasma (citrated)

  • Thrombin

  • Calcium chloride (CaCl₂)

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Aliquot human plasma into microcentrifuge tubes.

  • Induce clot formation by adding thrombin and CaCl₂ to each tube.

  • Incubate the tubes at 37°C for a defined period to allow for stable clot formation.

  • Prepare different concentrations of this compound in a suitable buffer.

  • Add the this compound solutions to the tubes containing the pre-formed clots.

  • Incubate the tubes at 37°C and monitor for clot lysis over time.

  • The extent of clot lysis can be quantified by various methods, including:

    • Visual inspection: Observing the dissolution of the clot.

    • Spectrophotometry: Measuring the change in turbidity of the plasma.

    • Weighing the remaining clot: After a fixed time, the remaining clot can be isolated and weighed.

Visualizations

Signaling Pathway of this compound-Mediated Fibrinolysis

Fibrinolysis_Pathway cluster_Thrombus Thrombus Fibrin Fibrin Matrix FDP Fibrin Degradation Products (FDPs) Fibrin->FDP Plasminogen_bound Plasminogen (Bound) Plasmin Plasmin Plasminogen_bound->Plasmin This compound This compound (Kringle-2, Serine Protease) This compound->Fibrin Binds via Kringle-2 This compound->Plasmin Catalytic Activation Plasminogen_circ Plasminogen (Circulating) Plasminogen_circ->Plasminogen_bound Binds to Fibrin Plasmin->Fibrin Degrades

Caption: this compound binds to fibrin and activates plasminogen to plasmin, leading to fibrin degradation.

Experimental Workflow for Chromogenic Assay

Chromogenic_Assay_Workflow start Start prepare_reagents Prepare Reagents: This compound dilutions Plasminogen solution Chromogenic substrate start->prepare_reagents plate_setup Add Plasminogen and This compound to 96-well plate prepare_reagents->plate_setup add_substrate Add Chromogenic Substrate to initiate reaction plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Absorbance at 405 nm at timed intervals incubate->measure analyze Analyze Data: Calculate rate of absorbance change measure->analyze end End analyze->end

Caption: Workflow for determining this compound activity using a chromogenic substrate assay.

Logical Relationship in Fibrin-Dependent Plasminogen Activation

Fibrin_Dependent_Activation This compound This compound Ternary_Complex Ternary Complex (this compound-Fibrin-Plasminogen) This compound->Ternary_Complex Fibrin Fibrin Fibrin->Ternary_Complex Plasminogen Plasminogen Plasminogen->Ternary_Complex Plasmin_Generation Enhanced Plasmin Generation Ternary_Complex->Plasmin_Generation Conformational Change & Increased Catalytic Efficiency

Caption: Formation of a ternary complex enhances this compound's catalytic efficiency.

References

structural differences between Reteplase and Alteplase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Functional Differences Between Reteplase and Alteplase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of this compound and Alteplase, two critical recombinant tissue plasminogen activators (rt-PA) used in thrombolytic therapy. The focus is on the core structural distinctions and their subsequent impact on biochemical properties, mechanism of action, and clinical administration.

Executive Summary

Alteplase is a full-length analogue of human tissue plasminogen activator (t-PA), while this compound is a genetically engineered, truncated variant. The primary structural differences lie in the deletion of three functional domains and the absence of glycosylation in this compound. These modifications result in significant alterations in fibrin affinity, plasma half-life, and mode of administration, offering distinct profiles for clinical applications in the management of thromboembolic diseases such as acute myocardial infarction (AMI) and ischemic stroke.

Core Structural Comparison

The fundamental differences between Alteplase and this compound originate from their primary protein structures. Alteplase is a complete recombinant form of native t-PA, whereas this compound is a deletion mutant designed for altered pharmacokinetic properties.[1][2]

Alteplase is a 527-amino acid glycoprotein that mirrors the structure of endogenous t-PA.[3] It is synthesized using mammalian Chinese Hamster Ovary (CHO) cells, which allows for complex post-translational modifications, including glycosylation.[4] Its structure comprises five distinct domains:

  • Fibronectin Finger (F) Domain: Mediates high-affinity binding to fibrin.[3][5]

  • Epidermal Growth Factor (EGF) Domain: Involved in hepatic clearance.[3][6]

  • Kringle 1 (K1) Domain: Contributes to fibrin binding.[6]

  • Kringle 2 (K2) Domain: Shares binding sites with plasminogen on the fibrin surface and is critical for fibrin-dependent activation.[2][5]

  • Serine Protease (P) Domain: The catalytic region responsible for cleaving plasminogen into plasmin.[1][2]

This compound is a smaller, non-glycosylated protein of 355 amino acids, produced in E. coli.[1][3] This prokaryotic expression system means it lacks the carbohydrate side chains present in Alteplase.[1] Its structure is a significant truncation of t-PA, retaining only the Kringle 2 and Serine Protease domains.[1][7] The deletion of the F, EGF, and K1 domains is a deliberate engineering choice to modify its biological activity.[3]

G cluster_Alteplase Alteplase (527 Amino Acids) cluster_this compound This compound (355 Amino Acids) cluster_Key Functional Roles A_F Finger A_EGF EGF F_Key High Fibrin Binding A_F->F_Key Retained in Alteplase A_K1 Kringle 1 EGF_Key Hepatic Clearance A_EGF->EGF_Key Retained in Alteplase A_K2 Kringle 2 A_P Protease K2_Key Fibrin & Plasminogen Binding A_K2->K2_Key Retained in Both P_Key Catalytic Activity A_P->P_Key Retained in Both Gly1 Glycosylation Gly1->A_K1 R_K2 Kringle 2 R_P Protease R_K2->K2_Key NoGly_Key Reduced Clearance Longer Half-Life R_K2->NoGly_Key Lacks Glycosylation R_P->P_Key

Caption: Domain structure comparison of Alteplase and this compound.

Biochemical and Pharmacokinetic Properties

The structural modifications of this compound lead to markedly different biochemical and pharmacokinetic profiles compared to Alteplase. These differences are critical for their clinical use and dosing strategies.

PropertyAlteplaseThis compoundStructural Rationale
Amino Acids 527[3]355[1]Deletion of F, EGF, and K1 domains in this compound.[3]
Molecular Weight ~70 kDa[8]39 kDa[1]Corresponds to the difference in amino acid count.
Glycosylation Yes (N-linked)[3][9]No[1]Produced in mammalian cells (CHO) vs. prokaryotic (E. coli).[1][4]
Plasma Half-life ~5 minutes[10]13–16 minutes[10]Lack of EGF domain and glycosylation in this compound reduces hepatic clearance.[3][9]
Fibrin Binding Affinity High[3]Low[3][7]Deletion of the Fibronectin Finger domain in this compound.[2][3]
Primary Clearance Hepatic[3]Renal[3]Altered domain structure shifts clearance mechanism.
Administration Bolus followed by infusion[10]Two bolus injections[10]Longer half-life of this compound allows for simpler bolus-only dosing.[10][11]

Mechanism of Action and Signaling Pathway

Both Alteplase and this compound are serine proteases that exert their therapeutic effect by catalyzing the conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots.[12][13] However, their different affinities for fibrin result in distinct modes of action at the thrombus site.

Alteplase: Due to its high fibrin affinity, Alteplase binds tightly to the surface of a thrombus.[7] This localizes its enzymatic activity, leading to a potent, fibrin-specific conversion of clot-bound plasminogen to plasmin.[3][5] This targeted action minimizes systemic plasminogen activation and the associated risk of bleeding.[4]

This compound: With its lower fibrin affinity, this compound does not bind as tightly to the clot surface.[2][7] This allows it to diffuse more freely into the clot, potentially leading to a more uniform lysis from within.[7] This property may contribute to more rapid reperfusion of occluded vessels, though it may also cause greater systemic fibrinolytic effects.[7][10]

ThrombolysisPathway cluster_cofactor Fibrin as a Cofactor rtPA Alteplase / this compound Plasmin Plasmin (Active Protease) rtPA->Plasmin Catalytic Cleavage (Arg561-Val562 bond) Fibrin Fibrin Clot (Insoluble) rtPA->Fibrin Binding (High affinity for Alteplase) (Low affinity for this compound) Plasminogen Plasminogen (Inactive Zymogen) Plasminogen->Plasmin FDP Fibrin Degradation Products (Soluble) Plasmin->FDP Degradation Fibrin->FDP PAI1 PAI-1 (Inhibitor) PAI1->rtPA Inhibition note Alteplase activity is greatly enhanced when bound to Fibrin

Caption: The plasminogen activation pathway for thrombolysis.

Key Experimental Protocols

The characterization and comparison of thrombolytic agents like this compound and Alteplase rely on standardized in vitro and in vivo experimental models.

In Vitro Clot Lysis Assay

Objective: To quantify and compare the fibrinolytic potency of thrombolytic agents in a controlled plasma environment.

Methodology Principle: This assay measures the rate of dissolution of a plasma clot over time. Clot formation is induced, and lysis is initiated by the addition of the thrombolytic agent. The process is monitored by measuring changes in turbidity (optical density).[14][15]

Detailed Protocol:

  • Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.[14]

  • Assay Setup: The assay is typically performed in a 96-well microtiter plate.[15]

  • Reagent Addition: To each well, the following are added in sequence:

    • PPP sample.

    • A solution containing the thrombolytic agent (e.g., Alteplase or this compound) at a specified final concentration.

    • A coagulation activator (e.g., recombinant tissue factor or thrombin) and calcium chloride (CaCl2) to initiate clot formation.[14]

  • Turbidity Measurement: The plate is incubated at 37°C in a microplate reader. The optical density (absorbance) is measured at regular intervals (e.g., every minute) for a set duration (e.g., 300 minutes).[15]

  • Data Analysis: A turbidity curve is generated (absorbance vs. time). Key parameters are calculated from this curve, including:

    • Maximum Absorbance: Reflects clot density.

    • Clot Lysis Time (CLT): The time from 50% clot formation to 50% clot dissolution is a common metric.[15] A shorter CLT indicates higher lytic activity.

    • Area Under the Curve (AUC): An integrated measure of clot presence over time.

ClotLysisWorkflow start Start: Venous Blood Sample centrifuge 1. Centrifugation start->centrifuge ppp Platelet-Poor Plasma (PPP) centrifuge->ppp plate 2. Pipette into 96-well Plate ppp->plate add_agent 3. Add Thrombolytic Agent (Alteplase or this compound) plate->add_agent add_activator 4. Add Tissue Factor + CaCl2 (Initiates Clotting) add_agent->add_activator incubate 5. Incubate at 37°C & Read OD add_activator->incubate curve Generate Turbidity Curve (OD vs. Time) incubate->curve analyze 6. Analyze Data curve->analyze end End: Determine Clot Lysis Time analyze->end

Caption: Experimental workflow for an in vitro clot lysis assay.
Pharmacokinetic Analysis for Half-Life Determination

Objective: To determine the rate at which a drug is cleared from circulation.

Methodology Principle: The drug is administered intravenously (IV), and its concentration in plasma is measured at multiple time points. The elimination half-life is calculated from the decay curve of plasma concentration versus time.[16]

Detailed Protocol:

  • Animal Model/Human Study: The study is conducted in a suitable animal model (e.g., rat, rabbit) or in human volunteers as part of a clinical trial.

  • Drug Administration: A precise dose of the drug (Alteplase or this compound) is administered as an IV bolus.[16]

  • Blood Sampling: Blood samples are drawn at predefined intervals (e.g., 2, 5, 10, 20, 30, 60 minutes) post-injection.

  • Plasma Concentration Measurement: The concentration of the drug in the plasma of each sample is quantified using a specific and sensitive assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • The natural logarithm of the plasma concentration (ln Cp) is plotted against time.

    • The resulting graph typically shows an initial rapid distribution phase followed by a linear elimination phase.[16]

    • The slope of the linear elimination phase corresponds to the elimination rate constant (kₑₗ).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / kₑₗ .[17]

Summary of Key Clinical Trial Data

Large-scale clinical trials have compared the efficacy and safety of this compound and Alteplase, primarily in the context of acute myocardial infarction. The GUSTO-III trial is a landmark study in this area.

TrialDrug RegimenNPrimary Endpoint (30-day Mortality)Key Outcome
GUSTO-III [18][19]This compound: 10 + 10 U double bolus10,1387.47%This compound did not show a survival benefit over Alteplase.[18]
Alteplase: Accelerated infusion4,9217.24%The rates of death or nonfatal, disabling stroke were nearly identical (7.89% vs. 7.91%).[18]

While angiographic studies suggested this compound might achieve more rapid vessel patency, the GUSTO-III trial demonstrated that this did not translate into a statistically significant improvement in 30-day mortality.[18][20] The primary advantage of this compound remains its simpler double-bolus administration.[18]

Conclusion

The are a clear example of rational drug design aimed at optimizing pharmacokinetic properties. This compound's truncated, non-glycosylated structure results in a longer half-life and lower fibrin affinity compared to the full-length, glycosylated Alteplase molecule. These molecular distinctions fundamentally alter their mechanisms of clot dissolution and clinical administration protocols. While clinical trials have not demonstrated a mortality benefit of this compound over Alteplase, its simplified dosing regimen presents a practical advantage in acute care settings. Understanding these core structural and functional relationships is essential for researchers and clinicians in the ongoing development and application of thrombolytic therapies.

References

Methodological & Application

Application Notes and Protocols for Reteplase In Vitro Clot Lysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase (r-PA) is a third-generation thrombolytic agent, a recombinant form of tissue plasminogen activator (t-PA), used in the treatment of thromboembolic diseases such as acute myocardial infarction.[1][2] It functions by activating plasminogen to form plasmin, a proteolytic enzyme that degrades the fibrin matrix of blood clots.[2] Evaluating the bioactivity and efficacy of this compound and other thrombolytic agents necessitates robust and reproducible in vitro clot lysis assays. These assays are crucial in preclinical research and quality control for the development of fibrinolytic drugs.[1]

This document provides detailed protocols for two common in vitro clot lysis assays: a microtiter plate-based turbidimetric assay and an Activated Partial Thromboplastin Time (APTT) lysis time assay. Additionally, a gravimetric method for assessing clot lysis is described.

Signaling Pathway of this compound-Mediated Fibrinolysis

This compound, a plasminogen activator, initiates a cascade that leads to the dissolution of a fibrin clot. It converts plasminogen, an inactive zymogen present in the blood, into the active serine protease, plasmin. Plasmin then proteolytically cleaves the insoluble fibrin polymers that form the structure of the clot into soluble fibrin degradation products, leading to the dissolution of the thrombus.

Fibrinolysis_Pathway This compound This compound (r-PA) Plasminogen Plasminogen This compound->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products (Soluble) Fibrin->FDP degradation

This compound-mediated fibrinolysis pathway.

Experimental Protocols

Protocol 1: Microtiter Plate Turbidimetric Clot Lysis Assay

This assay measures the decrease in clot turbidity (optical density) over time as a proxy for clot lysis.[3][4]

Materials:

  • This compound standard solutions

  • Pooled normal human citrated plasma

  • Calcium Chloride (CaCl₂) solution (e.g., 15.63 mM)[4]

  • Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) (e.g., 6% BSA-PBS)[3]

  • 96-well microtiter plate

  • Microtiter plate reader capable of measuring absorbance at 405 nm

  • Incubator at 37°C

Workflow:

Workflow for the turbidimetric clot lysis assay.

Procedure:

  • Clot Generation:

    • In a 96-well microtiter plate, add reagents to initiate clot formation. For example, add 200 µL of 15.63 mM CaCl₂ to 20 mL of pooled normal human citrated plasma to generate microclots.[4]

    • Dispense 100 µL of the fresh microclots into the wells of the microtiter plate.[3]

  • Addition of this compound:

    • Prepare a series of this compound dilutions at clinically relevant concentrations.

    • Add 25 µL of the this compound solution to the wells containing the microclots.[3]

    • Add 100 µL of either 6% BSA-PBS or pooled normal human plasma to the wells.[3]

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the turbidity (optical density) at regular intervals (e.g., every 30 minutes for up to 5 hours) using a microtiter plate reader.[3]

  • Data Analysis:

    • The clot mass is proportional to the turbidity.

    • Express the lysable clot turbidity as a percentage of a 100% lysable clot control (a clot without any plasminogen activator).

    • The clot lysis activity is calculated as 100% minus the remaining clot mass percentage.[3]

Protocol 2: Activated Partial Thromboplastin Time (APTT) Lysis Method

This method determines the biological activity of this compound by measuring the time it takes for a clot, formed via the APTT pathway, to lyse.[1][5]

Materials:

  • This compound standard solutions (0.001-0.1 mg/mL)[1]

  • Pooled normal human citrated plasma

  • APTT reagent

  • Calcium Chloride (CaCl₂) solution (0.025 M)[1]

  • Glass test tubes

  • Water bath at 37°C

  • Stopwatch

Procedure:

  • Incubation:

    • In a glass test tube, mix a defined amount of plasma with the this compound standard solution.

    • Incubate the mixture for 90 seconds in a 37°C water bath.[1]

    • Add the APTT reagent and incubate for an additional 3 minutes.[1]

  • Clot Formation and Lysis Time:

    • Initiate the clotting reaction by adding 0.025 M CaCl₂.[1]

    • Place the tube in the 37°C water bath and start the stopwatch.

    • Visually monitor the tube for clot formation and subsequent lysis.

    • The lysis time is the time from the addition of CaCl₂ to the complete dissolution of the clot.

  • Data Analysis:

    • Plot the logarithm of the lysis times (in seconds) against the logarithm of the different this compound concentrations.[1]

    • This method has been shown to be linear in the range of 0.001-0.1 mg/mL of this compound.[1]

Protocol 3: Gravimetric Clot Lysis Assay

This straightforward method quantifies clot lysis by measuring the change in clot weight.[6]

Materials:

  • This compound solutions

  • Whole blood from healthy volunteers

  • Pre-weighed sterile microcentrifuge tubes

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Clot Formation:

    • Transfer a fixed volume of venous blood (e.g., 500 µL) into pre-weighed microcentrifuge tubes.[6]

    • Incubate at 37°C for 45 minutes to allow for clot formation.[6]

  • Initial Clot Weight:

    • After clot formation, carefully remove the serum without disturbing the clot.

    • Weigh each tube containing a clot to determine the initial clot weight (Clot Weight = Weight of tube with clot - Weight of empty tube).[6]

  • Clot Lysis:

    • Add a defined volume (e.g., 100 µL) of the this compound solution to each tube.[6]

    • Include a negative control with a buffer or water.[6]

    • Incubate the tubes at 37°C for a specified period (e.g., 90 minutes).[6]

  • Final Clot Weight and Calculation:

    • After incubation, remove the fluid from the tubes.

    • Weigh the tubes again to determine the final weight of the remaining clot.

    • Calculate the percentage of clot lysis using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Data Presentation

The following tables summarize quantitative data for this compound from various in vitro clot lysis studies.

Table 1: Effective Doses (ED₅₀) of Thrombolytic Agents for 50% Clot Lysis [3]

Thrombolytic AgentED₅₀ in 6% BSA-PBSED₅₀ in Pooled Normal Human Plasma
This compound 664 U/mL996 U/mL
Tenecteplase0.2 µg/mL0.2 µg/mL
t-PA0.3 µg/mL0.2 µg/mL
Urokinase128 IU/mL180 IU/mL
Streptokinase215 IU/mL1371 IU/mL
PSAC60 U/mL91 U/mL
Data from a microclot lysis assay after 4 hours of incubation at 37°C.[3]

Table 2: Performance Characteristics of the APTT Lysis Method for this compound [1]

ParameterValue
Linearity Range0.001 - 0.1 mg/mL
Reproducibility (RSD) - Within Day3 - 5%
Reproducibility (RSD) - Between Day4 - 7%
Accuracy101.3 - 102.7%
Limit of Detection (LOD)~0.0003 mg/mL
Limit of Quantification (LOQ)0.001 mg/mL

Table 3: Complete Clot Dissolution Times for Different Thrombolytic Agents and Clot Structures [7]

Thrombolytic AgentCoarse Clot Lysis Time (s)Fine Clot Lysis Time (s)Retracted Clot Lysis Time (s)
This compound 277931153634
Alteplase64414331584
Tenecteplase82915721883
Data from a computational modeling study.[7]

References

Application Notes and Protocols: Reteplase in a Canine Model of Pulmonary Thromboembolism

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Reteplase in a canine model of acute pulmonary thromboembolism (PTE), designed for researchers, scientists, and drug development professionals. The protocols are based on established experimental models and provide detailed methodologies for replication and further investigation.

Introduction

Pulmonary thromboembolism is a life-threatening condition characterized by the obstruction of pulmonary arteries by thrombi. Canine models of PTE are crucial for evaluating the efficacy and safety of novel thrombolytic therapies. This compound, a recombinant plasminogen activator, has demonstrated promise as a thrombolytic agent.[1][2][3][4] This document outlines the protocols for inducing PTE in a canine model and the subsequent administration and evaluation of this compound.

Mechanism of Action of this compound

This compound is a non-glycosylated recombinant form of human tissue plasminogen activator (tPA) containing the kringle-2 and serine protease domains.[5] Its mechanism of action involves the catalysis of plasminogen to plasmin. Plasmin is a proteolytic enzyme that degrades the fibrin matrix of a thrombus, leading to its dissolution.[1][5] Due to structural modifications, this compound has a longer half-life compared to alteplase.[6]

Reteplase_Mechanism_of_Action cluster_circulation Circulation cluster_thrombus Thrombus Plasminogen Plasminogen (inactive) Plasmin Plasmin (active) Plasminogen->Plasmin activation This compound This compound This compound->Plasminogen catalyzes conversion Fibrin Fibrin Matrix FDP Fibrin Degradation Products Fibrin->FDP dissolution Plasmin->Fibrin degrades Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Intubation) start->animal_prep thrombus_prep Autologous Thrombus Preparation animal_prep->thrombus_prep catheterization Catheterization of Pulmonary Artery animal_prep->catheterization embolization Thrombus Embolization thrombus_prep->embolization catheterization->embolization model_confirmation Model Confirmation (DSA) embolization->model_confirmation drug_admin Drug Administration (this compound/Control) model_confirmation->drug_admin monitoring Monitoring (DSA, Hemodynamics) drug_admin->monitoring data_collection Data Collection (Blood Samples, etc.) monitoring->data_collection end End data_collection->end

References

Application Notes and Protocols for Assessing Reteplase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase, a recombinant non-glycosylated form of human tissue plasminogen activator (tPA), is a third-generation thrombolytic agent used in the management of acute myocardial infarction.[1][2] It functions by catalyzing the conversion of plasminogen to plasmin, which in turn degrades the fibrin matrix of a thrombus, leading to clot dissolution.[3][4] Unlike its predecessor, alteplase, this compound has a longer half-life and lower fibrin binding affinity, which is thought to allow for better penetration into clots.

Accurate and reproducible assessment of this compound activity is crucial for research, development, and quality control of this important therapeutic agent. These application notes provide detailed protocols for key laboratory techniques to quantify the biological activity of this compound.

Mechanism of Action

This compound exerts its thrombolytic effect by acting as a plasminogen activator. The core of its mechanism is the enzymatic cleavage of the zymogen plasminogen into the active serine protease, plasmin. Plasmin then proteolytically degrades the fibrin polymers that form the structural integrity of a blood clot, resulting in fibrin degradation products and dissolution of the thrombus.

Reteplase_Mechanism This compound This compound Plasmin Plasmin This compound->Plasmin Catalyzes conversion Plasminogen Plasminogen FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades FDPs Fibrin Degradation Products FibrinClot->FDPs

This compound Signaling Pathway

Data Presentation: Comparative Activity of Thrombolytic Agents

The following tables summarize quantitative data from various in vitro and clinical studies, providing a comparative overview of this compound activity.

Table 1: In Vitro Clot Lysis Activity of Thrombolytic Agents

Thrombolytic AgentEffective Dose at 50% (ED50) of Lysis (in plasma)
This compound996 U/mL[1]
Alteplase (t-PA)0.2 µg/mL[1]
Tenecteplase0.2 µg/mL[1]

Table 2: Reproducibility of the APTT-based Clot Lysis Assay for this compound [5][6]

ParameterThis compound ConcentrationRelative Standard Deviation (RSD)
Within-day Precision0.001 mg/mL5%
0.01 mg/mL3.2%
0.1 mg/mL3.7%
Between-day Precision0.001 mg/mL7.2%
0.01 mg/mL4.8%
0.1 mg/mL4.3%

Table 3: Clinical Efficacy and Safety Comparison

ParameterThis compoundAlteplaseTenecteplaseReference
Excellent Functional Outcome (mRS 0-1) at 90 days80.1%71.1%-[7]
Major Bleeding Events5.7%-0.9%[8]

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This assay measures the ability of this compound to convert plasminogen to plasmin, which then cleaves a chromogenic substrate, releasing a colored product that can be quantified spectrophotometrically.

Chromogenic_Assay_Workflow Start Start PrepareReagents Prepare this compound Samples, Plasminogen, and Chromogenic Substrate Start->PrepareReagents Incubate Incubate Reagents in 96-well Plate (25°C for 30 min) PrepareReagents->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End APTT_Lysis_Assay_Workflow Start Start Mix Mix Plasma and This compound Solution (Incubate at 37°C for 90s) Start->Mix AddAPTT Add APTT Reagent (Incubate at 37°C for 3 min) Mix->AddAPTT InitiateClotting Initiate Clotting with CaCl2 AddAPTT->InitiateClotting MeasureLysis Measure Time to Complete Clot Lysis InitiateClotting->MeasureLysis Analyze Plot Log Lysis Time vs. Log this compound Conc. MeasureLysis->Analyze End End Analyze->End Turbidimetric_Assay_Workflow Start Start PrepareClot Prepare Fibrin Clot in 96-well Plate (Fibrinogen + Thrombin) Start->PrepareClot Addthis compound Add this compound Samples to Clot Supernatant PrepareClot->Addthis compound IncubateMeasure Incubate at 37°C and Measure Turbidity Over Time Addthis compound->IncubateMeasure Analyze Analyze Clot Lysis Curve (e.g., determine t1/2) IncubateMeasure->Analyze End End Analyze->End Fibrin_Plate_Assay_Workflow Start Start PreparePlate Prepare Fibrin-Agarose Plate Start->PreparePlate CreateWells Create Wells in the Gel PreparePlate->CreateWells AddSamples Add this compound Samples to the Wells CreateWells->AddSamples Incubate Incubate Plate (e.g., 37°C for 18 hours) AddSamples->Incubate MeasureLysis Measure Diameter of Lysis Zones Incubate->MeasureLysis Analyze Correlate Lysis Zone with this compound Activity MeasureLysis->Analyze End End Analyze->End

References

Reteplase Administration for In Vivo Thrombosis Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase, a recombinant non-glycosylated form of human tissue plasminogen activator (t-PA), is a potent thrombolytic agent utilized in the management of thrombotic diseases such as acute myocardial infarction and pulmonary embolism.[1][2] Its mechanism of action involves the catalysis of plasminogen to plasmin, an enzyme that degrades the fibrin matrix of thrombi, thereby leading to their dissolution.[3][4] In the context of preclinical research, this compound serves as a critical tool for studying the mechanisms of thrombolysis, evaluating novel antithrombotic therapies, and developing new treatment strategies for thrombotic disorders.

These application notes provide detailed protocols for the administration of this compound in in-vivo thrombosis studies, focusing on the widely used ferric chloride-induced thrombosis model. Additionally, this document outlines methods for the quantitative assessment of thrombolytic efficacy and provides key data from preclinical studies to guide experimental design.

Mechanism of Action

This compound is a second-generation thrombolytic agent that, like its parent molecule alteplase, is a serine protease that activates plasminogen to form plasmin.[1] Plasmin, in turn, is a proteolytic enzyme that breaks down fibrin, the primary component of blood clots.[4] The binding of this compound to fibrin localizes its plasminogen-activating activity to the thrombus, minimizing systemic activation of plasminogen and the associated risk of bleeding.[5]

Signaling Pathway of this compound-mediated Thrombolysis

G This compound This compound Fibrin_bound_Plasminogen Fibrin-bound Plasminogen This compound->Fibrin_bound_Plasminogen Binds to Fibrin Plasminogen Plasminogen Plasmin Plasmin Fibrin_bound_Plasminogen->Plasmin Catalyzes conversion Fibrin Fibrin (Clot Matrix) Plasmin->Fibrin FDP Fibrin Degradation Products (FDPs) Fibrin->FDP

Caption: this compound signaling pathway in thrombolysis.

Experimental Protocols

The following protocols provide a detailed methodology for inducing thrombosis in a rodent model and subsequently evaluating the thrombolytic efficacy of this compound.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is a widely used and reproducible method for inducing arterial thrombosis.[6]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Filter paper (1x2 mm strips)

  • Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water)[6]

  • Saline solution (0.9% NaCl)

  • This compound (reconstituted according to manufacturer's instructions)

  • Doppler flow probe or intravital microscope

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Place the animal in a supine position and make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissues.

  • Thrombus Induction:

    • Place a strip of filter paper saturated with FeCl₃ solution onto the exposed carotid artery for a defined period (e.g., 10 minutes).[6]

    • After the application period, remove the filter paper and rinse the area with saline.

    • Monitor thrombus formation using a Doppler flow probe to measure blood flow or by direct visualization with an intravital microscope. A stable occlusive thrombus is typically formed within 15-30 minutes.

  • This compound Administration:

    • Once a stable thrombus is confirmed, administer this compound via a suitable route, typically intravenously (IV) through the tail vein.

    • Dosage can be varied based on the study design. A common approach is a bolus injection.[7]

  • Assessment of Thrombolysis:

    • Continuously monitor blood flow in the carotid artery using the Doppler flow probe.

    • At the end of the experiment, the animal can be euthanized, and the carotid artery segment containing the thrombus can be excised for further analysis.

Experimental Workflow for In Vivo Thrombosis Studies

G cluster_workflow Experimental Workflow cluster_monitoring Monitoring & Analysis A Animal Preparation (Anesthesia, Surgery) B Thrombus Induction (e.g., Ferric Chloride Model) A->B C Confirmation of Thrombus Formation B->C D This compound Administration (IV) C->D E Monitoring of Thrombolysis D->E F Data Collection & Analysis E->F M1 Blood Flow Measurement (Doppler) E->M1 M2 Thrombus Weight F->M2 M3 Bleeding Time F->M3 M4 Coagulation Parameters (aPTT, PT) F->M4

References

Application Notes and Protocols for Cell Culture-Based Assays to Determine Reteplase Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize and quantify the thrombolytic efficacy of Reteplase, a recombinant plasminogen activator. The described methods are essential tools for preclinical research, quality control, and comparative analysis of fibrinolytic agents.

Introduction to this compound

This compound is a second-generation thrombolytic agent used in the treatment of acute myocardial infarction and other thromboembolic disorders.[1] It is a non-glycosylated deletion mutein of native tissue-type plasminogen activator (tPA) produced via recombinant DNA technology.[1] The primary mechanism of action of this compound is the catalysis of plasminogen to plasmin.[2] Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.[2] Unlike its predecessor, Alteplase, this compound has a longer half-life and a lower fibrin binding affinity, which is thought to allow for more effective penetration into the clot.[2]

Key In Vitro Efficacy Assays

A battery of in vitro assays is crucial for evaluating the potency and efficacy of this compound. These can be broadly categorized into cell-free systems that assess direct enzymatic activity and cell-based models that provide a more physiologically relevant environment.

1. Fibrin Clot Lysis Assay (Turbidimetric)

This cell-free assay is a fundamental method to determine the fibrinolytic activity of this compound by measuring the dissolution of a pre-formed fibrin clot. The change in turbidity of the clot is monitored over time using a microplate reader.[3][4]

2. Plasminogen Activation Assay (Chromogenic)

This assay quantifies the ability of this compound to convert its substrate, plasminogen, into the active enzyme plasmin. The generated plasmin then cleaves a chromogenic substrate, and the resulting color change is proportional to the plasminogen activator activity.[5][6][7]

3. Endothelial Cell-Based Fibrinolysis Assay

This assay provides a more physiological context by incorporating a monolayer of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). Endothelial cells play a critical role in regulating fibrinolysis in vivo by producing both plasminogen activators and their inhibitors.[8] This model allows for the assessment of this compound's efficacy in a more complex biological environment.

Data Presentation: Comparative Efficacy of Plasminogen Activators

The following tables summarize quantitative data from in vitro studies comparing this compound with other common thrombolytic agents.

Table 1: In Vitro Clot Lysis Time Comparison

Plasminogen ActivatorClot Lysis Time (minutes)Assay ConditionsReference
This compound ~100In silico model of a fully occluded middle cerebral artery[2]
Alteplase ~30In silico model of a fully occluded middle cerebral artery[2]
Tenecteplase ~30In silico model of a fully occluded middle cerebral artery[2]
Urokinase ~26In silico model of a fully occluded middle cerebral artery[2]

Table 2: Relative Clot Lysis Efficacy in an In Vitro Human Blood Clot Model

Plasminogen ActivatorDoseIncubation Time (min)Relative Clot End Weight (%)Reference
This compound (rtPA) 1 mg-36.7 ± 10.7[9]
Tenecteplase 100 IU3031.3 ± 11.9[9]
Urokinase 50,000 IU2034.8 ± 7.7[9]

Experimental Protocols

Protocol 1: Fibrin Clot Lysis Assay (Turbidimetric)

Objective: To quantify the fibrinolytic activity of this compound by measuring the rate of clot dissolution.

Materials:

  • This compound (and other plasminogen activators for comparison)

  • Human Fibrinogen

  • Human Plasminogen

  • Human Thrombin

  • 96-well flat-bottom microplate

  • Microplate reader with temperature control (37°C) and kinetic reading capabilities (405 nm)[4]

  • HEPES buffered saline (HBS)

Procedure:

  • Prepare Reagents:

    • Dissolve human fibrinogen in HBS to a final concentration of 2 mg/mL.

    • Dissolve human plasminogen in HBS to a final concentration of 1.5 µM.[4]

    • Reconstitute human thrombin in HBS to a final concentration of 1 U/mL.

    • Prepare serial dilutions of this compound in HBS to achieve the desired final concentrations (e.g., 10 - 500 nM).

  • Clot Formation:

    • In each well of a 96-well plate, add the following in order:

      • 50 µL of 2 mg/mL Fibrinogen

      • 25 µL of 1.5 µM Plasminogen

      • 25 µL of this compound dilution (or HBS for negative control)

    • Initiate clotting by adding 25 µL of 1 U/mL Thrombin to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the change in absorbance at 405 nm every minute for a duration of 60-120 minutes.[4] The absorbance will initially increase as the clot forms and then decrease as it lyses.

  • Data Analysis:

    • Calculate the percentage of clot lysis over time relative to the maximum turbidity.

    • Determine the time required for 50% clot lysis (T50%) for each this compound concentration.[4]

    • Plot the dose-response curve (this compound concentration vs. T50% or lysis rate).

Positive Control: A known concentration of a standard plasminogen activator (e.g., Alteplase). Negative Control: HBS or a vehicle buffer in place of this compound.

Protocol 2: Plasminogen Activation Assay (Chromogenic)

Objective: To measure the rate of plasmin generation by this compound.

Materials:

  • This compound

  • Human Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251™)[7]

  • 96-well microplate

  • Microplate reader with kinetic reading capabilities (405 nm)[5]

  • Tris buffer (pH 7.4)

Procedure:

  • Prepare Reagents:

    • Dissolve human plasminogen in Tris buffer to a final concentration of 0.5 µM.

    • Dissolve the chromogenic substrate in distilled water to a final concentration of 1 mM.

    • Prepare serial dilutions of this compound in Tris buffer.

  • Assay Reaction:

    • In each well of a 96-well plate, add the following:

      • 50 µL of 0.5 µM Plasminogen

      • 25 µL of this compound dilution

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of 1 mM chromogenic substrate to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 30 minutes.[5]

  • Data Analysis:

    • Calculate the rate of change in absorbance (Vmax) from the linear portion of the kinetic curve.

    • Plot the dose-response curve (this compound concentration vs. Vmax) to determine the Michaelis-Menten kinetics (Km and Vmax) of plasminogen activation.

Protocol 3: Endothelial Cell-Based Fibrinolysis Assay

Objective: To evaluate the fibrinolytic efficacy of this compound in the presence of a cultured endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fibronectin-coated 24-well plates

  • Fibrinogen (with Alexa Fluor 488 label for visualization)

  • Thrombin

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture:

    • Culture HUVECs on fibronectin-coated 24-well plates until a confluent monolayer is formed.[10]

  • Fibrin Clot Overlay:

    • Prepare a fibrinogen solution (1 mg/mL) containing a trace amount of Alexa Fluor 488-labeled fibrinogen in serum-free medium.

    • Aspirate the culture medium from the HUVEC monolayer and gently wash with pre-warmed PBS.

    • Add the fibrinogen solution to each well.

    • Initiate clotting by adding a low concentration of thrombin (e.g., 0.1 U/mL). Allow the clot to form over the cell monolayer for 30 minutes at 37°C.

  • This compound Treatment:

    • Prepare different concentrations of this compound in serum-free medium.

    • Gently add the this compound solutions to the wells containing the fibrin-overlaid HUVECs.

    • Incubate at 37°C in a CO2 incubator.

  • Data Acquisition and Analysis:

    • Microscopy: At various time points (e.g., 0, 1, 2, 4 hours), visualize the lysis of the fluorescent fibrin clot using a fluorescence microscope. Quantify the area of lysis.

    • Plate Reader: Alternatively, collect the supernatant at different time points and measure the fluorescence intensity, which corresponds to the release of soluble fibrin degradation products.

    • Fibrin Degradation Products (FDPs) Assay: The supernatant can also be analyzed for FDPs using an ELISA-based assay.[11]

Mandatory Visualizations

Reteplase_Mechanism_of_Action cluster_conversion cluster_degradation This compound This compound Plasmin Plasmin (Active Enzyme) This compound->Plasmin Catalyzes Conversion Plasminogen Plasminogen (Inactive Zymogen) FDPs Fibrin Degradation Products (Soluble) Plasmin->FDPs Degrades Fibrin_Clot Fibrin Clot (Insoluble)

Caption: this compound signaling pathway for fibrinolysis.

Fibrin_Clot_Lysis_Workflow start Start prepare_reagents Prepare Reagents: Fibrinogen, Plasminogen, Thrombin, this compound start->prepare_reagents add_reagents Add Fibrinogen, Plasminogen, and this compound to 96-well Plate prepare_reagents->add_reagents initiate_clotting Initiate Clotting with Thrombin add_reagents->initiate_clotting incubate_read Incubate at 37°C and Read Absorbance (405 nm) Kinetically initiate_clotting->incubate_read analyze_data Analyze Data: Calculate % Lysis and T-50% incubate_read->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Fibrin Clot Lysis Assay.

Plasminogen_Activation_Workflow start Start prepare_reagents Prepare Reagents: Plasminogen, this compound, Chromogenic Substrate start->prepare_reagents add_reagents Add Plasminogen and this compound to 96-well Plate prepare_reagents->add_reagents pre_incubate Pre-incubate at 37°C for 5 min add_reagents->pre_incubate initiate_reaction Initiate Reaction with Chromogenic Substrate pre_incubate->initiate_reaction read_absorbance Read Absorbance (405 nm) Kinetically initiate_reaction->read_absorbance analyze_data Analyze Data: Calculate Reaction Rate (Vmax) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Chromogenic Plasminogen Activation Assay.

Cell_Based_Assay_Logic cell_monolayer Endothelial Cell Monolayer (HUVEC) fibrin_overlay Fibrin Clot Overlay cell_monolayer->fibrin_overlay Provides Physiological Context reteplase_treatment This compound Treatment fibrin_overlay->reteplase_treatment Target for lysis Clot Lysis reteplase_treatment->lysis Induces quantification Quantification: - Lysis Area - FDP Release lysis->quantification Measured by

Caption: Logical diagram of the Endothelial Cell-Based Fibrinolysis Assay.

References

Application Notes and Protocols for the Evaluation of Reteplase Thrombolysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and utilizing various animal models to assess the thrombolytic efficacy and safety of Reteplase, a recombinant plasminogen activator. The following sections detail established methods for thrombus induction, administration of this compound, and subsequent evaluation of its effects.

This compound: Mechanism of Action

This compound is a fibrin-specific thrombolytic agent that catalyzes the conversion of plasminogen to plasmin. Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to its dissolution and the restoration of blood flow.[1][2][3] this compound, a non-glycosylated variant of tissue plasminogen activator (tPA), has a longer half-life than native tPA, which allows for convenient double-bolus administration.[2][4]

This compound Signaling Pathway

Reteplase_Pathway cluster_blood Bloodstream Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades FDP Fibrin Degradation Products Fibrin_clot->FDP results in This compound This compound This compound->Plasminogen activates

Caption: Mechanism of this compound-mediated thrombolysis.

Animal Models for this compound Evaluation

A variety of animal models can be employed to study the efficacy and safety of this compound. The choice of model depends on the specific research question, such as the type of thrombosis being investigated (e.g., arterial, venous, or embolic) and the desired endpoints.

Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse/Rat)

This widely used model induces endothelial injury, leading to the formation of a platelet-rich thrombus, mimicking arterial thrombosis.[5][6][7]

Experimental Workflow

FerricChloride_Workflow cluster_procedure Procedure A Anesthetize Animal B Expose Carotid Artery A->B C Apply Ferric Chloride (FeCl3) B->C D Thrombus Formation C->D E Administer this compound or Vehicle D->E F Monitor Blood Flow E->F G Endpoint Analysis F->G

Caption: Workflow for the ferric chloride-induced thrombosis model.

Detailed Protocol (Rat Model):

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline cervical incision and carefully dissect to expose the common carotid artery.

    • Place a flow probe around the artery to monitor baseline blood flow.

  • Thrombus Induction:

    • Soak a small piece of filter paper (1x2 mm) in a 50% ferric chloride solution.[6]

    • Apply the filter paper to the surface of the carotid artery for 10 minutes to induce endothelial injury and thrombus formation.[6]

    • Remove the filter paper and rinse the area with saline.

  • This compound Administration:

    • Once an occlusive thrombus is formed (confirmed by cessation of blood flow), administer this compound or vehicle control intravenously via the tail vein.

  • Efficacy and Safety Evaluation:

    • Primary Efficacy Endpoint: Time to reperfusion, defined as the restoration of blood flow to a predetermined percentage of the baseline.

    • Secondary Efficacy Endpoints: Patency of the vessel at the end of the experiment, thrombus weight (if the vessel segment is excised), and histological analysis of the thrombus.[8][9]

    • Safety Endpoint: Bleeding time can be assessed using a tail clip method.[2][10][11]

Rose Bengal Photothrombotic Stroke Model (Mouse)

This model creates a focal ischemic lesion in the brain, which is highly reproducible and suitable for studying neuroprotective and thrombolytic therapies.[12][13][14]

Experimental Workflow

RoseBengal_Workflow cluster_procedure Procedure A Anesthetize Mouse B Expose Skull A->B C Inject Rose Bengal Dye B->C D Illuminate Target Cortical Area C->D E Thrombus Formation & Ischemia D->E F Administer this compound or Vehicle E->F G Neurological & Histological Assessment F->G

Caption: Workflow for the Rose Bengal photothrombotic stroke model.

Detailed Protocol:

  • Animal Preparation: Anesthetize a C57BL/6 mouse with isoflurane.

  • Surgical Procedure:

    • Place the mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

  • Thrombus Induction:

    • Administer Rose Bengal solution (15 mg/ml in sterile saline) intraperitoneally at a dose of 10 µl/g of body weight.[12]

    • After 5 minutes, illuminate the target cortical area through the intact skull with a cold light source for 15 minutes.[12][15] This activates the dye, causing endothelial damage and thrombus formation.

  • This compound Administration:

    • Administer this compound or vehicle control intravenously at a defined time point after the induction of ischemia.

  • Efficacy and Safety Evaluation:

    • Primary Efficacy Endpoint: Infarct volume, typically measured 24 hours post-ischemia using triphenyl-tetrazolium chloride (TTC) staining.

    • Secondary Efficacy Endpoints: Neurological deficit scoring, behavioral tests (e.g., rotarod), and histological analysis of the brain tissue.

    • Safety Endpoint: Incidence of hemorrhagic transformation within the ischemic lesion, assessed through histological analysis.

Embolic Stroke Model (Rabbit)

This model mimics human embolic stroke by introducing a pre-formed clot into the cerebral circulation.[1][16]

Detailed Protocol:

  • Thrombus Preparation: Prepare an autologous blood clot.

  • Animal Preparation: Anesthetize a New Zealand White rabbit.

  • Thrombus Embolization:

    • Surgically expose the internal carotid artery.

    • Introduce the pre-formed thrombus into the artery to induce an embolic stroke.

  • This compound Administration:

    • One hour after embolization, administer this compound or a vehicle control.

    • Dosage Example: A single intravenous bolus of this compound at 1 mg/kg has been used.[1]

  • Efficacy and Safety Evaluation:

    • Primary Efficacy Endpoint: Improvement in cerebral perfusion, which can be monitored using techniques like perfusion-weighted MRI.[1]

    • Secondary Efficacy Endpoints: Reduction in infarct volume and neurological deficit scores.

    • Safety Endpoint: Assessment of cerebral hemorrhage through brain harvesting and examination, as well as monitoring for systemic bleeding.[1]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating this compound.

Table 1: this compound and Alteplase Dosages and Efficacy in a Rabbit Embolic Stroke Model

Treatment Group Dose Administration Primary Efficacy Outcome (Improved Perfusion) Reference
This compound (rPA)1 mg/kgIV BolusSignificant improvement compared to placebo[1]
Alteplase (rt-PA)6 mg/kgIV Infusion (1 hour)Significant improvement compared to placebo[1]
Placebo--No significant improvement[1]

Table 2: Comparative Efficacy of this compound and Alteplase in a Rabbit Inferior Vena Cava Thrombosis Model

Agent Optimal Concentration Lysis (%) Reference
This compound0.02 U/mL79[4]
Alteplase (tPA)0.02 mg/mL78[4]

Endpoint Analysis Protocols

Measurement of Bleeding Time (Mouse/Rat)

A common method to assess the bleeding risk associated with thrombolytic therapy is the tail transection method.[10][11][17]

Protocol:

  • Anesthetize the animal.

  • Transect the tail at a specific distance from the tip (e.g., 3 mm).[17]

  • Immediately immerse the tail in warm saline (37°C).

  • Measure the time until bleeding ceases for a continuous period (e.g., 30 seconds). A cut-off time (e.g., 20 minutes) is typically set.[10]

  • Blood loss can be quantified by measuring the amount of hemoglobin in the saline.[11]

Histological Analysis of Thrombus

Histological examination of the thrombus can provide insights into its composition and the effects of the thrombolytic agent.[8][9][18][19][20]

Protocol:

  • Excise the vessel segment containing the thrombus.

  • Fix the tissue in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and section it.

  • Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall thrombus structure and cellular components.

  • Special stains, such as Martius Scarlet Blue (MSB), can be used to differentiate fibrin and red blood cells.[19]

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound. Careful selection of the appropriate model and endpoints is crucial for obtaining meaningful and translatable data for the development of this compound for various thrombotic disorders. The provided quantitative data offers a comparative reference for designing future studies.

References

Application Notes and Protocols for Reteplase in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the reconstitution, handling, and application of Reteplase in a laboratory setting. The information is intended to ensure the integrity and optimal performance of this compound in various research applications.

Product Information

This compound is a non-glycosylated recombinant plasminogen activator, specifically a deletion mutein of tissue plasminogen activator (tPA).[1] It contains the kringle-2 and protease domains of human tPA.[1] Produced in E. coli, it has a molecular weight of approximately 39 kDa.[1][2] this compound functions by catalyzing the conversion of plasminogen to plasmin, which then degrades the fibrin matrix of thrombi.[1][2]

Reconstitution of Lyophilized this compound

Proper reconstitution is critical for maintaining the biological activity of this compound. The following protocol is based on the manufacturer's instructions for clinical use and should be adapted for laboratory applications with aseptic techniques.

Materials:

  • Vial of lyophilized this compound

  • Sterile Water for Injection, USP (without preservatives)[3]

  • Sterile syringes and needles

Protocol:

  • Bring the vial of lyophilized this compound and the Sterile Water for Injection to room temperature.

  • Using a sterile syringe, withdraw 10 mL of Sterile Water for Injection.

  • Slowly inject the 10 mL of Sterile Water for Injection into the this compound vial, directing the stream against the side of the vial to minimize foaming.[4]

  • Gently swirl the vial to dissolve the powder. DO NOT SHAKE , as this can cause foaming and potential denaturation of the protein.[1]

  • Allow the vial to stand for several minutes to allow any bubbles to dissipate.[4]

  • The reconstituted solution should be clear and colorless. Visually inspect for any particulate matter or discoloration before use.[1]

  • The final concentration of the reconstituted solution is 1 unit/mL.[1]

Handling and Storage

Table 1: Storage and Stability of this compound

ConditionStorage TemperatureDurationNotes
Lyophilized Powder 2°C to 25°C (36°F to 77°F)Until expiration dateProtect from light.
Reconstituted Solution 2°C to 30°C (36°F to 86°F)Up to 4 hoursContains no preservatives; immediate use is recommended.[4]
Diluted for Infusion (0.01 U/mL in Normal Saline) Room TemperatureUp to 24 hoursPhysically and biochemically stable.[4]
Long-Term (Proxy Data from Alteplase) -20°C or -30°CUp to 3 monthsData for this compound is not available; this is based on studies with Alteplase (rt-PA). Repeated freeze-thaw cycles should be avoided.[5]

Important Considerations:

  • Aseptic Technique: Always use sterile techniques when handling this compound to prevent microbial contamination, as it contains no preservatives.[3]

  • Incompatibilities: this compound is incompatible with heparin. Do not mix in the same solution or administer through the same intravenous line without flushing with a compatible solution like normal saline or 5% dextrose in water (D5W).[3]

Experimental Protocols

In Vitro Clot Lysis Assay

This assay is used to determine the biological activity of this compound by measuring its ability to dissolve a fibrin clot.

Materials:

  • Reconstituted this compound

  • Dilution Buffer (e.g., Phosphate buffer containing 1.38 g/L sodium dihydrogen phosphate monohydrate, 7.10 g/L anhydrous disodium hydrogen phosphate, 0.20 g/L sodium azide, and 0.10 g/L polysorbate 80)[6]

  • Human plasma

  • Activated Partial Thromboplastin Time (APTT) reagent

  • Calcium Chloride (CaCl₂) solution (0.025 M)[6]

  • Water bath at 37°C

  • Glass test tubes

Protocol:

  • Prepare serial dilutions of the reconstituted this compound standard solution in the dilution buffer (e.g., 0.001 to 0.1 mg/mL).[6]

  • In a glass test tube, mix a defined amount of human plasma with the this compound solution and incubate for 90 seconds in a 37°C water bath.[6]

  • Add the APTT reagent and incubate for an additional 3 minutes.[6]

  • Initiate clot formation by adding 0.025 M CaCl₂.[6]

  • Place the tubes back in the 37°C water bath and monitor for clot lysis.

  • Record the time it takes for the clot to completely dissolve.

  • A standard curve can be generated by plotting the logarithm of the lysis time against the logarithm of the this compound concentration.[6]

Table 2: Example this compound Concentrations for In Vitro Clot Lysis Assay

Concentration (mg/mL)
0.001
0.003
0.01
0.03
0.1

Concentration range as reported in a study using an APTT-based clot lysis method.[6]

In Vitro Angiogenesis (Tube Formation) Assay

Materials:

  • Reconstituted this compound

  • Endothelial cells (e.g., HUVECs)

  • Basement membrane extract (e.g., Matrigel)

  • Cell culture medium

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Prepare a suspension of endothelial cells in culture medium.

  • Prepare different concentrations of this compound in the cell culture medium.

  • Add the endothelial cell suspension to the wells, including wells with different concentrations of this compound and a control group without this compound.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Monitor the formation of tube-like structures using a microscope.

  • The extent of tube formation can be quantified by measuring parameters such as tube length and the number of branch points.

Visualizations

This compound Reconstitution Workflow

G cluster_0 Preparation cluster_1 Reconstitution cluster_2 Final Product Lyophilized this compound Lyophilized this compound Inject Water Slowly inject 10 mL of Sterile Water for Injection Lyophilized this compound->Inject Water Sterile Water for Injection Sterile Water for Injection Sterile Water for Injection->Inject Water Dissolve Gently swirl to dissolve. DO NOT SHAKE. Inject Water->Dissolve Stand Allow to stand to dissipate bubbles Dissolve->Stand Reconstituted this compound 1 unit/mL Solution (Clear and Colorless) Stand->Reconstituted this compound

Caption: Workflow for the reconstitution of lyophilized this compound.

This compound Mechanism of Action

G This compound This compound Plasminogen Plasminogen This compound->Plasminogen catalyzes conversion Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP

Caption: Simplified signaling pathway of this compound's thrombolytic activity.

References

Application Notes and Protocols for Reteplase Dose-Ranging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reteplase, a recombinant plasminogen activator, is a potent thrombolytic agent employed in the management of thromboembolic diseases.[1] As a second-generation tissue-type plasminogen activator (tPA), this compound facilitates the dissolution of blood clots by catalyzing the conversion of plasminogen to plasmin.[2][3] Unlike its predecessor, alteplase, this compound is a non-glycosylated deletion mutein of tPA, a structural modification that confers a longer half-life and allows for bolus administration.[1][4] The primary mechanism of action involves the degradation of the fibrin matrix within a thrombus, thereby restoring blood flow.[5]

Effective and safe therapeutic application of this compound hinges on the precise determination of its optimal dose range. Dose-ranging studies are therefore a critical component of preclinical and clinical development. These studies aim to identify a dose window that maximizes therapeutic efficacy (i.e., clot lysis) while minimizing adverse effects, most notably bleeding complications.[1] This document provides detailed application notes and protocols for designing and conducting robust dose-ranging studies for this compound, encompassing both in vitro and in vivo experimental models.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by activating the fibrinolytic pathway. Upon administration, this compound binds to fibrin within the thrombus and converts plasminogen to plasmin. Plasmin, a serine protease, then degrades the fibrin mesh of the clot into soluble fibrin degradation products.[6]

Reteplase_Signaling_Pathway cluster_blood_vessel Blood Vessel This compound This compound Plasminogen Plasminogen This compound->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products Plasmin->FDPs results in Fibrin_Clot->Plasmin binds

This compound signaling pathway illustrating the conversion of plasminogen to plasmin and subsequent fibrin clot degradation.

Experimental Workflow for Dose-Ranging Studies

A systematic approach is essential for conducting this compound dose-ranging studies. The following workflow outlines the key stages from initial in vitro screening to comprehensive in vivo evaluation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A Dose Range Selection (e.g., 0.1, 1, 10, 100 U/mL) B In Vitro Clot Lysis Assay A->B C Data Analysis: - % Clot Lysis - Lysis Time B->C D Animal Model Selection (e.g., Rat Ferric Chloride Model) C->D Inform E Dose Escalation Study (e.g., 3-5 dose groups + control) D->E F Efficacy Evaluation: - Thrombus Weight - Vessel Patency E->F G Safety Evaluation: - Bleeding Time Assay - Fibrinogen Degradation Products E->G H Pharmacokinetic Analysis: - Plasma this compound Concentration E->H I Data Analysis & Dose Selection F->I G->I H->I

Workflow for this compound dose-ranging studies, from in vitro screening to in vivo efficacy and safety evaluation.

Experimental Protocols

In Vitro Clot Lysis Assay

This assay provides a preliminary assessment of the thrombolytic activity of this compound across a range of concentrations.

Materials:

  • This compound (lyophilized powder)

  • Human plasma (pooled, citrated)

  • Thrombin

  • Calcium Chloride (CaCl₂)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

  • Sterile microcentrifuge tubes

  • Pipettes

Protocol:

  • Preparation of Reagents:

    • Reconstitute this compound in sterile water to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 U/mL).

    • Prepare a thrombin solution (e.g., 10 U/mL) and a CaCl₂ solution (e.g., 25 mM).

  • Clot Formation:

    • In a 96-well plate, add 50 µL of pooled human plasma to each well.

    • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

    • Initiate clot formation by adding 20 µL of thrombin solution followed by 20 µL of CaCl₂ solution to each well.

  • Clot Lysis Monitoring:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the optical density (OD) at 405 nm every 5 minutes for a duration of 2-4 hours. The increase in OD indicates clot formation, and the subsequent decrease signifies clot lysis.

  • Data Analysis:

    • Calculate the percentage of clot lysis at different time points for each this compound concentration.

    • Determine the time required for 50% clot lysis (LT₅₀) for each concentration.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This model assesses the in vivo efficacy of this compound in a setting that mimics arterial thrombosis.[7][8]

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Ferric Chloride (FeCl₃) solution (e.g., 50%)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Doppler flow probe

  • Saline

Protocol:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Make a midline cervical incision to expose the right common carotid artery.

  • Thrombus Induction:

    • Carefully isolate a segment of the carotid artery.

    • Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.[8]

    • Remove the filter paper and rinse the area with saline.

  • This compound Administration:

    • Administer this compound intravenously (e.g., via the tail vein) at various doses to different groups of animals. A vehicle control group should be included.

  • Efficacy Assessment:

    • Monitor blood flow in the carotid artery using a Doppler flow probe before and after thrombus induction and after this compound administration.

    • At the end of the experiment (e.g., 2 hours post-treatment), euthanize the animal and excise the thrombosed arterial segment.

    • Measure the weight of the thrombus.

In Vivo Bleeding Time Assay

This assay evaluates the potential for this compound to induce bleeding, a primary safety concern.

Materials:

  • Rats or mice

  • This compound

  • Anesthetic

  • Scalpel or blade

  • Filter paper

  • Saline (37°C)

Protocol:

  • Animal Preparation and this compound Administration:

    • Anesthetize the animal.

    • Administer this compound intravenously at the same doses used in the efficacy studies.

  • Bleeding Time Measurement:

    • After a set time post-administration (e.g., 15 minutes), transect the distal 3 mm of the tail with a sharp scalpel.[9]

    • Immediately immerse the tail in pre-warmed saline.

    • Record the time from the initial cut until the cessation of bleeding. Cessation is defined as no bleeding for at least 30 seconds.

    • Gently blot the tail with filter paper every 30 seconds to observe for re-bleeding.

Measurement of Fibrinogen Degradation Products (FDPs)

Elevated levels of FDPs can indicate systemic fibrinolysis and an increased risk of bleeding.

Materials:

  • Plasma samples from treated and control animals

  • FDP immunoassay kit (e.g., latex agglutination or ELISA)

  • Spectrophotometer or plate reader

Protocol:

  • Sample Collection:

    • Collect blood samples from animals at various time points after this compound administration into tubes containing an anticoagulant and a protease inhibitor.

    • Prepare platelet-poor plasma by centrifugation.

  • FDP Measurement:

    • Follow the manufacturer's instructions for the chosen FDP immunoassay kit.[10][11]

    • Typically, this involves incubating the plasma sample with antibodies specific to FDPs and detecting the resulting complex.

    • Quantify the FDP concentration based on a standard curve.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Clot Lysis Efficacy of this compound

This compound Concentration (U/mL)Mean % Clot Lysis (at 2 hours)Mean LT₅₀ (minutes)
0 (Control)5.2 ± 1.1> 240
0.125.8 ± 3.5185.4 ± 12.1
168.3 ± 5.292.7 ± 8.5
1095.1 ± 2.845.3 ± 5.9
10098.6 ± 1.532.1 ± 4.2

Table 2: In Vivo Efficacy of this compound in a Rat Thrombosis Model

Treatment Group (Dose)Mean Thrombus Weight (mg)% Reduction in Thrombus WeightVessel Patency Rate (%)
Vehicle Control15.4 ± 2.1-10
This compound (Low Dose)10.2 ± 1.833.840
This compound (Mid Dose)5.1 ± 1.266.980
This compound (High Dose)1.8 ± 0.788.395

Table 3: In Vivo Safety Profile of this compound

Treatment Group (Dose)Mean Bleeding Time (seconds)Mean FDP Concentration (µg/mL)
Vehicle Control185 ± 252.5 ± 0.8
This compound (Low Dose)250 ± 388.7 ± 2.1
This compound (Mid Dose)480 ± 5525.4 ± 5.6
This compound (High Dose)> 90068.2 ± 10.3

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for conducting dose-ranging studies of this compound. By systematically evaluating both the efficacy and safety profiles across a range of doses, researchers can identify a therapeutic window that maximizes the thrombolytic potential of this compound while minimizing the risk of adverse events. This rigorous approach is fundamental to the successful development and clinical translation of this important thrombolytic agent.

References

Troubleshooting & Optimization

Reteplase Technical Support Center for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Reteplase for research purposes. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound?

A1: Lyophilized this compound should be stored at either room temperature (15°C to 25°C) or under refrigeration (2°C to 8°C).[1] It is crucial to protect the lyophilized powder from light, so it should remain in its sealed container until use. Do not freeze the lyophilized form.

Q2: How should I reconstitute lyophilized this compound for my experiments?

A2: this compound should be reconstituted using Sterile Water for Injection, USP, that does not contain any preservatives. Gently swirl the vial to dissolve the powder; vigorous shaking should be avoided as it can cause foaming and protein denaturation. The reconstituted solution should be clear and colorless.

Q3: How long is this compound stable after reconstitution?

A3: Since this compound formulations for clinical use do not contain preservatives, it is recommended to use the reconstituted solution immediately.[1] However, for research purposes, the reconstituted solution can be used within 4 hours if stored at temperatures between 2°C and 30°C. Some studies have indicated that at specific dilutions (e.g., 0.01 U/mL), this compound can be physically and biochemically stable for up to 24 hours at room temperature.

Q4: Can I freeze aliquots of reconstituted this compound for later use?

A4: While freezing of the lyophilized powder is not recommended, it is a common practice in research to aliquot and freeze reconstituted proteins. If you choose to do this, it is advisable to flash-freeze the aliquots in a dry ice/ethanol bath and store them at -80°C. Avoid multiple freeze-thaw cycles, as this can lead to a loss of activity and increased aggregation. It is recommended to validate the activity of thawed this compound for your specific experimental needs.

Q5: What are the known incompatibilities of this compound in solution?

A5: Heparin is known to be incompatible when combined in the same solution as this compound. If your experimental setup requires the use of both, ensure they are administered through separate lines or that the line is thoroughly flushed with a neutral solution like normal saline or 5% dextrose in water (D5W) between administrations.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in My Assay
Possible Cause Troubleshooting Steps
Improper Storage - Ensure lyophilized this compound has been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles of reconstituted aliquots.
Incorrect Reconstitution - Use only Sterile Water for Injection, USP (without preservatives). - Avoid vigorous shaking during reconstitution.
Buffer Incompatibility - Be aware that the pH of your experimental buffer can affect this compound stability. Tris buffers, for example, have a pH that is sensitive to temperature changes.[2] - Some proteins are more stable at a slightly acidic pH of 7.2, while physiological pH of 7.4 is generally preferred for mimicking in vivo conditions.[3][4]
Presence of Inhibitors - Ensure that your experimental system does not contain known inhibitors of plasminogen activators.
Issue 2: Precipitation or Aggregation of this compound in Solution
Possible Cause Troubleshooting Steps
High Concentration - Work with concentrations that are known to be soluble. If high concentrations are necessary, consider the use of stabilizing excipients.
pH and Temperature - Be mindful of the pH of your solution, as deviations from the optimal pH can lead to aggregation. - High temperatures can induce aggregation. Maintain appropriate temperature control during your experiments.
Mechanical Stress - Avoid vigorous vortexing or shaking of the this compound solution. Gentle mixing is recommended.
Buffer Components - Certain salts or other components in your buffer may promote aggregation. If you suspect this, consider buffer exchange into a more suitable buffer like PBS.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Lyophilized Powder 15°C to 25°C or 2°C to 8°CUntil expiration dateProtect from light. DO NOT FREEZE.[1]
Reconstituted Solution 2°C to 30°CUp to 4 hoursUse immediately if possible as it contains no preservatives.[1]
Reconstituted Solution (Diluted) Room TemperatureUp to 24 hours (at 0.01 U/mL)Stability can be concentration-dependent.
Frozen Aliquots -80°CLong-term (requires validation)Avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: In Vitro Clot Lysis Assay

This protocol is a generalized method to assess the fibrinolytic activity of this compound.

Materials:

  • This compound (reconstituted)

  • Human plasma (or a solution of fibrinogen and plasminogen)

  • Thrombin

  • Calcium Chloride (CaCl₂)

  • Tris-HCl buffer (or other suitable buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of human plasma (or fibrinogen and plasminogen) in the buffer.

  • Add the plasma solution to the wells of a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a negative control with no this compound.

  • Initiate clot formation by adding thrombin and CaCl₂ to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as a clot forms and then decrease as the clot is lysed.

  • The time taken for the OD to decrease by 50% from its maximum is the clot lysis time.

Protocol 2: Quantification of this compound Aggregation by SE-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a standard method for quantifying protein aggregates.

Materials and Equipment:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for proteins of the size of this compound (e.g., 300 Å pore size)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)

  • This compound samples

Procedure:

  • Equilibrate the SE-HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare your this compound samples by diluting them in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Inject a suitable volume of your sample onto the column.

  • Run the separation isocratically at a constant flow rate.

  • Monitor the eluent at 280 nm.

  • Aggregates, being larger, will elute earlier than the monomeric this compound. The monomer will be the main peak, and any fragments will elute later.

  • Integrate the peak areas to determine the percentage of aggregates, monomer, and fragments.

Visualizations

Reteplase_Mechanism_of_Action Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Fibrin Fibrin (Insoluble Clot) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products (Soluble) This compound This compound This compound->Plasminogen

Caption: Mechanism of action of this compound in fibrinolysis.

Troubleshooting_Workflow Start Experiment with This compound Fails Problem Identify the Problem Start->Problem LossOfActivity Loss of Activity Problem->LossOfActivity Inactivity Aggregation Aggregation/ Precipitation Problem->Aggregation Visual Issues CheckStorage Check Storage & Reconstitution LossOfActivity->CheckStorage CheckAssay Review Assay Protocol & Buffers LossOfActivity->CheckAssay CheckConc Check Concentration & Buffer Compatibility Aggregation->CheckConc CheckHandling Review Handling (Vortexing, Temp) Aggregation->CheckHandling Solution Implement Corrective Actions CheckStorage->Solution CheckAssay->Solution CheckConc->Solution CheckHandling->Solution

Caption: Troubleshooting workflow for common this compound issues.

References

Technical Support Center: Optimizing Reteplase Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Reteplase concentrations in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key technical data to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in in vitro systems? A1: this compound is a recombinant tissue plasminogen activator (tPA). Its primary mechanism is the enzymatic conversion of the zymogen plasminogen into the active serine protease, plasmin.[1][2][3] Plasmin's main function is to degrade fibrin matrices, which are the primary component of blood clots.[1][4] Beyond this fibrinolytic activity, tPA, and by extension this compound, can engage with cell surface receptors like Low-Density Lipoprotein Receptor-related Protein-1 (LRP1) and Annexin A2 on endothelial cells, triggering intracellular signaling pathways.[5][6][7]

Q2: What is a recommended starting concentration range for this compound in cell-based assays (e.g., cytotoxicity, apoptosis)? A2: Direct data on optimal this compound concentrations for cell-based assays is limited in published literature. However, based on studies using the related molecule alteplase (rt-PA), a starting concentration of 1 µg/mL is a reasonable point of departure for assays with human umbilical vein endothelial cells (HUVECs).[8] It is critical to perform a dose-response experiment covering a wide range, for instance, from 0.01 µg/mL to 100 µg/mL, to empirically determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I reconstitute and store this compound for in vitro use? A3: this compound is a lyophilized powder that should be reconstituted immediately before use with the supplied Sterile Water for Injection, USP (without preservatives).[9] Avoid vigorous shaking. Once reconstituted, the solution is stable for up to 24 hours at room temperature.[9] For longer-term storage, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C, though repeated freeze-thaw cycles should be avoided.

Q4: What is the appropriate solvent for diluting this compound in cell culture medium? A4: After reconstitution in sterile water, further dilutions should be made in your sterile, serum-free or complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of any initial solvent (if not water) is non-toxic to the cells (typically <0.5%).

Q5: How stable is this compound in culture medium at 37°C? A5: The stability of this compound at 37°C in culture medium can be limited. Studies on the similar molecule, alteplase, show stability for up to 8 hours at room temperature.[10] It is recommended to refresh the treatment medium in long-term experiments (e.g., beyond 24 hours) to maintain the active concentration of the enzyme.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No observable effect of this compound 1. Concentration too low: The dose is insufficient to elicit a response in your specific assay or cell line. 2. Inactive this compound: The protein may have degraded due to improper storage, handling, or prolonged incubation at 37°C. 3. Absence of Substrate: The primary activity of this compound is on plasminogen. If your assay system lacks plasminogen, fibrinolytic effects will not be observed. 4. Insensitive Cell Line: The chosen cells may not express the necessary surface receptors (e.g., LRP1) for non-fibrinolytic signaling.1. Perform a wider dose-response curve, increasing the maximum concentration. 2. Use freshly reconstituted this compound for each experiment. Minimize the time the diluted protein spends in the 37°C incubator before application. 3. For fibrinolysis assays, ensure plasminogen is a component of your system. For cell signaling studies, this may not be necessary. 4. Verify target receptor expression in your cell line via qPCR or Western blotting. Consider a different, more responsive cell line.
High Cell Death or Cytotoxicity 1. Concentration too high: The dose of this compound is toxic to the cells. 2. Contamination: The this compound stock or culture medium may be contaminated.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. Lower the concentration used in your primary assay. 2. Ensure aseptic technique. Filter-sterilize the reconstituted this compound solution if contamination is suspected.
High Variability Between Replicates 1. Inconsistent cell seeding: Uneven cell density across wells. 2. Inaccurate pipetting: Errors in preparing serial dilutions or adding this compound to wells. 3. Precipitation: this compound may precipitate at high concentrations in certain media.1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Calibrate pipettes. Use fresh tips for each dilution and addition. 3. Visually inspect the medium after adding this compound. If precipitation occurs, try a lower concentration or a different buffer for initial dilution.

Quantitative Data Summary

The following tables summarize concentrations of this compound and its parent molecule, alteplase, used in various in vitro and related assays. Note the general lack of data for cell culture applications, underscoring the need for empirical optimization.

Table 1: this compound Concentrations in In Vitro Assays

Assay TypeSystemConcentration / DoseReference
APTT Lysis AssayHuman Plasma0.001 - 0.1 mg/mL (Linear Range)[11]
Clot Lysis AssayIn Vitro Blood Clot0.25 Units[12]
Peripheral OcclusionCatheter-directed Infusion0.25 - 1.0 Units/hour[9]

Table 2: Alteplase (rt-PA) Concentrations in In Vitro Cell-Based Assays

Assay TypeCell LineConcentrationReference
Angiogenesis AssayHUVECs1 µg/mL[8]
Cell ProliferationHUVECs / HMVEC-Ls10 µg/mL (no inhibition)[8]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using an MTT Assay

This protocol assesses the effect of this compound on cell metabolic activity as an indicator of viability.

  • Cell Seeding:

    • Seed cells (e.g., HUVECs) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • This compound Preparation and Treatment:

    • Reconstitute lyophilized this compound in sterile water to a stock concentration (e.g., 1 mg/mL).

    • Prepare serial dilutions of this compound in serum-free or complete medium. A suggested range is 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Include a "vehicle control" (medium with sterile water) and a "no-treatment control".

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[13]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detecting this compound-Induced Apoptosis via Annexin V Staining

This protocol identifies apoptotic cells by detecting phosphatidylserine (PS) translocation to the outer cell membrane.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that allows them to reach ~70-80% confluency.

    • Treat cells with the desired concentrations of this compound (determined from cytotoxicity assays) for the desired time period (e.g., 12-24 hours). Include positive and negative controls.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells).

    • Gently wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 500 x g for 5 minutes.[15]

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[16]

    • Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Protocol 3: In Vitro Thrombolysis (Clot Lysis) Assay

This protocol provides a functional assessment of this compound's primary enzymatic activity.

  • Blood Collection:

    • Draw venous blood from a healthy donor into a tube without anticoagulants.

  • Clot Formation:

    • Aliquot 0.5 mL of blood into pre-weighed 1.5 mL microcentrifuge tubes.

    • Incubate at 37°C for 45-60 minutes to allow clot formation.

  • Serum Removal and Clot Weight Measurement:

    • After clot formation, carefully remove the serum without disturbing the clot.

    • Weigh the tubes again to determine the initial clot weight (Total Weight - Tube Weight = Initial Clot Weight).

  • This compound Treatment:

    • Prepare this compound solutions at various concentrations (e.g., 0.1, 1, 10 µg/mL) in PBS. Use PBS as a negative control.

    • Add 100 µL of the prepared solutions directly onto the clots.

  • Incubation and Lysis Measurement:

    • Incubate the tubes at 37°C for 90-180 minutes.

    • After incubation, carefully remove the remaining fluid.

    • Weigh the tubes a final time to determine the final clot weight.

  • Calculation:

    • Calculate the percentage of clot lysis: ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100.

Visualizations

Signaling Pathways and Experimental Workflows

Reteplase_Signaling_Pathway This compound Signaling Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Plasminogen Plasminogen This compound->Plasminogen Catalyzes LRP1 LRP1 Receptor This compound->LRP1 Binds AnnexinA2 Annexin A2 This compound->AnnexinA2 Binds Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot FDP Fibrin Degradation Products Fibrin->FDP Signaling Downstream Signaling (ERK1/2, Akt) LRP1->Signaling AnnexinA2->Plasminogen Localizes Plasmin->Fibrin Degrades Response Cellular Response (e.g., Migration, Proliferation) Signaling->Response

Caption: this compound signaling pathways in endothelial cells.

Experimental_Workflow General Workflow for In Vitro this compound Experiments cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Reconstitute this compound (Sterile Water) D 4. Prepare Serial Dilutions of this compound in Medium A->D B 2. Seed Cells in Plate (e.g., HUVECs) C 3. Allow Cells to Adhere (24 hours) B->C E 5. Treat Cells with this compound (Incubate 24-72h) C->E D->E F 6. Perform Assay (e.g., MTT, Annexin V) E->F G 7. Acquire Data (Plate Reader, Flow Cytometer) F->G H 8. Analyze and Interpret Results G->H Troubleshooting_Guide Troubleshooting Decision Tree start Problem Observed no_effect No Effect / Low Signal start->no_effect high_death High Cytotoxicity start->high_death high_var High Variability start->high_var conc_low Concentration too low? no_effect->conc_low conc_high Concentration too high? high_death->conc_high seeding Cell seeding uneven? high_var->seeding drug_bad This compound degraded? conc_low->drug_bad No sol_increase_conc Solution: Increase concentration range. conc_low->sol_increase_conc Yes sol_fresh_drug Solution: Use freshly prepared this compound. drug_bad->sol_fresh_drug Yes sol_decrease_conc Solution: Lower concentration range. Perform cytotoxicity assay. conc_high->sol_decrease_conc Yes sol_seeding Solution: Improve cell suspension mixing technique. seeding->sol_seeding Yes

References

Reteplase Aggregation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of Reteplase aggregation in aqueous solutions. The information is designed to assist researchers in overcoming common experimental hurdles and ensuring the stability and efficacy of their this compound preparations.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound aggregation?

This compound, a non-glycosylated recombinant protein expressed in E. coli, has a high propensity to aggregate due to several factors:

  • Inclusion Body Formation: Overexpression in E. coli often leads to the formation of dense, insoluble aggregates known as inclusion bodies.[1]

  • Hydrophobic Interactions: The exposure of hydrophobic residues to the aqueous environment upon incorrect folding can lead to intermolecular aggregation.

  • Environmental Stress: Factors such as suboptimal pH, elevated temperatures, and vigorous agitation can induce conformational changes and subsequent aggregation.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.[3]

  • Lyophilization and Reconstitution: The processes of freeze-drying and subsequent reconstitution can introduce stresses that lead to aggregation if not properly optimized.[4][5][6]

2. How can I prevent this compound aggregation during and after refolding?

Preventing aggregation is crucial for obtaining active and stable this compound. Key strategies include:

  • Optimized Refolding Conditions: Utilize a carefully designed refolding buffer containing stabilizing excipients. Common additives include amino acids (e.g., L-arginine), sugars (e.g., glucose, sorbitol), and mild detergents.[1][7]

  • Control of Physicochemical Parameters: Maintain optimal pH (typically around neutral) and temperature (often refrigerated or controlled room temperature) throughout the process.[8]

  • Gentle Handling: Avoid vigorous shaking or stirring that can cause mechanical stress and induce aggregation.[4][5]

  • Use of Stabilizing Excipients: Incorporate stabilizers in the final formulation to maintain protein integrity during storage.

3. What are the recommended storage conditions for this compound solutions?

Proper storage is essential to minimize aggregation and maintain biological activity. General recommendations include:

  • Temperature: Store reconstituted this compound solutions at 2-8°C.[8] Some studies indicate stability for up to 24 hours at room temperature, but refrigeration is generally preferred for longer-term storage.[9]

  • Light Protection: Protect the solution from light.[8]

  • Container Material: Use appropriate containers to minimize protein adsorption to surfaces.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the this compound solution into single-use volumes to avoid the damaging effects of repeated freezing and thawing.

Troubleshooting Guides

Issue 1: Low Yield of Soluble this compound After Refolding
Possible Causes Troubleshooting Steps
Inefficient Solubilization of Inclusion Bodies - Ensure complete solubilization using an appropriate concentration of denaturant (e.g., 6 M Urea).- Optimize the pH of the solubilization buffer; alkaline pH (e.g., pH 12.33) can enhance solubilization.[1]- Sonication can be used to aid in the disruption of inclusion bodies.[10]
Suboptimal Refolding Buffer Composition - Optimize the concentration of stabilizing excipients such as L-arginine, glucose, and sorbitol. Refer to the table below for recommended concentration ranges.- Consider a systematic screening of different additives to find the optimal combination for your specific this compound preparation.[7]- Ensure the presence of a proper redox system (e.g., GSH/GSSG) if disulfide bond formation is critical.[7]
Incorrect Refolding Method - For dilution-based refolding, ensure a rapid and sufficient dilution of the denatured protein into the refolding buffer to minimize aggregation-prone intermediates.- Consider alternative refolding techniques such as dialysis or chromatography-based methods.[1]
Precipitation During Dialysis or Buffer Exchange - Perform dialysis in a stepwise manner, gradually decreasing the denaturant concentration to allow for proper folding.- Ensure the dialysis buffer contains stabilizing excipients.
Issue 2: Visible Precipitates or Turbidity in this compound Solution
Possible Causes Troubleshooting Steps
Protein Aggregation - Confirm the presence of aggregates using analytical techniques like DLS or SEC (see protocols below).- Review and optimize the formulation by adding or increasing the concentration of stabilizers (e.g., L-arginine, polysorbates).- Filter the solution through a low-protein-binding 0.22 µm filter to remove existing aggregates. Note that this does not address the underlying cause of aggregation.
Contamination - Ensure aseptic techniques are used throughout the preparation process.- Visually inspect for any signs of microbial growth.
Buffer Incompatibility - Verify the compatibility of all buffer components.- Ensure the final pH of the solution is within the optimal range for this compound stability.

Quantitative Data on Stabilizing Excipients

The following table summarizes the effects of various excipients on this compound stability and refolding yield based on published data.

ExcipientConcentration RangeEffect on this compoundReference
L-Arginine 0.34 M - 1 MSuppresses aggregation, enhances refolding yield.[7][11][7][11]
Glucose 1.15 MImproves refolding of this compound inclusion bodies.[1][1]
Sorbitol 0.16 MEnhances the yield of biologically active protein during refolding.[1][1]
Histidine 0.13 MFound to be part of an optimal refolding condition.[7][7]
Cysteine 0.33 MUsed in combination with other additives for optimal refolding.[7][7]
Methionine 1.64 MIdentified as a key component in an optimized refolding buffer.[7][7]
Tranexamic Acid 8 mg/mL (in formulation)Included in the commercial formulation of Retavase®.[12][12]
Polysorbate 80 5 mg/mL (in formulation)Included in the commercial formulation of Retavase®.[12][12]

Experimental Protocols

Protocol 1: Refolding of this compound from Inclusion Bodies (Dilution Method)

This protocol provides a general guideline for refolding this compound from E. coli inclusion bodies. Optimization may be required for specific expression systems and protein concentrations.

  • Inclusion Body Isolation and Washing:

    • Harvest E. coli cells expressing this compound by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer containing 1% Triton X-100) to remove cell debris and contaminants. Follow with a final wash with buffer without detergent.[13]

  • Solubilization:

    • Resuspend the washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, 6 M Urea, 5 mM DTT, pH 8.0). An alkaline pH of up to 12.33 with 6M urea has been shown to be effective.[1]

    • Incubate at room temperature with gentle stirring for 1-2 hours or until the solution becomes clear.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, 0.5 M L-arginine, 50 mM NaCl, 1 mM EDTA, 0.5 mM GSSG, 5 mM GSH, pH 8.0). The optimal composition may vary. A combination of 0.13 M histidine, 1.64 M methionine, 0.33 M cysteine, and 0.34 M arginine has also been reported as optimal.[7]

    • Rapidly dilute the solubilized this compound solution into the refolding buffer (typically a 1:10 to 1:100 dilution) with gentle stirring.

    • Incubate the refolding mixture at 4°C for 12-48 hours.

  • Purification and Concentration:

    • Clarify the refolded protein solution by centrifugation or filtration.

    • Purify the refolded this compound using appropriate chromatography techniques (e.g., ion-exchange, size-exclusion).

    • Concentrate the purified this compound using ultrafiltration.

Protocol 2: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates of this compound.

  • System Preparation:

    • Equilibrate the SEC column (e.g., a silica-based column with a suitable pore size for proteins, such as 300Å) with a filtered and degassed mobile phase (e.g., 150 mM phosphate buffer, pH 7.0).[14]

    • Ensure the HPLC/UHPLC system is free of microbial contamination.[15]

  • Sample Preparation:

    • Prepare the this compound sample in the mobile phase. The typical concentration is 1-4 mg/mL.[16]

    • Filter the sample through a 0.22 µm low-protein-binding syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.[14][16]

    • Injection Volume: 5 - 20 µL.[16]

    • Detection: UV absorbance at 280 nm.

    • Temperature: Maintain the column at a constant temperature, typically between 10-30°C.[16]

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)

DLS is a rapid, non-invasive technique to determine the size distribution of particles in a solution, making it suitable for detecting protein aggregates.

  • Sample Preparation:

    • Prepare the this compound sample in a suitable buffer. The concentration will depend on the instrument's sensitivity.

    • Filter the sample through a 0.2 µm or smaller syringe filter directly into a clean, dust-free cuvette.[17] Approximately 30 µL of sample is typically needed.[17]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and buffer viscosity.

  • Measurement:

    • Place the cuvette in the instrument.

    • Perform multiple measurements (at least three) to ensure reproducibility. The average acquisition time is often around 10 minutes.[17]

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the sample.

    • The presence of larger particles (higher hydrodynamic radius) indicates the formation of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.

Visualizations

Experimental_Workflow_for_Reteplase_Aggregation_Analysis cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation Refolding This compound Refolding SEC Size-Exclusion Chromatography (SEC) Refolding->SEC DLS Dynamic Light Scattering (DLS) Refolding->DLS UV_Vis UV-Vis Spectroscopy (Turbidity) Refolding->UV_Vis Formulation Formulation in Aqueous Buffer Formulation->SEC Formulation->DLS Formulation->UV_Vis Quantification Quantification of Aggregates (%) SEC->Quantification Size_Distribution Particle Size Distribution DLS->Size_Distribution Stability_Assessment Stability Assessment UV_Vis->Stability_Assessment Qualitative Quantification->Stability_Assessment Size_Distribution->Stability_Assessment

Caption: Experimental workflow for analyzing this compound aggregation.

Troubleshooting_Reteplase_Aggregation cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Problem Visible Aggregates or Low Refolding Yield Check_Solubilization Check Solubilization (pH, Denaturant) Problem->Check_Solubilization Check_Refolding_Buffer Analyze Refolding Buffer (Excipients, Redox) Problem->Check_Refolding_Buffer Check_Handling Review Handling Procedures (Agitation, Temperature) Problem->Check_Handling Check_Storage Verify Storage Conditions (Temperature, Light) Problem->Check_Storage Optimize_Solubilization Optimize Solubilization Check_Solubilization->Optimize_Solubilization Optimize_Refolding Optimize Refolding Buffer Check_Refolding_Buffer->Optimize_Refolding Modify_Handling Modify Handling Protocol Check_Handling->Modify_Handling Adjust_Storage Adjust Storage Conditions Check_Storage->Adjust_Storage

Caption: Troubleshooting flowchart for this compound aggregation issues.

References

Technical Support Center: Enhancing Reteplase Fibrinolytic Activity with Sonication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the fibrinolytic activity of Reteplase using sonication.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Question Potential Causes Troubleshooting Steps
Why am I observing inconsistent or no enhancement of this compound activity with sonication? 1. Suboptimal Ultrasound Parameters: The frequency, intensity (power), or duty cycle of the ultrasound may not be optimal for enhancing this compound activity.[1] 2. Incorrect Experimental Setup: Improper positioning of the sample relative to the ultrasound transducer can lead to inefficient energy transfer. 3. This compound Degradation: Prolonged exposure to high-intensity ultrasound or inappropriate handling can lead to the degradation of this compound.1. Optimize Ultrasound Parameters: - Intensity: Experiment with a range of intensities. Studies have shown significant enhancement of this compound-mediated clot lysis in specific intensity ranges, such as 0.125-0.25 W/cm² and 2-4 W/cm² for a 1 MHz pulsed ultrasound.[1] - Frequency: Lower frequencies (e.g., 27-100 kHz) may offer better tissue penetration and less heating.[2] - Duty Cycle: For pulsed ultrasound, a 10% duty cycle has been shown to provide significant fibrinolytic enhancement while minimizing heat exposure.[2] 2. Standardize Experimental Setup: - Ensure consistent and reproducible positioning of the clot/sample in the ultrasound field. - Use a temperature-controlled water bath to maintain physiological temperatures and mitigate thermal effects.[2] 3. Handle this compound Appropriately: - Follow the manufacturer's instructions for reconstitution and handling. - Avoid vigorous shaking of the this compound solution.
How can I be sure that the observed clot lysis is due to enhanced enzymatic activity and not mechanical fragmentation? 1. High Ultrasound Intensity: Very high ultrasound intensities, especially when combined with microbubbles, can cause mechanical disruption of the clot.[3] 2. Lack of Proper Controls: Without appropriate controls, it is difficult to distinguish between enzymatic and mechanical effects.1. Control Ultrasound Intensity: Use intensities known to enhance enzymatic fibrinolysis without causing significant mechanical fragmentation. 2. Include Proper Controls: - This compound only: To measure baseline enzymatic activity. - Ultrasound only (no this compound): To assess for mechanical clot disruption. - No treatment: To account for any spontaneous clot lysis. 3. Analyze Lysis Products: Use techniques like SDS-PAGE to analyze the fibrin degradation products. Enzymatic lysis will produce characteristic fragments, whereas mechanical disruption will result in a different pattern.
My results show high variability between replicate experiments. What could be the cause? 1. Inconsistent Clot Preparation: Variability in clot size, age, and composition can significantly affect lysis rates. 2. Fluctuations in Ultrasound Field: Inconsistent power output from the ultrasound transducer or variations in the coupling medium can alter the acoustic field. 3. Temperature Variations: Even small changes in temperature can affect enzyme kinetics and fibrinolysis.[4]1. Standardize Clot Preparation: - Use a consistent protocol for preparing blood or plasma clots, controlling for factors like thrombin concentration and incubation time. 2. Calibrate and Monitor Ultrasound Equipment: - Regularly calibrate the ultrasound transducer to ensure consistent power output. - Use degassed water as a coupling medium to minimize acoustic impedance variations. 3. Maintain a Constant Temperature: - Use a circulating water bath to maintain a stable temperature throughout the experiment.[2]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about improving this compound fibrinolytic activity with sonication.

Q1: What is the primary mechanism by which sonication enhances this compound activity?

A1: Sonication, or ultrasound, is believed to enhance the fibrinolytic activity of this compound through several mechanisms. These include:

  • Increased Transport: The mechanical pressure waves from ultrasound can improve the transport of this compound into the fibrin clot, allowing it to reach its target more effectively.[3]

  • Altered Fibrin Structure: Ultrasound can reversibly alter the structure of the fibrin network, making it more susceptible to enzymatic degradation by this compound.[3]

  • Direct Molecular Effects: Low-intensity ultrasound may induce conformational changes in the this compound molecule itself, enhancing its fibrinolytic properties.[1]

Q2: Can the addition of microbubbles further enhance the effect of sonication on this compound?

A2: Yes, the addition of microbubbles can significantly potentiate the effects of ultrasound in thrombolysis.[5] When exposed to an ultrasound field, microbubbles undergo cavitation (oscillation and collapse), which can further enhance the mechanical disruption of the clot and improve the penetration of this compound.[5]

Q3: What are the optimal ultrasound frequencies and intensities to use with this compound?

A3: The optimal parameters can vary depending on the specific experimental setup. However, studies have shown significant enhancement of this compound-mediated clot lysis with pulsed 1 MHz ultrasound at intensity ranges of 0.125-0.25 W/cm² and 2-4 W/cm².[1] Lower frequencies in the range of 20-100 kHz have also been shown to be effective in accelerating fibrinolysis, with the advantage of better tissue penetration and less heating.[2][6]

Q4: How can I accurately measure the fibrinolytic activity of this compound in my experiments?

A4: There are several methods to quantify fibrinolytic activity:

  • Clot Lysis Time Assay: This involves measuring the time it takes for a clot to dissolve in the presence of this compound.[7]

  • Spectrophotometric Assays: These methods quantify the release of hemoglobin or other markers from the clot as it lyses, providing a measure of the rate and extent of fibrinolysis.

  • Radiolabeled Fibrin Assay: Incorporating a radioactive label into the fibrin clot allows for a highly sensitive measurement of clot solubilization.[6]

Q5: Are there any safety concerns associated with using ultrasound to enhance thrombolysis?

A5: While ultrasound is generally considered safe, high intensities can cause tissue heating and cavitation-related damage.[8] It is crucial to use appropriate ultrasound parameters and monitor for potential adverse effects, especially in in-vivo studies. Using pulsed ultrasound with lower duty cycles can help minimize heating.[2]

Data Presentation

The following tables summarize quantitative data from studies on ultrasound-enhanced fibrinolysis.

Table 1: Effect of Ultrasound Intensity on this compound-Mediated Clot Lysis

Ultrasound FrequencyUltrasound Intensity (W/cm²)This compound ConcentrationClot Lysis Enhancement (compared to this compound alone)Reference
1 MHz (Pulsed)0.125 - 0.25Not specifiedSignificant enhancement[1]
1 MHz (Pulsed)2 - 4Not specifiedSignificant enhancement[1]
1 MHz (Continuous)11 µg/ml rt-PA40.6% increase
1 MHz (Continuous)21 µg/ml rt-PA50.8% increase
1 MHz (Continuous)41 µg/ml rt-PA78.1% increase
1 MHz (Continuous)81 µg/ml rt-PA358.6% increase

Table 2: Effect of Ultrasound Frequency on Fibrinolysis

Ultrasound FrequencyUltrasound Intensity (W/cm²)Thrombolytic AgentObservationReference
27 kHz1 (Peak)t-PAGreatest enhancement observed[2]
40 kHz1 (Peak)t-PASignificant enhancement[2]
100 kHz1 (Peak)t-PASignificant enhancement[2]
40 kHz≥ 0.25t-PASignificant acceleration of fibrinolysis[6]

Experimental Protocols

This section provides a detailed methodology for a key experiment in this research area.

In Vitro Sonothrombolysis of Whole Blood Clots with this compound

Objective: To determine the efficacy of ultrasound in enhancing the fibrinolytic activity of this compound on whole blood clots in an in vitro setting.

Materials:

  • This compound (reconstituted according to manufacturer's instructions)

  • Freshly drawn human or animal whole blood (anticoagulated with citrate)

  • Thrombin solution

  • Calcium chloride (CaCl₂) solution

  • Phosphate-buffered saline (PBS)

  • Ultrasound transducer and power amplifier

  • Temperature-controlled water bath

  • Spectrophotometer or gamma counter (if using radiolabeled fibrinogen)

Procedure:

  • Clot Preparation:

    • Dispense aliquots of citrated whole blood into test tubes.

    • Initiate clotting by adding CaCl₂ and thrombin.

    • (Optional for radiolabeling) Add ¹²⁵I-labeled fibrinogen to the blood before clotting.

    • Incubate the tubes at 37°C for a specified time (e.g., 1 hour) to allow for clot formation and retraction.

  • Experimental Setup:

    • Place the test tubes containing the clots in a holder within a temperature-controlled water bath maintained at 37°C.

    • Position the ultrasound transducer at a fixed distance from the test tubes, ensuring consistent exposure.

  • Treatment Groups:

    • Control (this compound + Sonication): Add a specific concentration of this compound to the buffer surrounding the clot and expose to ultrasound at the desired parameters (frequency, intensity, duty cycle).

    • This compound Only: Add the same concentration of this compound but do not apply ultrasound.

    • Sonication Only: Expose the clot to ultrasound without adding this compound.

    • No Treatment: Place the clot in the buffer without this compound or ultrasound exposure.

  • Sonication:

    • Apply ultrasound for a defined period (e.g., 60 minutes).

    • Monitor the temperature of the water bath to ensure it remains constant.

  • Quantification of Lysis:

    • Spectrophotometric Method: At various time points, collect aliquots of the surrounding buffer and measure the absorbance at a wavelength specific for hemoglobin to quantify red blood cell release.

    • Radiolabeled Fibrin Method: At the end of the experiment, measure the radioactivity of the supernatant to determine the percentage of solubilized fibrin.[6]

    • Clot Weight Measurement: Carefully remove the remaining clot, blot dry, and weigh it. Compare the final weight to the initial weight of control clots.

  • Data Analysis:

    • Calculate the percentage of clot lysis for each treatment group.

    • Statistically compare the results between the different groups to determine the significance of the enhancement by sonication.

Mandatory Visualization

Sonothrombolysis_Workflow cluster_prep Preparation cluster_experiment Experimental Treatment cluster_analysis Analysis Blood_Sample Whole Blood Sample Clot_Formation Induce Clot Formation (Thrombin + CaCl2) Blood_Sample->Clot_Formation Prepared_Clot Prepared Clot Clot_Formation->Prepared_Clot Transfer to Experimental Setup This compound Add this compound Solution Prepared_Clot->this compound Sonication Apply Ultrasound This compound->Sonication Quantify_Lysis Quantify Clot Lysis (Spectrophotometry/Radiolabeling) Sonication->Quantify_Lysis Collect Samples Data_Analysis Data Analysis & Comparison Quantify_Lysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions

References

strategies for enhancing Reteplase solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility and stability of Reteplase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with this compound formulation?

A1: this compound, a non-glycosylated recombinant protein expressed in E. coli, often faces challenges with poor solubility and a propensity for aggregation.[1] This can lead to the formation of inclusion bodies during production, reducing the yield of active protein and complicating purification processes.[2][3] Furthermore, maintaining the stability of this compound in solution and in its lyophilized form is critical for its therapeutic efficacy.

Q2: What are the primary strategies to enhance this compound solubility?

A2: Key strategies to improve this compound solubility include:

  • Protein Engineering: Techniques like "supercharging," which involves modifying the protein's surface amino acids to increase its net charge, can enhance solubility and biological activity.[4][5]

  • Formulation with Excipients: The addition of specific chemical additives, such as L-arginine, surfactants, and certain salts, to the formulation can significantly improve the solubility of this compound.[3][6]

  • pH Optimization: Adjusting the pH of the formulation can impact the ionization state of the protein and its solubility. The best solubilizing agent for this compound inclusion bodies was found to be 6 M urea at pH 12.[2]

Q3: How can the stability of this compound be improved?

A3: this compound stability can be enhanced through:

  • Lyophilization (Freeze-Drying): This is a common method to improve the long-term storage stability of proteins by removing water.[7] Optimizing the lyophilization cycle is crucial for preserving the protein's native structure and activity.

  • Use of Stabilizing Excipients: Incorporating stabilizers like tranexamic acid and L-arginine in the formulation can protect the protein from degradation during storage and processing.[8]

  • Cryopreservation: Storing reconstituted this compound at low temperatures (e.g., -30°C) can maintain its activity for a limited period.

Q4: What is the role of L-arginine in this compound formulations?

A4: L-arginine is a widely used excipient that acts as a solubility enhancer and aggregation suppressor for this compound.[6][9] It is effective in both folded and unfolded states of the protein. Studies have shown that L-arginine hydrochloride at concentrations between 100 and 200 mM can effectively stabilize this compound.[6]

Q5: Can surfactants be used to improve this compound solubility?

A5: Yes, surfactants can be used to enhance the solubility of poorly water-soluble drugs by reducing surface tension and forming micelles that can encapsulate the drug molecules. Cationic surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) have been shown to be effective in improving the soluble production of this compound.[3][10]

Troubleshooting Guides

Issue 1: Low yield of soluble this compound during expression and purification.

Possible Cause Troubleshooting Step
Formation of inclusion bodiesOptimize the lysis buffer by adding chemical chaperones. An optimized buffer contains 0.065 mg/mL L-arginine, 0.005 mg/mL CTAB, and 0.026 mg/mL K₂PO₄.[10]
Suboptimal expression conditionsAdjust expression parameters such as temperature, pH, and inducer concentration. Optimal fermentation conditions for this compound expression have been found to be a temperature of 32°C, a pH of 8.4, and a shaking speed of 210 rpm.[11]
Inefficient refolding of denatured proteinOptimize the refolding buffer. A buffer containing 1.15 M glucose, 9.16 mM imidazole, and 0.16 M sorbitol has been shown to yield a high amount of biologically active this compound.[2]

Issue 2: Aggregation of this compound in solution.

Possible Cause Troubleshooting Step
Unfavorable buffer conditionsAdd L-arginine to the buffer at a concentration of 100-200 mM to suppress aggregation.[6]
High protein concentrationPerform a concentration optimization study to determine the maximum soluble concentration under your specific buffer conditions.
Temperature-induced aggregationConduct experiments at a lower temperature to reduce the rate of aggregation.

Issue 3: Loss of this compound activity after lyophilization.

| Possible Cause | Troubleshooting Step | | Suboptimal lyophilization cycle | Optimize the freezing, primary drying, and secondary drying stages. Ensure the product temperature during primary drying is kept below the collapse temperature. | | Inadequate formulation for lyophilization | Add cryoprotectants and lyoprotectants to the formulation. Sugars (like sucrose or trehalose), and amino acids can help stabilize the protein during freeze-drying. | | Reconstitution issues | Use a gentle reconstitution method. Avoid vigorous shaking. Allow the lyophilized cake to fully dissolve, which may take some time.[1] |

Data on this compound Solubility and Stability

Table 1: Effect of Lysis Buffer Additives on Soluble this compound Production
AdditiveOptimal Concentration (mg/mL)Effect
L-Arginine0.065Significantly improves soluble protein yield[10]
CTAB0.005Enhances soluble protein fraction[10]
K₂PO₄0.026Contributes to improved solubility[10]
Table 2: Stability of Reconstituted this compound
Storage ConditionDurationRemaining Activity
Room Temperature4 hoursStable[12]
Room Temperature24 hoursPhysically and biochemically stable[12]
-30°C2 months>95%
-30°C3 months~92%
-30°C6 months<88%

Note: Data for -30°C is for a related molecule, recombinant tissue plasminogen activator, and may serve as a reference.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol is adapted from a general kinetic solubility assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV method)

  • Plate reader with nephelometric or UV detection capabilities

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a blank.

  • Add Buffer: Add PBS (pH 7.4) to each well to achieve the desired final this compound concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometric Method: Measure the light scattering of the solutions in the plate reader. An increase in light scattering indicates the presence of precipitated protein.

    • Direct UV Method: Centrifuge the plate to pellet any precipitated protein. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at 280 nm.

  • Data Analysis:

    • For the nephelometric method, determine the concentration at which a significant increase in light scattering is observed. This is the kinetic solubility limit.

    • For the direct UV method, calculate the concentration of soluble this compound in the supernatant using a standard curve of known this compound concentrations.

Protocol 2: this compound Activity Assay (Clot Lysis Method)

This protocol is based on a published method for determining this compound biological activity.[13][14][15]

Materials:

  • This compound standard and samples

  • Human plasma (pooled)

  • Thrombin solution (e.g., 33 IU/mL)

  • Plasminogen solution (e.g., 1 mg/mL)

  • Fibrinogen solution (e.g., 2 mg/mL)

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Water bath at 37°C

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of thrombin, plasminogen, and fibrinogen in an appropriate buffer.

  • Prepare this compound Dilutions: Prepare a series of dilutions of the this compound standard and the test samples in buffer.

  • Clot Formation: In a 96-well plate, add fibrinogen and plasminogen to each well. Initiate clot formation by adding thrombin. Incubate at 37°C for 30 minutes to allow for the formation of a stable fibrin clot.

  • Initiate Lysis: Add the this compound standard or sample dilutions to the wells containing the fibrin clots.

  • Monitor Lysis: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes at 37°C. The decrease in absorbance corresponds to the lysis of the fibrin clot.

  • Data Analysis: Plot the change in absorbance over time for each this compound concentration. The rate of clot lysis can be determined from the slope of the linear portion of the curve. Compare the activity of the test samples to the standard curve generated from the this compound standard.

Protocol 3: General Protocol for Lyophilization of this compound

This is a general protocol that should be optimized for your specific formulation and lyophilizer.

Materials:

  • This compound solution with optimized excipients (e.g., cryoprotectants like sucrose or trehalose)

  • Lyophilization vials

  • Lyophilizer

Procedure:

  • Formulation Preparation: Prepare the this compound solution with the desired excipients. The formulation should be optimized to have a high collapse temperature.

  • Filling: Fill the lyophilization vials with the this compound solution.

  • Freezing:

    • Load the vials into the lyophilizer.

    • Cool the shelves to a temperature below the eutectic or glass transition temperature of the formulation (e.g., -40°C to -50°C).

    • Hold at this temperature to ensure complete freezing of the product.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to a low level (e.g., 50-200 mTorr).

    • Increase the shelf temperature to a point that is safely below the collapse temperature of the formulation (e.g., -10°C to -25°C). The product temperature will be lower than the shelf temperature due to evaporative cooling.

    • Hold these conditions until all the ice has sublimated. This is the longest step of the cycle.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further (e.g., to 20-30°C) to remove residual bound water.

    • Maintain a low chamber pressure.

    • Hold for a sufficient time to achieve the desired low moisture content (typically <1%).

  • Stoppering and Sealing: Once drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen, and then sealed.

Visualizations

Experimental_Workflow_for_Reteplase_Formulation_Development cluster_solubility Solubility Enhancement cluster_stability Stability Improvement Excipient_Screening Excipient Screening (e.g., L-arginine, Surfactants) pH_Optimization pH Optimization Excipient_Screening->pH_Optimization Solubility_Assay Solubility Assay (Nephelometry/UV-Vis) pH_Optimization->Solubility_Assay Lyophilization_Cycle_Development Lyophilization Cycle Development Solubility_Assay->Lyophilization_Cycle_Development Forced_Degradation_Studies Forced Degradation Studies Lyophilization_Cycle_Development->Forced_Degradation_Studies Stability_Indicating_Assay Stability-Indicating Assay (e.g., HPLC) Forced_Degradation_Studies->Stability_Indicating_Assay Optimized_Formulation Optimized this compound Formulation Stability_Indicating_Assay->Optimized_Formulation Initial_Reteplase_Solution Initial this compound Solution Initial_Reteplase_Solution->Excipient_Screening Reteplase_Solubility_Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_formulation Formulation Components cluster_process Process Techniques Reteplase_Aggregation This compound Aggregation & Low Solubility Protein_Engineering Protein Engineering (Supercharging) Reteplase_Aggregation->Protein_Engineering Formulation_Optimization Formulation Optimization Reteplase_Aggregation->Formulation_Optimization Process_Optimization Process Optimization Reteplase_Aggregation->Process_Optimization Enhanced_Solubility_Stability Enhanced Solubility & Stability Protein_Engineering->Enhanced_Solubility_Stability L_Arginine L-Arginine Formulation_Optimization->L_Arginine Surfactants Surfactants (e.g., CTAB) Formulation_Optimization->Surfactants pH_Modifiers pH Modifiers Formulation_Optimization->pH_Modifiers Lyophilization Optimized Lyophilization Process_Optimization->Lyophilization L_Arginine->Enhanced_Solubility_Stability Surfactants->Enhanced_Solubility_Stability pH_Modifiers->Enhanced_Solubility_Stability Lyophilization->Enhanced_Solubility_Stability

References

overcoming limitations of Reteplase's reduced fibrin specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the limitations of Reteplase. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research in enhancing the fibrin specificity of this important thrombolytic agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound that necessitates further research?

This compound, a third-generation thrombolytic agent, is a deletion mutant of native tissue plasminogen activator (t-PA). Structurally, it lacks the fibronectin finger-like domain, the epidermal growth factor domain, and the Kringle-1 domain.[1] While the removal of these domains confers a longer plasma half-life, allowing for convenient double-bolus administration, it significantly reduces its binding affinity for fibrin compared to Alteplase (a recombinant t-PA).[1][2] This reduced fibrin specificity is the core limitation, leading to less targeted action.

The consequences of lower fibrin specificity include:

  • Systemic Plasminogen Activation: this compound can activate plasminogen throughout the circulatory system, not just at the clot surface.[3]

  • Fibrinogen Depletion: The systemic generation of plasmin leads to the degradation of circulating fibrinogen and other clotting factors (e.g., Factor V, Factor VIII).[4][5][6]

  • Increased Bleeding Risk: Systemic fibrinogenolysis can impair hemostasis, theoretically increasing the risk of bleeding complications.[5] While large-scale trials have not shown a statistically significant increase in major hemorrhage compared to Alteplase, a higher incidence of major bleeding has been observed in some studies.[7]

Q2: What are the main protein engineering strategies to enhance this compound's fibrin specificity?

The primary goal of engineering this compound is to re-introduce high fibrin affinity while retaining its favorable long half-life. Key strategies include:

  • Creating Chimeric Proteins: This involves fusing domains from other highly fibrin-specific proteins to the this compound structure. A promising approach has been the addition of the finger domain from the vampire bat plasminogen activator (Desmoteplase), which is known for its high fibrin specificity.[4][8] Experimental studies have shown that such chimeric variants can exhibit a ~1.9-fold increase in fibrin binding ability compared to wild-type this compound.[4][8]

  • Site-Directed Mutagenesis: This strategy involves making specific amino acid substitutions in the existing domains of this compound (Kringle-2 and protease domains) to enhance fibrin interaction. For example, mutations in the protease domain (e.g., N278S) have been shown to potentially modify the molecule's topology for enhanced fibrin binding and faster clot lysis.[9]

  • Targeted Delivery Systems: This approach conjugates this compound to a molecule that specifically targets the thrombus, such as a fibrin-specific monoclonal antibody. This ensures that the thrombolytic agent is delivered in high concentration directly to the site of action, minimizing systemic exposure.

Q3: How do the key thrombolytic agents compare in terms of fibrin specificity and its consequences?
ParameterAlteplase (t-PA)This compound (r-PA)Tenecteplase (TNK-tPA)
Structure Full-length t-PADeletion mutant (lacks Finger, EGF, Kringle-1 domains)Full-length t-PA with 6 amino acid substitutions
Relative Fibrin Affinity HighLow[1]Very High (15-fold > Alteplase)[10]
Plasma Half-life ~5 minutes~13-16 minutes[7]~20-24 minutes[7]
Fibrinogen Degradation Significant[11]More pronounced than Alteplase[4][5]Less pronounced than Alteplase[11]
Administration Bolus followed by infusionDouble bolusSingle bolus

Troubleshooting Guide for this compound Variant Development

Problem 1: My novel this compound variant shows poor expression or is found in insoluble inclusion bodies in E. coli.

This is a common issue when expressing modified or chimeric eukaryotic proteins in a prokaryotic system like E. coli.

Possible CauseTroubleshooting Steps
High Expression Rate Overwhelms Folding Machinery 1. Lower Induction Temperature: Reduce the post-induction temperature to 18-25°C to slow down protein synthesis, allowing more time for proper folding.[7] 2. Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find a lower level that still yields sufficient protein but reduces the rate of expression.
Incorrect Disulfide Bond Formation 1. Use Specialized E. coli Strains: Employ strains like SHuffle® or Rosetta-gami™ that have an oxidizing cytoplasm, which promotes correct disulfide bond formation. 2. Periplasmic Expression: Target the protein to the periplasm, which is a more oxidizing environment than the cytoplasm, by adding a signal peptide (e.g., PelB, OmpA) to your construct.
Protein Misfolding/Aggregation 1. Co-express with Chaperones: Co-transform your E. coli with plasmids that express molecular chaperones (e.g., DnaK-DnaJ-GrpE, GroEL-GroES) to assist in proper folding.[6] 2. Add a Solubility Tag: Fuse a highly soluble protein tag (e.g., MBP, GST, SUMO) to the N-terminus of your construct. The SUMO tag is particularly useful as its corresponding protease can precisely cleave the tag off, leaving the native protein.[2]
Toxicity of the Protein to the Host Cell 1. Use Tightly Regulated Promoters: Ensure you are using a promoter system with low basal expression (e.g., pBAD/araC) to prevent leaky expression before induction. 2. Use "Tuner" Strains: Employ strains like BL21(DE3)pLysS, which produce T7 lysozyme to inhibit basal T7 RNA polymerase activity, reducing pre-induction toxicity.
Problem 2: My engineered this compound variant has high fibrin binding but shows reduced catalytic (plasminogen-activating) activity.

This indicates a classic trade-off in protein engineering where optimizing one property negatively impacts another.

Possible CauseTroubleshooting Steps
Steric Hindrance The newly introduced domain or mutation may be sterically hindering the protease domain's access to its substrate, plasminogen. Solution: Introduce a flexible linker (e.g., a glycine-serine linker) between the this compound core and the new fibrin-binding domain to provide more spatial freedom.
Allosteric Disruption The modification, even if distant from the active site, may have caused a conformational change that disrupts the catalytic triad (His-Asp-Ser) in the protease domain. Solution: Perform molecular dynamics simulations to predict how the modification affects the overall protein structure and the dynamics of the active site. Use this information to guide further mutagenesis to restore the active site's optimal conformation.
Impaired Conversion to Two-Chain Form The single-chain form of t-PA and its variants has some activity, but cleavage by plasmin into the two-chain form significantly enhances catalytic efficiency.[12] Your mutation might be interfering with this activation step. Solution: Assay the activity of your variant in the presence and absence of trace amounts of plasmin. If activity is only low in the absence of plasmin, it suggests an activation issue. Analyze the cleavage site region for unintended structural changes.

Experimental Protocols

Key Experiment: In Vitro Plasma Clot Lysis Assay

This turbidimetric assay is a fundamental method for assessing the efficacy of a thrombolytic agent by measuring its ability to lyse a clot formed from plasma, which contains fibrinogen and other relevant physiological factors.

Objective: To determine the clot lysis time (the time to 50% reduction in clot density) for a this compound variant compared to a control.

Materials:

  • Platelet-poor plasma (PPP), prepared by double centrifugation of citrated human blood.

  • Thrombin solution (e.g., 1 U/mL).

  • Calcium Chloride (CaCl₂) solution (e.g., 20 mM).

  • HEPES-buffered saline (HBS).

  • This compound variant and control (e.g., wild-type this compound) at known concentrations.

  • 96-well clear flat-bottom microplate.

  • Temperature-controlled microplate reader capable of measuring absorbance at 405 nm.

Methodology:

  • Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents and plasma, keeping them on ice until use. Prepare serial dilutions of your this compound variant and the control in HBS.

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • 100 µL of platelet-poor plasma.

    • 20 µL of your this compound variant or control solution (or HBS for a no-drug control).

  • Initiating Clotting & Lysis: Place the plate in the reader. To initiate the reaction, add a pre-mixed clotting agent to all wells. A common mixture is:

    • 20 µL of Thrombin solution.

    • 20 µL of CaCl₂ solution.

    • Note: These can be added together or sequentially. Consistency is key.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm (OD405) every 30-60 seconds for at least 2-4 hours at 37°C. The absorbance will first increase as the fibrin clot forms and then decrease as the thrombolytic agent lyses the clot.

  • Data Analysis:

    • Plot the OD405 against time for each concentration.

    • Determine the maximum absorbance (peak turbidity) and the baseline absorbance (after complete lysis).

    • The Clot Lysis Time (T₅₀) is defined as the time from the peak turbidity to the point where the turbidity has dropped by 50%.

    • Compare the T₅₀ values for your variant against the wild-type this compound. A shorter T₅₀ indicates higher lytic activity.

Visualizations

Mechanism of Action: Fibrin Specificity

FibrinSpecificity cluster_0 High Fibrin Specificity (e.g., Tenecteplase) cluster_1 Low Fibrin Specificity (e.g., this compound) TNK Tenecteplase Fibrin_TNK Fibrin-Bound Plasminogen Plasmin_TNK Plasmin (Localized) Lysis_TNK Targeted Clot Lysis This compound This compound Fibrin_RP Fibrin-Bound Plasminogen Circ_Plg Circulating Plasminogen Plasmin_RP_L Plasmin (Localized) Plasmin_RP_S Plasmin (Systemic) Lysis_RP Clot Lysis Fibrinogenolysis Fibrinogen Degradation

Experimental Workflow: this compound Variant Development

// Nodes Design [label="1. In Silico Design\n(e.g., Chimera, Mutagenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cloning [label="2. Gene Synthesis\n& Cloning into Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Expression [label="3. Protein Expression\n(e.g., E. coli)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="4. Purification\n(e.g., Affinity Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity [label="5. In Vitro Activity Assays\n(Clot Lysis, Fibrin Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; Troubleshoot [label="Troubleshooting\n(Solubility, Activity Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="6. Preclinical Testing\n(Animal Models)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Design -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Activity; Activity -> Troubleshoot [label="If results are poor"]; Troubleshoot -> Design [label="Redesign"]; Activity -> Optimization [label="If results are promising"]; Optimization -> Preclinical; } dot Caption: Iterative workflow for engineering and testing novel this compound variants.

References

Technical Support Center: Reteplase Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Reteplase (r-PA). This resource provides essential guidance on preventing the degradation of this compound in various experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in a lab setting?

A1: this compound, a non-glycosylated recombinant protein, is susceptible to both physical and chemical degradation. Key factors include:

  • Temperature Stress: Elevated temperatures accelerate degradation pathways such as aggregation and denaturation.[1][2]

  • pH Instability: this compound activity is optimal within a specific pH range. Deviations, particularly to acidic conditions, can lead to significant loss of function.

  • Mechanical Stress: Vigorous shaking or agitation can induce protein unfolding and aggregation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt the protein's tertiary structure, leading to aggregation and loss of bioactivity.[3][4][5]

  • Chemical Incompatibility: this compound is incompatible with heparin and should not be mixed or administered through the same intravenous line without thorough flushing.[6]

Q2: How should I properly store and handle this compound to maintain its stability?

A2: Proper storage and handling are critical for preserving this compound activity.

  • Storage of Lyophilized Powder: Store the lyophilized powder at 2–25°C (36–86°F) and protect it from light.[7] Freezing the unopened vial is not recommended.[7]

  • Reconstitution: Reconstitute immediately before use with the provided Sterile Water for Injection, USP (without preservatives).[7] Gently swirl the vial to dissolve the powder; do not shake, as this can cause foaming and protein denaturation.[6]

  • Stability After Reconstitution: Once reconstituted, this compound is physically and biochemically stable for up to 24 hours at room temperature (15-25°C).[7] However, because it contains no antibacterial preservatives, it is best practice to use it immediately.[7] If immediate use is not possible, the solution can be used within 4 hours if stored at 2-30°C (36-86°F).[6]

Q3: What are the signs of this compound degradation?

A3: Degradation can manifest in several ways:

  • Visual Changes: Look for particulate matter or discoloration in the reconstituted solution.[6]

  • Loss of Activity: The most definitive sign is a reduction in fibrinolytic activity, which can be measured using a clot lysis assay.

  • Formation of Aggregates: High molecular weight species (aggregates) or fragments can be detected using Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC).[8][9][10][11]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in In Vitro Assays

If you observe lower-than-expected fibrinolytic activity, consult the following troubleshooting workflow.

G cluster_0 Troubleshooting: Loss of Activity Start Low/No Activity Observed Check_Storage Verify Storage Conditions (2-25°C, Protected from Light) Start->Check_Storage Check_Reconstitution Review Reconstitution Protocol (Gentle Swirling, Correct Diluent) Check_Storage->Check_Reconstitution Passed Order_New Order New Reagent Check_Storage->Order_New Failed Check_Buffer Assess Buffer/Media (pH, Incompatible Components) Check_Reconstitution->Check_Buffer Passed Check_Reconstitution->Order_New Failed Check_Handling Evaluate Handling (Avoid Vigorous Agitation, Multiple Freeze-Thaws) Check_Buffer->Check_Handling Passed Check_Buffer->Order_New Failed Perform_QC Perform QC Assays (SEC-HPLC, Activity Assay) Check_Handling->Perform_QC Passed Check_Handling->Order_New Failed

Caption: Workflow for troubleshooting loss of this compound activity.

Issue 2: Appearance of Aggregates in SEC-HPLC Analysis

The presence of high molecular weight species (HMWS) or aggregates indicates physical degradation.

Data Presentation: Factors Influencing this compound Stability

While specific kinetic data for this compound is proprietary, the following tables summarize general stability principles for similar therapeutic proteins and recommended handling conditions for this compound.

Table 1: General Temperature Effects on Therapeutic Protein Stability

Temperature RangeExpected Impact on this compoundRecommendation
> 30°CRapid denaturation and aggregation likely.Avoid. Use immediately after reconstitution.
15 - 25°C (Room Temp)Stable for up to 24 hours after reconstitution.Recommended for short-term handling and use.
2 - 8°C (Refrigerated)Enhanced stability post-reconstitution.Recommended if not used within 4 hours.
< 0°C (Frozen)Risk of aggregation from freeze-thaw stress.Avoid repeated freeze-thaw cycles.[3][4][5]

Table 2: Impact of pH on General Protein Stability

pH RangeExpected Impact on this compoundRecommendation
< 5.0 (Acidic)Significant loss of activity and potential for aggregation.Avoid acidic buffers unless part of a specific refolding protocol.
6.0 - 7.5 (Neutral)Optimal range for activity and stability.Use buffers within this pH range for experiments.
> 8.0 (Alkaline)Potential for deamidation and other chemical degradation.Use with caution and for limited durations.

Table 3: Effect of Freeze-Thaw Cycles on a Similar Thrombolytic Agent (Tenecteplase)

Data on Tenecteplase is provided as a proxy to illustrate the potential impact of freeze-thaw cycles. Similar effects can be anticipated for this compound.

Number of Freeze-Thaw CyclesProtein Monomer (%)Single-Chain Protein (%)Bioactivity
1 Cycle (-20°C)MaintainedMaintainedFully Active[3]
6 Cycles (-20°C)MaintainedMaintainedFully Active[3]
6 Cycles (-70°C)MaintainedMaintainedFully Active[3]

Note: This study on Tenecteplase suggests robustness to multiple freeze-thaw cycles under the tested conditions.[3] However, as a best practice to minimize risk for any therapeutic protein, repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Turbidimetric Clot Lysis Assay

This assay measures the fibrinolytic activity of this compound by monitoring the dissolution of a plasma clot over time.

Materials:

  • Citrated platelet-poor plasma (PPP)

  • This compound (reconstituted)

  • Tissue Factor (TF) solution (to initiate coagulation)

  • Calcium Chloride (CaCl₂) solution

  • HEPES buffer (or similar physiological buffer)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm at 37°C

Methodology:

  • Reagent Preparation: Prepare working solutions of this compound standards and samples in HEPES buffer. Prepare a coagulation-initiating reagent mix containing TF and CaCl₂.

  • Assay Setup: In a 96-well plate, add 70 µL of PPP to each well.

  • Sample Addition: Add 20 µL of this compound standard, sample, or buffer (for control) to the appropriate wells.

  • Initiate Coagulation: Add 20 µL of the TF/CaCl₂ mix to each well to initiate clot formation.

  • Turbidity Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for at least 60-120 minutes.

  • Data Analysis: Plot absorbance versus time. The time to 50% clot lysis (T₅₀) is calculated from the point of maximum turbidity to the point where turbidity drops by 50%. A shorter T₅₀ indicates higher this compound activity.[12][13]

G cluster_1 Clot Lysis Assay Workflow A Prepare Reagents (Plasma, this compound, TF, CaCl₂) B Add Plasma to 96-well Plate A->B C Add this compound Samples & Standards B->C D Initiate Coagulation (Add TF/CaCl₂) C->D E Measure Absorbance (405nm) at 37°C Over Time D->E F Plot Data & Calculate T₅₀ E->F

Caption: Experimental workflow for the turbidimetric clot lysis assay.

Protocol 2: Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC is used to separate proteins based on their size, allowing for the quantification of monomers, aggregates (HMWS), and fragments (LMWS).

Materials & Equipment:

  • HPLC system with a UV detector (280 nm)

  • SEC column suitable for proteins in the 30-100 kDa range (e.g., AdvanceBio SEC 130Å)

  • Mobile Phase: Phosphate buffer with sodium chloride (e.g., 150 mM Phosphate Buffer, pH 7.0 + 300 mM NaCl)[10]

  • This compound samples (adjust concentration to ~1 mg/mL)[8]

  • 0.22 µm syringe filters

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[8][11]

  • Sample Preparation: Dilute the this compound sample to approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulates.[8]

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.[8][9]

  • Chromatogram Acquisition: Run the separation under isocratic conditions (constant mobile phase composition) for a sufficient time (e.g., 30 minutes) to allow all species to elute.[11] Monitor the eluent at 280 nm.

  • Data Analysis: Identify the peaks corresponding to aggregates (elute first), the monomer (main peak), and fragments (elute last). Integrate the peak areas to calculate the relative percentage of each species. An increase in the area of the aggregate peak over time or under stress indicates physical instability.

G cluster_2 This compound Degradation Pathways This compound Native this compound (Monomer) Aggregates Aggregates (HMWS) (Dimers, Trimers, etc.) This compound->Aggregates Aggregation Fragments Fragments (LMWS) (Proteolysis) This compound->Fragments Proteolysis Stresses Temperature pH Shift Mechanical Stress Freeze-Thaw Stresses:f0->this compound Stresses:f1->this compound Stresses:f2->this compound Stresses:f3->this compound Loss Loss of Bioactivity Aggregates->Loss Fragments->Loss

Caption: Primary degradation pathways for this compound under stress.

References

adjusting Reteplase dosage in different preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Reteplase dosage in various preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a third-generation recombinant tissue plasminogen activator (t-PA) that catalyzes the conversion of plasminogen to plasmin.[1][2] Plasmin is a proteolytic enzyme that degrades the fibrin matrix of a thrombus, leading to clot dissolution.[1][3] this compound is a non-glycosylated deletion mutein of t-PA, containing the kringle-2 and protease domains.[1][4] This modification results in a longer half-life compared to alteplase, allowing for administration as a double-bolus injection.[4][5][6][7]

Reteplase_Pathway cluster_blood_vessel Blood Vessel Plasminogen Plasminogen (Inactive Proenzyme) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin This compound Catalysis Fibrin_Clot Fibrin Clot (Thrombus) Plasmin->Fibrin_Clot Acts on FDP Fibrin Degradation Products Fibrin_Clot->FDP Degradation This compound This compound (Administered) This compound->Plasminogen Experimental_Workflow start Start animal_prep 1. Animal Preparation (e.g., Rabbit Anesthesia) start->animal_prep thrombus_induction 2. Thrombus Induction (e.g., Jugular Vein) animal_prep->thrombus_induction randomization 3. Randomization thrombus_induction->randomization reteplase_admin 4a. This compound Administration randomization->reteplase_admin Treatment Group control_admin 4b. Saline (Control) Administration randomization->control_admin Control Group monitoring 5. Efficacy & Safety Monitoring (Hemodynamics, Coagulation) reteplase_admin->monitoring control_admin->monitoring endpoint 6. Primary Endpoint Analysis (e.g., % Lysis) monitoring->endpoint end End endpoint->end Dose_Adjustment_Logic start Define New Preclinical Model lit_review Literature Review (Existing data for species) start->lit_review allometric_scaling Allometric Scaling (Estimate from known species) start->allometric_scaling dose_range Select Initial Dose Range lit_review->dose_range allometric_scaling->dose_range pk_pd Consider PK/PD (Half-life, Dose-response) pk_pd->dose_range model_factors Consider Model Specifics (Thrombus type, location) model_factors->dose_range pilot_study Conduct Pilot Dose-Ranging Study dose_range->pilot_study optimize Optimize Dose Based on Efficacy & Safety Data pilot_study->optimize final_dose Establish Final Experimental Dose optimize->final_dose

References

Validation & Comparative

Preclinical Efficacy of Reteplase and Tenecteplase in Acute Myocardial Infarction Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Data from Non-AMI Preclinical Models

While direct comparative data in AMI models is lacking, some insights can be gleaned from studies in other thromboembolic animal models. For instance, a study in a canine model of pulmonary thromboembolism demonstrated that both Reteplase and Alteplase were effective in dissolving thrombi and restoring blood flow.[1] Although not a direct comparison with Tenecteplase, this study provides valuable information on the preclinical thrombolytic activity of this compound.

Similarly, preclinical studies comparing Tenecteplase and Alteplase in a mouse model of ischemic stroke have been conducted.[2][3] These studies provide data on the neuroprotective effects and reperfusion rates associated with Tenecteplase, highlighting its potency as a thrombolytic agent. However, it is crucial to note that the pathophysiology of ischemic stroke and AMI differs significantly, and these findings cannot be directly extrapolated to cardiac models.

Indirect Comparison through Clinical Trials in Humans

In the absence of direct preclinical comparisons, network meta-analyses of human clinical trials offer an indirect means of evaluating the relative efficacy of this compound and Tenecteplase in AMI. These analyses suggest that there are no significant differences in key clinical outcomes, such as mortality and rates of TIMI grade 3 flow, between the two drugs when used for the treatment of AMI.[4][5][6][7]

Experimental Protocols

As no direct comparative studies in AMI animal models were identified, a specific experimental protocol for such a study cannot be provided. However, a general methodology for inducing and evaluating treatment efficacy in a canine model of coronary artery thrombosis is described below. This protocol can be adapted for a head-to-head comparison of this compound and Tenecteplase.

Canine Model of Coronary Artery Thrombosis
  • Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart, and the left anterior descending (LAD) coronary artery is isolated.

  • Thrombus Induction: A copper coil is inserted into the LAD to induce endothelial damage and promote thrombus formation. The artery is then occluded to initiate clot formation.

  • Treatment Administration: Once a stable occlusive thrombus is confirmed by angiography, the test articles (this compound or Tenecteplase) or vehicle control are administered intravenously as a bolus or infusion.

  • Efficacy Evaluation: Coronary artery patency is assessed angiographically at predefined time points post-treatment. Infarct size is determined post-mortem by triphenyltetrazolium chloride (TTC) staining. Hemodynamic parameters and coagulation markers are monitored throughout the experiment.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for both this compound and Tenecteplase involves the activation of plasminogen to plasmin, which in turn degrades the fibrin matrix of thrombi. The key difference between the two molecules lies in their pharmacokinetic and pharmacodynamic properties, largely due to modifications in their protein structure.

Below are diagrams illustrating the thrombolytic signaling pathway and a typical experimental workflow for evaluating thrombolytic agents in a preclinical setting.

Thrombolytic_Signaling_Pathway cluster_blood_vessel Blood Vessel Thrombus Fibrin Clot (Thrombus) FDP Fibrin Degradation Products Thrombus->FDP Degraded by Plasmin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by This compound/Tenecteplase This compound This compound This compound->Plasminogen Tenecteplase Tenecteplase Tenecteplase->Plasminogen

Caption: Thrombolytic signaling pathway of this compound and Tenecteplase.

Experimental_Workflow Animal_Model AMI Animal Model (e.g., Canine, Porcine) Thrombus_Induction Coronary Artery Thrombus Induction Animal_Model->Thrombus_Induction Treatment Administer Thrombolytic (this compound vs. Tenecteplase) Thrombus_Induction->Treatment Monitoring Monitor Reperfusion (e.g., Angiography, ECG) Treatment->Monitoring Outcome_Assessment Assess Efficacy (Infarct Size, Mortality) Monitoring->Outcome_Assessment Data_Analysis Statistical Analysis Outcome_Assessment->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of thrombolytics.

References

A Comparative Guide to Validating Reteplase Potency: APTT Lysis Method vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Activated Partial Thromboplastin Time (APTT) lysis method for validating the potency of Reteplase against two established alternatives: the clot lysis time assay and the chromogenic substrate assay. The information presented herein is supported by experimental data to aid in the selection of the most suitable assay for your research and development needs.

Executive Summary

This compound, a recombinant plasminogen activator, is a crucial thrombolytic agent used in the treatment of acute myocardial infarction.[1][2] Accurate determination of its potency is critical for ensuring clinical efficacy and safety. The APTT lysis method has emerged as a technically simple, sensitive, and cost-effective alternative to traditional methods.[3][4] This guide details the principles, protocols, and performance characteristics of the APTT lysis method, the clot lysis time assay, and the chromogenic substrate assay to facilitate an informed decision-making process for potency validation.

Data Presentation: A Comparative Overview of Potency Assay Performance

The following table summarizes the key performance characteristics of the three assays based on available experimental data.

ParameterAPTT Lysis MethodClot Lysis Time AssayChromogenic Substrate Assay
Principle Measures the time taken for a clot, formed by the intrinsic coagulation pathway, to lyse in the presence of this compound.Measures the time required for a fibrin clot, formed by the addition of thrombin, to lyse in the presence of this compound.Measures the proteolytic activity of plasmin, generated by this compound, on a specific synthetic chromogenic substrate.
Precision (Reproducibility) Good: Within-day RSD: 3-5%; Between-day RSD: 4-7%[3][5]Considered a reference standard, implying good reproducibility, though specific quantitative data for this compound is less readily available in comparative studies.Generally high precision due to the specific enzyme-substrate reaction.
Accuracy High: 101.3-102.7%[3][5]Considered the reference method for alteplase, suggesting high accuracy.[3]High accuracy due to direct measurement of enzymatic activity.
Linear Range 0.001-0.1 mg/mL[3][5]Dependent on assay conditions, but generally demonstrates a log-log linear relationship between concentration and lysis time.Dependent on substrate concentration and kinetic parameters.
Technical Simplicity High[4]ModerateModerate to High
Cost-Effectiveness High[4]ModerateLower (requires specific substrates)
Throughput Potentially highLowerHigh (amenable to microplate format)

Signaling Pathway of this compound-Mediated Fibrinolysis

This compound, a non-glycosylated mutant of human tissue plasminogen activator (t-PA), exerts its therapeutic effect by catalyzing the conversion of plasminogen to plasmin.[1][2] Plasmin is a serine protease that degrades the fibrin matrix of a thrombus, leading to clot dissolution and restoration of blood flow.[1][2]

Reteplase_Pathway This compound This compound Plasmin Plasmin This compound->Plasmin catalyzes conversion Plasminogen Plasminogen FDP Fibrin Degradation Products (Soluble) Plasmin->FDP degrades Fibrin Fibrin (in clot)

Figure 1: this compound signaling pathway in fibrinolysis.

Experimental Protocols

APTT Lysis Method

This method assesses the ability of this compound to accelerate the lysis of a plasma clot formed via the intrinsic coagulation pathway.

APTT_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Clot Formation cluster_measurement Measurement Plasma Pooled Normal Plasma Mix_Incubate Mix Plasma & this compound Incubate at 37°C (90s) Plasma->Mix_Incubate This compound This compound Standard/Sample This compound->Mix_Incubate Add_APTT Add APTT Reagent Incubate at 37°C (3 min) Mix_Incubate->Add_APTT Add_CaCl2 Add CaCl2 Initiate Clotting Add_APTT->Add_CaCl2 Measure_Lysis Monitor Clot Lysis Record Lysis Time Add_CaCl2->Measure_Lysis

Figure 2: Experimental workflow for the APTT lysis method.

  • Reagent Preparation : Prepare this compound standards and samples in a suitable dilution buffer. Use pooled normal human plasma as the source of clotting factors and plasminogen.

  • Incubation : In a glass test tube, mix a defined volume of plasma with the this compound standard or sample solution. Incubate the mixture for 90 seconds at 37°C.[6]

  • Clot Initiation : Add APTT reagent to the mixture and incubate for a further 3 minutes at 37°C.[6] Initiate the clotting reaction by adding 0.025 M calcium chloride (CaCl₂).[6]

  • Lysis Time Measurement : Immediately after adding CaCl₂, start a timer and monitor the tube for clot formation and subsequent lysis. The lysis time is the duration from the addition of CaCl₂ to the complete dissolution of the clot.

  • Data Analysis : Plot the logarithm of the lysis time against the logarithm of the this compound concentration to generate a standard curve. Determine the potency of the test sample by interpolation from this curve.[6]

Clot Lysis Time Assay (Reference Method)

This assay directly measures the time it takes for a fibrin clot to dissolve in the presence of this compound.

ClotLysis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement Fibrinogen Fibrinogen Solution Mix_Reagents Mix Fibrinogen, Plasminogen, Thrombin & this compound Fibrinogen->Mix_Reagents Plasminogen Plasminogen Solution Plasminogen->Mix_Reagents Thrombin Thrombin Solution Thrombin->Mix_Reagents This compound This compound Standard/Sample This compound->Mix_Reagents Monitor_OD Monitor Change in Optical Density (Turbidity) Mix_Reagents->Monitor_OD Determine_Lysis Determine 50% Lysis Time Monitor_OD->Determine_Lysis

Figure 3: Experimental workflow for the clot lysis time assay.

  • Reagent Preparation : Prepare solutions of human fibrinogen, plasminogen, and thrombin. Prepare this compound standards and samples in a suitable buffer.

  • Reaction Initiation : In a microplate well or a cuvette, combine the fibrinogen, plasminogen, and this compound standard or sample. Initiate clot formation by adding the thrombin solution.

  • Turbidity Measurement : Immediately begin monitoring the optical density (turbidity) of the solution over time using a spectrophotometer. An increase in turbidity indicates clot formation, while a subsequent decrease signifies clot lysis.

  • Lysis Time Determination : The clot lysis time is typically defined as the time required to reach a 50% reduction in the maximum turbidity.

  • Data Analysis : Plot the clot lysis time against the this compound concentration (often on a log-log scale) to create a standard curve. Calculate the potency of the test sample relative to the standard.

Chromogenic Substrate Assay

This biochemical assay quantifies the activity of plasmin generated by this compound through the cleavage of a specific synthetic substrate.

Chromogenic_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement Plasminogen Plasminogen Solution Mix_Incubate Mix Plasminogen & this compound Incubate Plasminogen->Mix_Incubate Chromogenic_Substrate Chromogenic Substrate (e.g., S-2251) Add_Substrate Add Chromogenic Substrate This compound This compound Standard/Sample This compound->Mix_Incubate Mix_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Change (e.g., at 405 nm) Add_Substrate->Measure_Absorbance

Figure 4: Experimental workflow for the chromogenic substrate assay.

  • Reagent Preparation : Prepare solutions of plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251). Prepare this compound standards and samples.

  • Plasmin Generation : In a microplate well, incubate the this compound standard or sample with an excess of plasminogen to allow for the conversion to plasmin.

  • Chromogenic Reaction : Add the chromogenic substrate to the wells. The plasmin generated will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).

  • Absorbance Measurement : Measure the rate of color development by monitoring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis : The rate of the reaction (change in absorbance per unit time) is directly proportional to the plasmin activity, and thus to the this compound potency. Construct a standard curve by plotting the reaction rate against the this compound concentration. Determine the potency of the test sample from this curve.

Conclusion

The choice of a potency assay for this compound depends on the specific requirements of the study. The APTT lysis method offers a balance of simplicity, sensitivity, and cost-effectiveness, making it a valuable tool for routine potency determination.[3][4] The clot lysis time assay , while being a more direct measure of the overall fibrinolytic process, can be more complex and have lower throughput. The chromogenic substrate assay provides a highly specific and precise measurement of enzymatic activity and is well-suited for high-throughput screening, though it may not fully reflect the complex interactions within a physiological clot. This guide provides the necessary information for researchers to make an informed decision based on their experimental needs, resources, and desired endpoints.

References

Reteplase vs. Alteplase: A Comparative Analysis of Clinical Trial Data for Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical evidence comparing Reteplase and Alteplase, focusing on efficacy and safety data from pivotal clinical trials in acute ischemic stroke and acute myocardial infarction. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative performance of these two critical thrombolytic agents, supported by detailed experimental protocols and visual representations of key pathways and workflows.

This compound, a second-generation recombinant tissue plasminogen activator (t-PA), and Alteplase, the first-generation t-PA, are both crucial in the management of thrombotic diseases. Their comparative efficacy and safety have been the subject of numerous clinical trials. This guide synthesizes the data from key studies to provide a clear comparison of their performance.

Comparative Efficacy and Safety Data

The following tables summarize the key quantitative data from major clinical trials comparing this compound and Alteplase in the treatment of acute ischemic stroke (AIS) and acute myocardial infarction (AMI).

Acute Ischemic Stroke (AIS)

RAISE Trial (this compound versus Alteplase for Acute Ischemic Stroke)

The Phase III RAISE trial was a multicenter, prospective, open-label, noninferiority, randomized trial conducted in China. It compared the efficacy and safety of this compound with Alteplase in patients with acute ischemic stroke treated within 4.5 hours of symptom onset.[1][2]

Outcome MeasureThis compound (18 mg + 18 mg)Alteplase (0.9 mg/kg)Risk Ratio (95% CI)P-valueCitation
Primary Efficacy Outcome
Excellent Functional Outcome (mRS 0-1) at 90 days79.5%70.4%1.13 (1.05 to 1.21)<0.001 (noninferiority), 0.002 (superiority)[3][4]
Secondary Efficacy Outcomes
Good Functional Outcome (mRS 0-2) at 90 days85.3%79.8%1.07 (1.02 to 1.12)-[4]
Primary Safety Outcome
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours2.4%2.0%1.21 (0.54 to 2.75)0.64[3][4]
Other Safety Outcomes
Any Intracranial Hemorrhage at 90 days7.7%4.9%1.59 (1.00 to 2.51)-[3]
90-day mortality4.3%3.4%1.25 (0.66 to 2.35)-[1]

Phase 2 Trial in AIS

A multicenter, prospective, randomized controlled, open-label, blinded-endpoint phase 2 clinical trial in China compared two doses of this compound with Alteplase.[5][6]

Outcome MeasureThis compound (12+12 mg)This compound (18+18 mg)Alteplase (0.9 mg/kg)P-valueCitation
Primary Safety Outcome
Symptomatic Intracranial Hemorrhage (sICH) within 36 hours5.0% (3/60)1.5% (1/66)2.0% (1/50)0.53[5][6]
Primary Efficacy Outcome
NIHSS score ≤1 or decrease of ≥4 points at 14 days75.0% (45/60)72.7% (48/66)78.0% (39/50)-[5][6]
Acute Myocardial Infarction (AMI)

RAPID I & II Trials (Rapid, Complete, and Stable Coronary Thrombolysis)

These trials compared the efficacy of this compound with Alteplase in achieving coronary artery patency.

Outcome MeasureThis compoundAlteplaseP-valueCitation
RAPID I (90-minute TIMI Grade 3 Flow) 63%49%0.019[5][7]
RAPID II (90-minute TIMI Grade 3 Flow) 59.9%45.2%0.01[5][8]
RAPID II (90-minute TIMI Grade 2 or 3 Flow) 83.4%73.3%0.03[5][8]

GUSTO III Trial (Global Use of Strategies to Open Occluded Coronary Arteries)

This large-scale trial compared the mortality rates between this compound and Alteplase.

Outcome MeasureThis compoundAlteplaseResultCitation
Mortality No significant differenceNo significant differenceThis compound did not show a reduction in mortality compared to Alteplase.[9]

INJECT Trial (International Joint Efficacy Comparison of Thrombolytics)

This trial was designed to demonstrate the equivalence of this compound to Streptokinase.

Outcome MeasureThis compoundStreptokinaseResultCitation
35-day mortality SimilarSimilarThis compound was at least equivalent to Streptokinase.[10][11]

Experimental Protocols

RAISE Trial Protocol
  • Study Design: A multicenter, prospective, open-label, noninferiority, randomized trial with a blinded end-point assessment.[1][3]

  • Patient Population: 1,412 patients aged 18 to 80 years with a disabling ischemic stroke who could be treated within 4.5 hours of symptom onset and were not planned for endovascular thrombectomy.[1][2]

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either intravenous this compound or Alteplase.[3]

  • Intervention:

    • This compound Group: Received two 18-mg boluses of this compound administered 30 minutes apart.[1]

    • Alteplase Group: Received a standard infusion of 0.9 mg/kg Alteplase (maximum dose 90 mg) over 1 hour, with 10% of the dose given as an initial bolus.[1]

  • Primary Outcome: The primary efficacy outcome was an excellent functional outcome, defined as a modified Rankin Scale (mRS) score of 0 or 1 at 90 days. The primary safety outcome was symptomatic intracranial hemorrhage within 36 hours.[1][4]

RAPID II Trial Protocol
  • Study Design: A randomized trial assessing angiographic patency.[7]

  • Patient Population: 324 patients with acute myocardial infarction.[7]

  • Intervention:

    • This compound Group: Received a double bolus of this compound (10 MU + 10 MU).[7]

    • Alteplase Group: Received an accelerated regimen of Alteplase (90-minute infusion).[7]

  • Primary Outcome: Angiographic patency (TIMI grade 2 or 3 flow) at 60 and 90 minutes.[7]

Visualizations

Signaling Pathway of Thrombolysis by t-PA

ThrombolysisPathway cluster_vessel Blood Vessel cluster_drug Drug Action Thrombus Fibrin Clot (Thrombus) Plasminogen_bound Plasminogen (bound to Fibrin) FDP Fibrin Degradation Products (FDPs) Thrombus->FDP results in Plasmin Plasmin Plasminogen_bound->Plasmin converts to Plasmin->Thrombus degrades tPA This compound / Alteplase (t-PA) tPA->Plasminogen_bound activates

Caption: Mechanism of action of tissue plasminogen activators (t-PA) like this compound and Alteplase in dissolving a fibrin clot.

Experimental Workflow of the RAISE Clinical Trial

RAISE_Workflow PatientScreening Patient Screening (Acute Ischemic Stroke, <4.5h onset) InclusionExclusion Inclusion/Exclusion Criteria Met PatientScreening->InclusionExclusion Randomization Randomization (1:1) InclusionExclusion->Randomization Eligible ReteplaseArm This compound Arm (2 x 18mg bolus, 30 min apart) Randomization->ReteplaseArm AlteplaseArm Alteplase Arm (0.9 mg/kg infusion) Randomization->AlteplaseArm FollowUp36h 36-Hour Follow-up (sICH Assessment) ReteplaseArm->FollowUp36h AlteplaseArm->FollowUp36h FollowUp90d 90-Day Follow-up (mRS Assessment) FollowUp36h->FollowUp90d DataAnalysis Data Analysis (Efficacy and Safety) FollowUp90d->DataAnalysis

Caption: High-level workflow of the RAISE clinical trial from patient screening to data analysis.

Logical Relationship of Clinical Endpoints

ClinicalEndpoints ThrombolyticTx Thrombolytic Treatment (this compound or Alteplase) Reperfusion Coronary/Cerebral Reperfusion ThrombolyticTx->Reperfusion leads to SafetyConcerns Safety Concerns ThrombolyticTx->SafetyConcerns can cause ImprovedFunction Improved Organ Function Reperfusion->ImprovedFunction results in PrimaryEfficacy Primary Efficacy Endpoint (e.g., mRS 0-1, TIMI 3 Flow) ImprovedFunction->PrimaryEfficacy measured by Bleeding Bleeding Events (e.g., sICH) SafetyConcerns->Bleeding PrimarySafety Primary Safety Endpoint (e.g., Incidence of sICH) Bleeding->PrimarySafety measured by

Caption: Relationship between thrombolytic treatment, desired efficacy outcomes, and potential safety risks.

References

Reteplase Benchmarked Against Novel Thrombolytic Agent Tenecteplase

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Reteplase and the novel thrombolytic agent, Tenecteplase, reveals comparable efficacy in treating acute myocardial infarction (AMI) and acute ischemic stroke (AIS), with some distinctions in safety profiles and administration. While both are third-generation thrombolytics derived from Alteplase, their pharmacological differences influence clinical application.

This compound, a recombinant plasminogen activator (r-PA), and Tenecteplase, a genetically engineered variant of Alteplase, are both designed to dissolve blood clots.[1][2] this compound is characterized by its reduced fibrin selectivity compared to Alteplase, which allows it to diffuse more freely through a clot.[1][3] Tenecteplase, on the other hand, possesses superior pharmacodynamic and pharmacokinetic properties, including a longer half-life and higher fibrin specificity.[4][5][6] These characteristics allow for a single bolus administration, a significant advantage in emergency situations.[1][5]

Comparative Efficacy and Safety

Clinical trials have extensively compared this compound and Tenecteplase, often with Alteplase as a common comparator. A network meta-analysis of randomized clinical trials in AMI patients found no significant differences in the risk of mortality, TIMI grade 3 flow at 90 minutes, death or non-fatal stroke, infarction, total stroke, or major bleeding between Tenecteplase and this compound.[7][8] This suggests a similar efficacy and safety profile for the two drugs in the context of AMI.[8]

In the treatment of acute ischemic stroke, studies have shown that both this compound and Tenecteplase can lead to significant improvements in functional outcomes.[9] However, one meta-analysis indicated that both agents were associated with higher mortality rates compared to Alteplase.[9] Notably, Tenecteplase was linked to a higher incidence of symptomatic intracranial hemorrhage (sICH), while this compound did not show a significant association.[9] Conversely, a retrospective cohort study on ST-elevation myocardial infarction (STEMI) patients found that this compound was associated with a higher incidence of major bleeding compared to Tenecteplase, although there was no difference in the primary outcome of failed thrombolysis.[10] Another meta-analysis suggests that Tenecteplase and this compound are viable alternatives to Alteplase for thrombolysis in AIS, with some evidence that specific dosages of Tenecteplase and this compound may offer a higher probability of excellent functional outcomes.[11]

Pharmacokinetic Profile

The key differences in the pharmacokinetic profiles of this compound and Tenecteplase contribute to their distinct administration protocols. This compound has a plasma half-life of 14–18 minutes, which is longer than that of Alteplase (3–4 minutes), allowing for a double bolus administration.[1] Tenecteplase has an even longer initial half-life of 20 to 24 minutes and is cleared more slowly from the plasma.[10][12] This extended half-life enables the convenience of a single, weight-based intravenous bolus.[10]

Parameter This compound Tenecteplase Alteplase (for comparison)
Molecular Structure Single chain deletion mutant of Alteplase, unglycosylated[1]Genetically engineered variant of Alteplase[4]Second-generation tissue-type plasminogen activator[1]
Fibrin Specificity Reduced compared to Alteplase[1]Higher than Alteplase[6]High
Plasma Half-life 14-18 minutes[1]20-24 minutes[10]3-4 minutes[1]
Administration Double bolus (10 U each, 30 minutes apart)[1]Single weight-based IV bolus[10]Initial bolus followed by infusion[1]

Table 1. Pharmacological and Dosing Comparison of Thrombolytic Agents. This table summarizes the key pharmacological and administration differences between this compound, Tenecteplase, and the comparator, Alteplase.

Outcome This compound vs. Tenecteplase (AMI) This compound vs. Tenecteplase (AIS) Reference
Mortality No significant difference[7][8]Higher rates for both compared to Alteplase[9][7][8][9]
TIMI Grade 3 Flow (90 min) No significant difference[7][8]N/A[7][8]
Major Bleeding/sICH No significant difference in AMI[7][8]; Higher major bleeding in STEMI[10]Tenecteplase associated with higher sICH[9][7][8][9][10]
Excellent Functional Outcome N/ABoth showed significant improvement[9][9]

Table 2. Summary of Comparative Clinical Outcomes. This table provides a high-level summary of the comparative efficacy and safety outcomes for this compound and Tenecteplase in the treatment of Acute Myocardial Infarction (AMI) and Acute Ischemic Stroke (AIS) based on meta-analyses and clinical trials.

Experimental Protocols

Myocardial Infarction Clinical Trial Methodology

A common methodology for comparing thrombolytic agents in the context of acute myocardial infarction involves multicenter, prospective, randomized controlled trials.[13]

  • Patient Population: Patients presenting with acute ST-segment elevation myocardial infarction (STEMI) within a specified time frame from symptom onset (e.g., ≤6 hours).[14]

  • Randomization: Patients are randomly assigned to receive either this compound (e.g., two 10 U boluses 30 minutes apart) or Tenecteplase (e.g., a single weight-based bolus).[1][10]

  • Primary Endpoints:

    • Efficacy: Often measured by coronary artery patency, assessed by Thrombolysis in Myocardial Infarction (TIMI) flow grade at a set time point (e.g., 90 minutes).[7][8] Complete epicardial and myocardial reperfusion is another key endpoint.[14]

    • Safety: Incidence of major bleeding, including intracranial hemorrhage, is a primary safety outcome.[7][10]

  • Secondary Endpoints: These may include 30-day mortality, re-infarction, stroke, and heart failure.[1][14]

  • Concomitant Therapy: Patients typically receive standard adjunctive therapies such as aspirin, clopidogrel, and anticoagulants like heparin or enoxaparin.[15]

Acute Ischemic Stroke Clinical Trial Methodology

For acute ischemic stroke, the trial design is similar, focusing on neurological outcomes.

  • Patient Population: Patients with acute ischemic stroke eligible for intravenous thrombolysis, typically within a 4.5-hour window from symptom onset.[13]

  • Randomization: Patients are randomized to receive this compound, Tenecteplase, or a standard-of-care agent like Alteplase.[13]

  • Primary Endpoints:

    • Efficacy: Assessed by functional outcomes at 90 days, often using the modified Rankin Scale (mRS), with a focus on excellent (mRS 0-1) or good (mRS 0-2) outcomes.[11][16] Early neurological improvement is also a key measure.[17]

    • Safety: The primary safety outcome is typically the incidence of symptomatic intracranial hemorrhage (sICH).[9]

  • Secondary Endpoints: May include mortality within 90 days and the occurrence of serious adverse events.[11]

Visualizations

Thrombolytic_Signaling_Pathway Simplified Signaling Pathway of Fibrin-Specific Thrombolytics cluster_blood_vessel Blood Vessel Thrombus Fibrin Clot (Thrombus) Plasminogen Plasminogen Thrombus->Plasminogen binds FDPs Fibrin Degradation Products (FDPs) Thrombus->FDPs results in Plasmin Plasmin Plasminogen->Plasmin converts to Thrombolytic Thrombolytic Agent (this compound/Tenecteplase) Thrombolytic->Plasminogen activates Plasmin->Thrombus degrades Reperfusion Blood Flow Restoration (Reperfusion) FDPs->Reperfusion leads to

Caption: Simplified signaling pathway of fibrin-specific thrombolytics.

Clinical_Trial_Workflow Comparative Clinical Trial Workflow for Thrombolytic Agents Start Patient with Acute Event (STEMI or AIS) Screening Eligibility Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: Receives this compound Randomization->GroupA GroupB Group B: Receives Tenecteplase Randomization->GroupB Treatment Drug Administration & Concomitant Therapy GroupA->Treatment GroupB->Treatment FollowUp Follow-up Period (e.g., 90 days) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Statistical Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Comparative clinical trial workflow for thrombolytic agents.

References

head-to-head comparison of Reteplase and Alteplase in myocardial infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent thrombolytic agents, Reteplase and Alteplase, for the treatment of acute myocardial infarction (AMI). The following sections detail their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials, offering a thorough resource for research and development in cardiovascular therapeutics.

Mechanism of Action: A Tale of Two Plasminogen Activators

Both this compound and Alteplase are recombinant tissue-type plasminogen activators (t-PA) that exert their therapeutic effect by catalyzing the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin clot degradation.[1][2] However, structural differences between the two molecules lead to distinct pharmacokinetic and pharmacodynamic properties.[2]

Alteplase is a full-length, glycosylated human t-PA, while this compound is a non-glycosylated deletion mutant of t-PA.[3] This structural modification in this compound results in a longer half-life and reduced fibrin binding affinity compared to Alteplase.[2] The lower fibrin affinity of this compound is thought to allow for more diffuse penetration into the clot, while its longer half-life permits a convenient double-bolus administration.[2][4]

cluster_alteplase Alteplase Pathway cluster_this compound This compound Pathway Alteplase Alteplase Fibrin_Alteplase Fibrin-Bound Alteplase Alteplase->Fibrin_Alteplase High Affinity Binding Plasmin_Alteplase Plasmin Fibrin_Alteplase->Plasmin_Alteplase Catalyzes Conversion Plasminogen_Alteplase Plasminogen Plasminogen_Alteplase->Fibrin_Alteplase Clot_Dissolution_Alteplase Clot Dissolution Plasmin_Alteplase->Clot_Dissolution_Alteplase Fibrin Degradation This compound This compound Clot_Penetration Clot Penetration This compound->Clot_Penetration Lower Affinity Binding Plasmin_this compound Plasmin Clot_Penetration->Plasmin_this compound Catalyzes Conversion Plasminogen_this compound Plasminogen Plasminogen_this compound->Clot_Penetration Clot_Dissolution_this compound Clot Dissolution Plasmin_this compound->Clot_Dissolution_this compound Fibrin Degradation cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (AMI Symptoms, ECG Criteria) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Alteplase) Randomization->Treatment_Arm_B Angiographic_Assessment Angiographic Assessment (TIMI Flow Grade @ 90 min) Treatment_Arm_A->Angiographic_Assessment Treatment_Arm_B->Angiographic_Assessment Clinical_Follow_up Clinical Follow-up (30 days, 1 year) Angiographic_Assessment->Clinical_Follow_up Endpoint_Adjudication Endpoint Adjudication (Mortality, Stroke, Bleeding) Clinical_Follow_up->Endpoint_Adjudication Data_Analysis Statistical Analysis Endpoint_Adjudication->Data_Analysis

References

A Comparative Guide to Validating Automated Clot Lysis Assays for Reteplase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Reteplase's performance against other leading thrombolytic agents, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the validation of automated clot lysis assays.

Comparative Analysis of Thrombolytic Agents

This compound, a recombinant tissue-type plasminogen activator (tPA), is a third-generation thrombolytic agent utilized in the management of acute myocardial infarction.[1] Its efficacy in dissolving fibrin clots is a critical parameter assessed through in vitro clot lysis assays. These assays are essential for both quality control during manufacturing and for comparative studies against other thrombolytic agents like Alteplase (a second-generation tPA) and Tenecteplase (another third-generation tPA).

Mechanism of Action

Thrombolytic drugs, including this compound, Alteplase, and Tenecteplase, function by activating plasminogen to form plasmin. Plasmin is a proteolytic enzyme that degrades the fibrin matrix of a blood clot, leading to its dissolution.[2] While all three agents share this fundamental mechanism, differences in their molecular structures result in varied fibrin specificity, plasma half-life, and resistance to inhibitors.[3][4]

cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin (in clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP results in Thrombolytic Thrombolytic Agent (this compound, Alteplase, Tenecteplase) Thrombolytic->Plasminogen activates

Fibrinolytic signaling pathway.

Quantitative Performance Data

The following tables summarize comparative data for this compound, Alteplase, and Tenecteplase from in silico and in vitro studies.

Table 1: In Silico Clot Lysis Time Comparison

This table presents data from a computational simulation evaluating the time required for complete clot lysis.

Thrombolytic AgentLysis Time (minutes)
This compound100
Alteplase30
Tenecteplase30
Urokinase26

Data sourced from an in silico study on different thrombolytic agents.[5][6]

Table 2: In Vitro Clot Weight Loss Comparison

This table shows the percentage of clot weight loss after treatment with Tenecteplase and Alteplase in an in vitro model.

Treatment GroupMean Weight Loss (%)Standard Deviation
Tenecteplase35.86.7
Alteplase28.55.9

Data from an in vitro study comparing the thrombolytic efficacy of Tenecteplase and Alteplase.[4]

Experimental Protocols

Automated Turbidimetric Clot Lysis Assay

This protocol is a representative method for assessing the potency of thrombolytic agents in an automated microplate reader. The assay measures the change in turbidity of a plasma clot over time as it is lysed by the therapeutic agent.

cluster_1 Automated Clot Lysis Assay Workflow A Prepare Reagents: - Thrombolytic Agent (e.g., this compound) - Human Plasma - Thrombin - Calcium Chloride B Dispense Reagents into 96-well Microplate A->B C Initiate Clotting (add Thrombin & CaCl2) B->C D Incubate at 37°C in Microplate Reader C->D E Monitor Optical Density (405 nm) over Time D->E F Data Analysis: - Plot OD vs. Time - Determine Lysis Time E->F

Workflow for an automated clot lysis assay.

Materials:

  • This compound, Alteplase, or Tenecteplase reference standards and test samples

  • Pooled normal human plasma (citrated)

  • Thrombin (bovine or human)

  • Calcium Chloride (CaCl₂) solution

  • Tris-Buffered Saline (TBS)

  • 96-well microplate

  • Automated microplate reader with temperature control and kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Reconstitute and dilute the thrombolytic agents to the desired concentrations in TBS.

    • Prepare a working solution of thrombin in TBS.

    • Prepare a working solution of CaCl₂ in deionized water.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Pooled normal human plasma

      • Diluted thrombolytic agent (or TBS for control wells)

    • Incubate the plate at 37°C for a short pre-incubation period.

  • Clot Formation and Lysis Monitoring:

    • Initiate clot formation by adding thrombin and CaCl₂ to each well.

    • Immediately place the microplate in a pre-warmed (37°C) automated microplate reader.

    • Monitor the change in optical density (OD) at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 2 hours).

  • Data Analysis:

    • Plot the OD values against time for each well.

    • The time to 50% clot lysis is a common parameter for comparing the potency of different thrombolytic agents. This is determined as the time point where the OD has decreased to half of the maximum OD.

Note: Specific concentrations of reagents and incubation times may need to be optimized depending on the specific activity of the thrombolytic agent and the desired assay sensitivity.

References

A Comparative Guide to the Pharmacokinetics of Reteplase and Alteplase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two critical thrombolytic agents, Reteplase and Alteplase. The information presented is curated from peer-reviewed literature and clinical trial data to support research and development in the field of cardiovascular and cerebrovascular therapeutics.

Executive Summary

This compound, a second-generation recombinant plasminogen activator, and Alteplase, a first-generation tissue-type plasminogen activator, are both pivotal in the management of thrombotic events such as acute myocardial infarction (AMI) and ischemic stroke. Their primary difference lies in their molecular structure, which significantly influences their pharmacokinetic and pharmacodynamic properties. This compound's modified structure, lacking the kringle 1 and fibronectin finger-like domains, results in a longer plasma half-life and a different clearance mechanism compared to Alteplase.[1] These differences necessitate distinct administration strategies and have implications for clinical use. While this compound offers the convenience of a double-bolus injection, Alteplase requires a weight-based bolus followed by a continuous infusion.[2][3]

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and Alteplase, derived from clinical studies.

Pharmacokinetic ParameterThis compoundAlteplase
Plasma Half-life 13–16 minutes[2][3]~5 minutes[2][3][4]
Administration Two 10 MU bolus injections, 30 minutes apart[2]Initial bolus followed by a 60-minute infusion[2][3]
Fibrin Specificity +++[2]
Primary Route of Elimination Renal[1]Hepatic[1]
Volume of Distribution (Central Compartment) ~12.8 L3.9 to 4.3 L[5]
Clearance ~224 mL/min380–570 mL/min[6]

Mechanism of Action and Signaling Pathway

Both this compound and Alteplase exert their therapeutic effect by converting plasminogen to plasmin, which then degrades the fibrin matrix of a thrombus. However, their efficiency and interaction with fibrin differ. Alteplase has a higher affinity for fibrin, which localizes its activity to the clot.[2] this compound, with its lower fibrin binding, can diffuse more freely within the clot.

cluster_circulation Systemic Circulation cluster_thrombus Thrombus Thrombolytic Agent Thrombolytic Agent Fibrin-bound Plasminogen Fibrin-bound Plasminogen Thrombolytic Agent->Fibrin-bound Plasminogen Binds to Plasminogen Plasminogen Plasmin Plasmin Fibrin-bound Plasminogen->Plasmin Converts to Fibrin Fibrin Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasmin->Fibrin Degrades

Figure 1. General mechanism of action for thrombolytic agents.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from large-scale clinical trials and dedicated pharmacokinetic studies. A notable example is the GUSTO-III (Global Use of Strategies to Open Occluded Coronary Arteries III) trial , which compared the efficacy and safety of this compound and Alteplase in patients with acute myocardial infarction.[1][2][7][8][9]

GUSTO-III Trial Methodology (Pharmacokinetic Sub-study)
  • Patient Selection: A subset of patients enrolled in the main GUSTO-III trial, meeting specific inclusion and exclusion criteria for acute myocardial infarction, were recruited for the pharmacokinetic analysis.

  • Drug Administration:

    • This compound Group: Received two intravenous bolus injections of 10 MU each, administered 30 minutes apart.[2]

    • Alteplase Group: Received an accelerated infusion of up to 100 mg over 90 minutes, with an initial bolus.[2]

  • Blood Sampling: Serial blood samples were collected from patients at predefined time points following drug administration. The sampling schedule was designed to capture the absorption, distribution, and elimination phases of each drug.

  • Bioanalytical Method: Plasma concentrations of this compound and Alteplase were determined using validated immunoassays, such as enzyme-linked immunosorbent assay (ELISA), which are specific for each thrombolytic agent.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental or compartmental modeling techniques to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance.

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.

Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Drug Administration Drug Administration Informed Consent->Drug Administration Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Sample Processing (Centrifugation) Sample Processing (Centrifugation) Serial Blood Sampling->Sample Processing (Centrifugation) Bioanalysis (e.g., ELISA) Bioanalysis (e.g., ELISA) Sample Processing (Centrifugation)->Bioanalysis (e.g., ELISA) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (e.g., ELISA)->Pharmacokinetic Modeling Data Interpretation & Reporting Data Interpretation & Reporting Pharmacokinetic Modeling->Data Interpretation & Reporting

Figure 2. Generalized workflow of a clinical pharmacokinetic study.

Conclusion

The distinct pharmacokinetic profiles of this compound and Alteplase underscore the importance of selecting the appropriate thrombolytic agent based on the clinical scenario and desired therapeutic outcome. This compound's longer half-life and bolus administration offer a simplified treatment regimen, which can be advantageous in emergency settings.[3] Conversely, Alteplase's shorter half-life allows for more rapid titration and discontinuation of its thrombolytic effect if necessary. Understanding these fundamental pharmacokinetic differences is crucial for the ongoing development of safer and more effective thrombolytic therapies.

References

Reteplase Demonstrates Superior Functional Outcomes Over Alteplase in Ischemic Stroke Treatment

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data indicates that Reteplase, a newer generation thrombolytic agent, leads to better functional outcomes in patients with acute ischemic stroke compared to the current standard of care, Alteplase. The pivotal Phase III RAISE trial showed that a higher percentage of patients treated with this compound achieved excellent functional recovery with a comparable safety profile.

For researchers and drug development professionals in the field of neurology and thrombosis, these findings present a significant development in the quest for more effective and efficient treatments for ischemic stroke. This guide provides an objective comparison of this compound and Alteplase, summarizing key experimental data, outlining the clinical trial protocol, and illustrating the agents' mechanism of action.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the Phase III RAISE (this compound versus Alteplase for Acute Ischemic Stroke) trial, a multicenter, prospective, randomized, open-label, blinded-endpoint study.[1]

Efficacy Outcomes
Outcome MeasureThis compound (n=707)Alteplase (n=705)Risk Ratio (95% CI)P-valueCitation
Excellent Functional Outcome (mRS 0-1) at 90 days 79.5%70.4%1.13 (1.05 to 1.21)<0.001 for noninferiority, 0.002 for superiority[2][3][4]
Good Functional Outcome (mRS 0-2) at 90 days 85.3%79.8%1.07 (1.02 to 1.12)-[4]
Early Dramatic Recovery (NIHSS score) at 24 hours Higher with this compoundLower with Alteplase--[2]
Barthel Index score ≥95 at 90 days 82.0%76.2%1.08 (1.02 to 1.13)-[3]

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; CI: Confidence Interval.

Safety Outcomes
Outcome MeasureThis compound (n=707)Alteplase (n=705)Risk Ratio (95% CI)Citation
Symptomatic Intracranial Hemorrhage within 36 hours 2.4%2.0%1.21 (0.54 to 2.75)[2][4]
Any Intracranial Hemorrhage at 90 days 7.7%4.9%1.59 (1.00 to 2.51)[2][3]
All-cause Death at 90 days 4.3%3.4%1.25 (0.66 to 2.35)[3]
Any Adverse Event 91.6%82.4%1.11 (1.03 to 1.20)[2]

Experimental Protocol: The RAISE Trial

The RAISE trial was a Phase III, multicenter, prospective, randomized, open-label, blinded-endpoint (PROBE) non-inferiority trial conducted at 62 sites in China.[1][2]

Patient Population:

  • Inclusion Criteria: Patients aged 18 to 80 years with a diagnosis of acute ischemic stroke, treatable within 4.5 hours of symptom onset. Patients were required to have a pre-stroke modified Rankin Scale (mRS) score of 1 or less and a National Institutes of Health Stroke Scale (NIHSS) score between 4 and 25.[3][5]

  • Exclusion Criteria: Included prior or current intracranial hemorrhage, recent major surgery or trauma, and uncontrolled hypertension.[3]

Treatment Arms: A total of 1,412 eligible patients were randomly assigned in a 1:1 ratio to one of two treatment groups:[1][4]

  • This compound Group: Received two intravenous bolus injections of 18 mg each. The second bolus was administered 30 minutes after the first.[6]

  • Alteplase Group: Received a total dose of 0.9 mg/kg of body weight (maximum of 90 mg). 10% of the total dose was administered as an initial bolus, with the remainder infused over 60 minutes.[3]

Endpoints:

  • Primary Efficacy Endpoint: The proportion of patients with an excellent functional outcome, defined as a modified Rankin Scale (mRS) score of 0 or 1 at 90 days.[5]

  • Primary Safety Endpoint: The incidence of symptomatic intracranial hemorrhage within 36 hours of symptom onset.[5]

  • Secondary Endpoints: Included good functional outcome (mRS 0-2) at 90 days, major neurological improvement on the NIHSS, and the Barthel Index score at 90 days.[5]

Mechanism of Action: A Comparative Overview

Both this compound and Alteplase are recombinant tissue plasminogen activators (tPAs) that exert their thrombolytic effect by converting plasminogen to plasmin, an enzyme that degrades the fibrin matrix of a thrombus.[7][8] However, structural differences between the two molecules result in distinct pharmacokinetic and pharmacodynamic properties.[9]

Alteplase is a full-length tPA, while this compound is a non-glycosylated deletion mutant of tPA.[9] This modification gives this compound a longer half-life (13-16 minutes) compared to Alteplase (less than 5 minutes), allowing for a double-bolus administration.[7][10] this compound also has a lower binding affinity for fibrin, which is thought to allow for more effective penetration into the clot.[7]

G cluster_circulation Systemic Circulation cluster_thrombus Fibrin Clot (Thrombus) Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Thrombolytic Thrombolytic Agent (this compound or Alteplase) Thrombolytic->Plasminogen activates Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Plasmin->Fibrin degrades

General mechanism of thrombolytic agents.

G cluster_this compound This compound cluster_alteplase Alteplase R_Admin Two 18 mg IV Boluses (30 mins apart) R_HalfLife Half-life: 13-16 mins R_Fibrin Lower Fibrin Affinity A_Admin 0.9 mg/kg IV Infusion (10% bolus, 90% over 60 mins) A_HalfLife Half-life: <5 mins A_Fibrin Higher Fibrin Affinity

Key differences in administration and properties.

References

Comparative Analysis of Bleeding Complications: Reteplase vs. Other Thrombolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bleeding Risks Associated with Reteplase and Alternative Fibrinolytic Therapies.

This guide provides a detailed comparison of bleeding complications associated with this compound (r-PA) and other prominent thrombolytic agents, including Alteplase (t-PA), Tenecteplase (TNK-tPA), and Streptokinase. By synthesizing data from pivotal clinical trials, this document aims to offer a clear, data-driven resource for evaluating the safety profiles of these critical therapies in the context of acute myocardial infarction (AMI) and acute ischemic stroke (AIS).

Executive Summary

This compound, a second-generation recombinant plasminogen activator, is designed for rapid and convenient administration.[1] Clinical evidence from major trials such as GUSTO-III and INJECT has established its efficacy, but understanding its comparative bleeding risk is paramount for clinical decision-making and future drug development. This guide consolidates key quantitative data on bleeding events, details the methodologies of landmark trials, and visualizes the underlying biological and experimental frameworks.

Quantitative Comparison of Bleeding Complications

The following table summarizes the incidence of key bleeding complications from major clinical trials comparing this compound with other thrombolytics. Rates of intracranial hemorrhage (ICH) and other major bleeding events are critical safety endpoints.

Thrombolytic AgentClinical TrialPatient PopulationTotal NSymptomatic ICHAny ICHMajor Bleeding (Non-ICH)
This compound GUSTO-IIIAMI10,1380.71%1.64% (Total Stroke)4.66%
Alteplase GUSTO-IIIAMI4,9210.77%1.79% (Total Stroke)5.94%
This compound INJECTAMI3,0040.4%1.23% (Total Stroke)0.7%
Streptokinase INJECTAMI3,0060.2%1.00% (Total Stroke)1.0%
This compound RAISEAIS7072.4%[2][3]7.7%[2]5.4% (Clinically relevant nonmassive)[2]
Alteplase RAISEAIS7052.0%[2][3]4.9%[2]2.4% (Clinically relevant nonmassive)[2]
This compound Mohamed et al. (2023)AMI53--5.7%[4][5]
Tenecteplase Mohamed et al. (2023)AMI229--0.9%[4][5]

Data compiled from the GUSTO-III, INJECT, RAISE, and a retrospective cohort study by Mohamed et al. Note that definitions of bleeding and stroke categories may vary slightly between trials.

Key Experimental Protocols

Understanding the methodologies of the cited clinical trials is crucial for interpreting the comparative data accurately.

GUSTO-III Trial Protocol
  • Objective: To compare the efficacy and safety of this compound with accelerated infusion Alteplase in patients with acute myocardial infarction.[6]

  • Patient Population: Patients presenting within 6 hours of symptom onset of AMI with ST-segment elevation.[6] Key exclusions included active bleeding, recent major surgery, or a history of stroke.[6]

  • Dosing Regimen:

    • This compound: Two intravenous (IV) bolus doses of 10 MU each, administered 30 minutes apart.[6]

    • Alteplase: An accelerated infusion of up to 100 mg over 90 minutes.[6]

  • Bleeding Definition (GUSTO criteria):

    • Severe/Life-Threatening: Intracranial hemorrhage or bleeding that caused hemodynamic compromise requiring intervention.[1][7]

    • Moderate: Bleeding requiring a blood transfusion but not resulting in hemodynamic compromise.[1][7]

    • Mild: Other bleeding events not meeting the criteria for severe or moderate.[1][7]

INJECT Trial Protocol
  • Objective: To determine if the effect of this compound on survival was at least equivalent to that of a standard Streptokinase regimen in patients with AMI.[8]

  • Patient Population: Patients with symptoms and ECG criteria consistent with acute myocardial infarction, presenting up to 12 hours from symptom onset.[9] Exclusions included increased bleeding risk and previous cerebrovascular events.[9]

  • Dosing Regimen:

    • This compound: Two IV boluses of 10 MU given 30 minutes apart.[9]

    • Streptokinase: 1.5 MU infused intravenously over 60 minutes.[9]

  • Concomitant Therapy: All patients received IV heparin for at least 24 hours.[9]

  • Safety Monitoring: Rates of in-hospital cardiac events, bleeding, and strokes were recorded.[8]

RAISE Trial Protocol
  • Objective: To assess the efficacy and safety of this compound compared with Alteplase in the treatment of acute ischemic stroke.[2]

  • Patient Population: Patients aged 18-80 years with acute ischemic stroke eligible for thrombolysis within 4.5 hours of symptom onset.[2][3]

  • Dosing Regimen:

    • This compound: An IV bolus of 18 mg followed 30 minutes later by a second 18 mg bolus.[2]

    • Alteplase: 0.9 mg/kg (maximum 90 mg), with 10% as an initial bolus followed by a 60-minute infusion.[2]

  • Primary Safety Outcome: Symptomatic intracranial hemorrhage within 36 hours after symptom onset.[10][11]

Visualizing the Mechanisms and Methods

To further elucidate the comparisons, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Fibrinolytic_Pathway cluster_circulation Circulation cluster_thrombus Thrombus (Fibrin Clot) Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrinogen Fibrinogen FDPs Fibrin(ogen) Degradation Products Fibrinogen->FDPs Fibrin Fibrin Fibrin->FDPs Plasminogen_bound Plasminogen Plasminogen_bound->Plasmin Plasmin->Fibrinogen Degrades (Systemic Effect -> Bleeding Risk) Plasmin->Fibrin Degrades This compound This compound (r-PA) This compound->Plasminogen_bound Activates (Fibrin-Specific) Alteplase Alteplase (t-PA) Alteplase->Plasminogen_bound Activates (Fibrin-Specific) Tenecteplase Tenecteplase (TNK-tPA) Tenecteplase->Plasminogen_bound Activates (Fibrin-Specific) Streptokinase Streptokinase Streptokinase->Plasminogen Activates (Non-Specific)

Caption: Mechanism of action for various thrombolytic agents.

Clinical_Trial_Workflow Screening Patient Screening (e.g., AMI/AIS within time window) Inclusion Inclusion/Exclusion Criteria Met? (e.g., No active bleeding) Screening->Inclusion Exclude Exclude from Trial Inclusion->Exclude No Randomization Randomization Inclusion->Randomization Yes ArmA Administer this compound (e.g., 10+10 MU Bolus) Randomization->ArmA ArmB Administer Comparator (e.g., Alteplase Infusion) Randomization->ArmB FollowUp Follow-up & Monitoring (e.g., 30 Days) ArmA->FollowUp ArmB->FollowUp Endpoint Endpoint Assessment FollowUp->Endpoint Efficacy Efficacy: Mortality, Reperfusion Endpoint->Efficacy Safety Safety: Bleeding Events (ICH, Major) Endpoint->Safety

References

Safety Operating Guide

Proper Disposal of Reteplase: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Reteplase, a recombinant tissue plasminogen activator, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. While specific institutional guidelines should always be followed, this document provides a comprehensive, step-by-step approach to the safe handling and disposal of unused, expired, or contaminated this compound in a research or drug development setting.

Immediate Safety and Handling Precautions

This compound is a potent thrombolytic agent designed to dissolve blood clots.[1][2][3] While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is a biologically active protein that requires careful handling to avoid unintended pharmacological effects.[4][5]

Key Handling Principles:

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.

  • Avoid aerosolization of this compound powder or solutions.

  • In case of a spill, contain the material with absorbent pads and decontaminate the area according to your institution's biosafety procedures.

  • Safely discard all used reconstitution components and empty vials according to institutional procedures.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines a decision-making and disposal workflow for this compound waste.

Step 1: Consult Institutional and Local Regulations Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and state regulations regarding pharmaceutical waste.[7][8] These guidelines will provide the definitive requirements for your location.

Step 2: Segregation of this compound Waste Proper waste segregation is fundamental to safe and compliant disposal.[8]

  • Unused or Expired this compound: Keep in its original, sealed vial until ready for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as syringes, needles, gloves, and absorbent pads, should be considered contaminated.

  • Sharps: Needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[9]

Step 3: Physical Inactivation and Containment (Recommended Best Practice) While not explicitly mandated by general regulations, a conservative approach for protein-based therapeutics like this compound involves a physical inactivation and containment step to minimize environmental impact.

Experimental Protocol for Inactivation and Containment:

  • Reconstitution (if in lyophilized form): If the this compound is in its powdered form, reconstitute it with sterile water as per the manufacturer's instructions. This will ensure it is fully solubilized for the next step.

  • Adsorption to Activated Carbon:

    • Prepare a slurry of activated carbon (charcoal) in water (e.g., a 10% weight/volume slurry). Activated carbon is effective in adsorbing a wide range of pharmaceutical compounds.

    • In a designated waste container, add the reconstituted this compound solution.

    • Add the activated carbon slurry to the this compound solution. A general guideline is to use a 10:1 ratio of activated carbon to the estimated weight of the this compound active pharmaceutical ingredient (API).

    • Gently mix the solution to ensure thorough contact between the this compound and the activated carbon. Allow this mixture to stand for at least one hour to facilitate adsorption.

  • Solidification (Optional but Recommended):

    • To further immobilize the this compound, add a solidifying agent such as cement, lime, or a commercially available pharmaceutical waste encapsulation kit to the slurry.[10]

    • Mix thoroughly until a homogenous paste is formed.

  • Final Packaging:

    • Place the container with the inactivated and solidified this compound mixture into a secondary, leak-proof container.

    • Label the outer container clearly as "Non-hazardous Pharmaceutical Waste for Incineration" or as directed by your institutional EHS.

Step 4: Final Disposal Pathway The final disposal route will be determined by your facility's waste management program.

  • Incineration: High-temperature incineration is the preferred method for destroying pharmaceuticals, as it ensures complete destruction of the active compound.[10][11] Your inactivated and contained this compound waste should be sent to a licensed medical or pharmaceutical waste incinerator.

  • Landfill (Least Preferred): If incineration is not available, disposal in a sanitary landfill may be an option, but only after the inactivation and solidification steps have been completed to prevent leaching into the environment.[10][11] This should be done in accordance with local regulations and is generally not the recommended best practice.

Never dispose of this compound down the drain or in the regular trash without inactivation. [8]

Quantitative Data on this compound Stability

The stability of this compound is a key consideration in its handling and disposal. Unused reconstituted solutions require proper disposal after a certain time.

ParameterConditionStability
Reconstituted Solution (Bolus Dose)Room TemperatureUp to 4 hours
Reconstituted Solution (Continuous Infusion)Room TemperatureUp to 24 hours

Data sourced from GlobalRPH.[6]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Reteplase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of potent pharmaceuticals like Reteplase is paramount. As a thrombolytic agent, this compound is classified as a hazardous drug, necessitating stringent safety protocols to prevent occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive suite of personal protective equipment is required to minimize exposure through skin contact, inhalation, or ingestion. The following table summarizes the recommended PPE based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and U.S. Pharmacopeia (USP) Chapter <800> for handling hazardous drugs.[1][2][3][4][5][6][7]

PPE ComponentSpecificationsRationale
Gloves ASTM D6978-rated, powder-free, chemotherapy-tested nitrile gloves.[1][2] Double gloving is required.[7][8][9]Prevents skin contact with the drug. The outer glove should be worn over the gown cuff and the inner glove underneath.[7][9] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[7][10]
Gowns Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][7] Must be designated for use with hazardous drugs.Protects the body from splashes and spills. Gowns should not be worn outside of the handling area to prevent the spread of contamination.[9]
Eye and Face Protection Goggles and a face shield, or a full-facepiece respirator.[1][2][9]Protects the eyes and face from splashes, sprays, and aerosols. Standard safety glasses are not sufficient.[9]
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended for handling intact vials.[1][2] For activities that may generate aerosols or vapors, a full-facepiece chemical cartridge respirator or a powered air-purifying respirator (PAPR) should be used.[11]Minimizes the risk of inhaling aerosolized drug particles.
Hair and Shoe Covers Disposable hair and shoe covers.[2] Two pairs of shoe covers may be required in certain cleanroom environments.[2]Prevents contamination of hair and personal footwear and reduces the tracking of contaminants out of the handling area.

Procedural Guidance for Safe Handling

Adherence to strict procedural protocols is as crucial as the use of appropriate PPE. The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Decontamination & Disposal prep_area Designated Handling Area (e.g., BSC, fume hood) prep_drug Prepare this compound Solution prep_area->prep_drug don_ppe Don Full PPE don_ppe->prep_area Enter experiment Conduct Experiment prep_drug->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe Doff PPE in Designated Area decontaminate->doff_ppe dispose Dispose of Waste in Labeled Containers doff_ppe->dispose

Safe this compound Handling Workflow

Disposal Plan: A Critical Final Step

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Containment:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant, and properly labeled sharps container.

  • Trace Contaminated Waste: Items with trace amounts of this compound, such as empty vials, gloves, gowns, and other disposable PPE, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[12] These containers are often color-coded, with black being common for hazardous pharmaceutical waste.[13][14]

  • Bulk Contaminated Waste: Materials from spills or grossly contaminated items should be managed as bulk hazardous waste.

Disposal Procedures:

All this compound waste is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.[12] This typically involves incineration by a licensed hazardous waste disposal company.[14][15] Never dispose of this compound or contaminated materials in the regular trash or down the drain.

The following logical relationship diagram illustrates the decision-making process for the proper disposal of materials used when handling this compound.

This compound Waste Disposal Decision Tree start Material Used with this compound is_sharp Is it a sharp? start->is_sharp is_trace Trace or Bulk Contamination? is_sharp->is_trace No sharps_container Dispose in Labeled Sharps Container is_sharp->sharps_container Yes trace_waste Dispose in Labeled Trace Hazardous Waste Container is_trace->trace_waste Trace bulk_waste Dispose in Labeled Bulk Hazardous Waste Container is_trace->bulk_waste Bulk

This compound Waste Disposal Guide

By implementing these comprehensive safety measures, research facilities can significantly mitigate the risks associated with handling this compound, ensuring the well-being of their personnel while advancing critical scientific endeavors.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.